molecular formula C6H6BrClN2 B177518 5-Bromo-2-chloro-4-methylpyridin-3-amine CAS No. 1204231-59-3

5-Bromo-2-chloro-4-methylpyridin-3-amine

Cat. No.: B177518
CAS No.: 1204231-59-3
M. Wt: 221.48 g/mol
InChI Key: ITPSFLLGFGUUQH-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methylpyridin-3-amine is a versatile halogenated pyridine derivative that serves as a critical building block in organic synthesis and medicinal chemistry. Its primary research value lies in its application as a key intermediate for the development of kinase inhibitors, a prominent class of compounds in oncology research for cancer treatment . The presence of multiple halogen atoms and an amine group on the pyridine ring makes it a versatile scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl structures common in many active pharmaceutical ingredients . This compound is also employed in the synthesis of novel pyridine-based derivatives for investigating anti-thrombolytic and biofilm inhibition activities . Furthermore, it finds utility in the field of agrochemical research for the creation of herbicides and insecticides, where its structural features contribute to enhanced bioactivity . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPSFLLGFGUUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591633
Record name 5-Bromo-2-chloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204231-59-3
Record name 5-Bromo-2-chloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-chloro-4-methylpyridin-3-amine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1204231-59-3

This technical guide provides an in-depth overview of 5-Bromo-2-chloro-4-methylpyridin-3-amine, a halogenated and substituted pyridinamine derivative. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical development, offering insights into its chemical properties, potential synthetic routes, and applications as a versatile chemical intermediate.

Core Compound Data

This compound is a polysubstituted pyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The unique arrangement of bromo, chloro, methyl, and amine functional groups on the pyridine ring provides multiple reactive sites for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-Bromo-2-chloro-4-methylpyridine2-Amino-5-bromo-4-methylpyridine
CAS Number 1204231-59-3778611-64-698198-48-2
Molecular Formula C₆H₆BrClN₂C₆H₅BrClNC₆H₇BrN₂
Molecular Weight 221.48 g/mol 206.47 g/mol 187.04 g/mol
Appearance Not specified in available literatureLight yellow transparent liquid or solidPale yellow crystalline solid
Melting Point Not specified in available literature25-30 °C148-151 °C
Boiling Point Not specified in available literature239.4±35.0 °C at 760 mmHgNot specified in available literature
Density Not specified in available literature1.6±0.1 g/cm³Not specified in available literature

Note: Data for related compounds is provided for comparative context due to the limited availability of specific experimental data for this compound.

Synthesis and Experimental Protocols

Illustrative Synthetic Pathway

A plausible synthetic route could involve the bromination and subsequent amination of a pre-functionalized pyridine ring. The precise order of these steps would be critical to ensure the desired regioselectivity.

G A 2-Chloro-4-methylpyridine B 2-Chloro-4-methyl-3-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C 5-Bromo-2-chloro-4-methyl-3-nitropyridine B->C Bromination (NBS or Br₂) D This compound C->D Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Plausible synthetic workflow for this compound.

General Protocol for Bromination of a Pyridine Ring

This protocol describes a general method for the bromination of an activated pyridine ring using N-bromosuccinimide (NBS), a common and selective brominating agent.

Materials:

  • Substituted pyridine derivative

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the substituted pyridine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.0-1.2 equivalents) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reduction of a Nitro Group

This protocol outlines a general method for the reduction of an aromatic nitro group to an amine using iron powder in an acidic medium.

Materials:

  • Nitro-substituted pyridine derivative

  • Iron powder

  • Hydrochloric acid (or acetic acid)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, create a slurry of iron powder (excess, e.g., 5-10 equivalents) in a mixture of ethanol and water.

  • Add a catalytic amount of hydrochloric acid to activate the iron.

  • Heat the mixture to reflux.

  • Dissolve the nitro-substituted pyridine (1.0 equivalent) in ethanol and add it dropwise to the refluxing iron slurry.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude amine.

  • Purify as needed by chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are prevalent scaffolds in a wide range of pharmaceuticals. The presence of halogen atoms on the pyridine ring of this compound makes it a valuable intermediate for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in the synthesis of complex molecules, including kinase inhibitors.

The aminopyridine moiety is a known pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases. Therefore, derivatives of this compound are potential building blocks for the development of novel kinase inhibitors for therapeutic areas such as oncology and inflammatory diseases.

Role in Kinase Inhibitor Synthesis

The bromo and chloro substituents can be selectively displaced or utilized in cross-coupling reactions to introduce various aryl or heteroaryl groups, allowing for the exploration of the chemical space around the pyridine core to optimize binding affinity and selectivity for a target kinase.

G A 5-Bromo-2-chloro-4- methylpyridin-3-amine B Suzuki Coupling (with Arylboronic acid) A->B C Buchwald-Hartwig Amination (with Amine) A->C D Diverse Library of Kinase Inhibitor Candidates B->D C->D

Caption: Synthetic utility in generating kinase inhibitor libraries.

Illustrative Kinase Signaling Pathway

Many kinase inhibitors target key signaling pathways that are dysregulated in diseases like cancer. The diagram below illustrates a generic kinase signaling cascade and the point of intervention for a hypothetical inhibitor derived from the title compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase (e.g., RAS/RAF) Receptor->Kinase1 Kinase2 Target Kinase (e.g., MEK/ERK) Kinase1->Kinase2 Transcription Transcription Factors Kinase2->Transcription Inhibitor Pyridinylamine-based Kinase Inhibitor Inhibitor->Kinase2 Inhibition Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: General kinase signaling pathway and inhibitor intervention.

Spectroscopic Data Analysis (Predicted)

While experimental spectra for this compound are not available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Features

TechniquePredicted Key Signals
¹H NMR - Aromatic proton signal (singlet).- Methyl group signal (singlet, ~2.0-2.5 ppm).- Amine protons (broad singlet, variable chemical shift).
¹³C NMR - Six distinct carbon signals corresponding to the pyridine ring and the methyl group.
IR Spectroscopy - N-H stretching bands for the primary amine (two bands in the 3300-3500 cm⁻¹ region).- N-H bending vibration (~1600-1650 cm⁻¹).- C-N stretching bands.- Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable, albeit not extensively documented, building block for chemical synthesis. Its polysubstituted pyridine structure offers significant potential for the creation of diverse and complex molecules, particularly in the realm of drug discovery and medicinal chemistry. The synthetic strategies and applications outlined in this guide, based on the principles of heterocyclic chemistry and the known reactivity of related compounds, provide a framework for researchers to explore the utility of this compound in their work. Further experimental investigation is warranted to fully characterize its properties and expand its applications.

5-Bromo-2-chloro-4-methylpyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 5-Bromo-2-chloro-4-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These properties are crucial for reaction planning, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₆H₆BrClN₂
Molecular Weight 221.48 g/mol
IUPAC Name This compound

Synthesis and Experimental Protocols

Substituted pyridines are pivotal building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The synthesis of compounds like this compound often involves multi-step sequences that allow for precise control over the substitution pattern on the pyridine ring.

A general and illustrative experimental protocol for the synthesis of a related polysubstituted aminopyridine, 2-Amino-5-bromo-4-methylpyridine, involves the direct bromination of 2-Amino-4-methylpyridine. This common synthetic transformation highlights a key strategy for introducing halogen atoms to the pyridine core.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

  • Materials:

    • 2-Amino-4-methylpyridine

    • N-bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-Amino-4-methylpyridine in DMF in a reaction vessel.

    • Cool the solution in an ice bath to maintain a low temperature.

    • Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution.

    • Allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours.

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water to precipitate the crude product.

    • Collect the solid product by filtration, wash thoroughly with water, and dry to yield 2-Amino-5-bromo-4-methylpyridine.

This protocol demonstrates a high-yielding method that avoids the use of harsh reagents. The synthesis of the target molecule, this compound, would require a more complex, multi-step synthetic route likely starting from a pre-functionalized pyridine ring to achieve the desired arrangement of substituents.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a polysubstituted pyridine, such as this compound. This process typically involves sequential functionalization of a pyridine core.

Synthesis_Workflow Start Starting Pyridine Derivative Step1 Functional Group Introduction (e.g., Halogenation) Start->Step1 Intermediate1 Halogenated Pyridine Intermediate Step1->Intermediate1 Step2 Introduction of Second Substituent (e.g., Nitration) Intermediate1->Step2 Intermediate2 Di-substituted Pyridine Intermediate Step2->Intermediate2 Step3 Functional Group Transformation (e.g., Reduction) Intermediate2->Step3 Intermediate3 Amino-substituted Pyridine Intermediate Step3->Intermediate3 Step4 Final Functionalization (e.g., Halogenation) Intermediate3->Step4 End Target Molecule: This compound Step4->End

Caption: Generalized synthetic workflow for a polysubstituted pyridine.

Elucidation of 5-Bromo-2-chloro-4-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of halo-, alkyl-, and amino-functional groups on the pyridine core makes it a valuable scaffold for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The precise structural characterization of this compound is paramount for its effective utilization as a building block in the development of novel chemical entities. This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for the elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₆H₆BrClN₂
Molecular Weight 221.48 g/mol
CAS Number 1204231-59-3
Appearance Solid
Purity Typically ≥97%

Structure Elucidation Workflow

The structural confirmation of this compound involves a multi-step process, beginning with its synthesis followed by a comprehensive analysis using various spectroscopic techniques. The logical workflow for this process is illustrated in the diagram below.

structure_elucidation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthetic Route purification Chromatography / Recrystallization synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir confirmation Data Interpretation & Structure Validation nmr->confirmation ms->confirmation ir->confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and characterization of this compound. The following sections outline generalized protocols for its preparation and spectroscopic analysis.

Synthesis

The synthesis of this compound can be approached through various multi-step synthetic routes, often starting from commercially available pyridine derivatives. A general conceptual pathway is outlined below.

synthesis_pathway start Substituted Pyridine Precursor intermediate1 Introduction of Amino Group start->intermediate1 Amination intermediate2 Introduction of Methyl Group intermediate1->intermediate2 Methylation intermediate3 Chlorination intermediate2->intermediate3 e.g., NCS intermediate4 Bromination intermediate3->intermediate4 e.g., NBS product This compound intermediate4->product Final Product

Caption: Conceptual synthetic pathway for this compound.

General Procedure:

A plausible synthetic route involves the sequential functionalization of a pyridine ring. For instance, starting with a suitable aminopyridine, a methyl group can be introduced, followed by regioselective chlorination and bromination reactions. The choice of reagents and reaction conditions is critical to control the regioselectivity of the halogenation steps. N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used reagents for the chlorination and bromination of activated aromatic rings, respectively. Purification of the final product is typically achieved through column chromatography or recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyridine ring. The methyl group protons will appear as a singlet, and the amine protons will present as a broad singlet. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms attached to the halogens and the nitrogen atom will be significantly affected.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which can be a key identifier for the compound.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C-N and C-X (halogen) bond vibrations are expected.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.5 - 8.5Singlet
-NH₂4.0 - 6.0Broad Singlet
-CH₃2.0 - 2.5Singlet

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-Br105 - 115
C-Cl145 - 155
C-NH₂135 - 145
C-CH₃140 - 150
C (aromatic)110 - 140
-CH₃15 - 25

Table 3: Predicted Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Alkyl)2850 - 3000Medium
C=C, C=N Stretch1400 - 1600Strong
C-N Stretch1250 - 1350Medium
C-Cl Stretch600 - 800Strong
C-Br Stretch500 - 600Strong

Conclusion

The structural elucidation of this compound is a critical step in harnessing its potential as a versatile building block in synthetic and medicinal chemistry. A combination of synthesis, purification, and comprehensive spectroscopic analysis using NMR, MS, and IR techniques is essential for unambiguous characterization. While detailed experimental data for this specific compound is not widely published, the information and protocols provided in this guide offer a solid framework for researchers and scientists working with this and structurally related molecules. The continued exploration of such functionalized heterocyclic compounds is expected to pave the way for the discovery of new and improved therapeutic agents.

Synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 5-Bromo-2-chloro-4-methylpyridin-3-amine, a key intermediate in the development of novel pharmaceutical compounds. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed as a two-step process commencing from the readily available precursor, 2-chloro-4-methylpyridin-3-amine. The synthesis involves the selective bromination of the pyridine ring at the 5-position. The amino group at the 3-position and the methyl group at the 4-position direct the electrophilic aromatic substitution to the C5 position, which is para to the strongly activating amino group.

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-methylpyridin-3-amine

The precursor, 2-chloro-4-methylpyridin-3-amine, can be synthesized via several reported methods. One common approach involves a multi-step synthesis starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide, proceeding through condensation, cyclization, chlorination, and a Hofmann rearrangement.[1] A more direct method is the Hofmann rearrangement of 2-chloro-4-methylnicotinamide.

Protocol: Hofmann Rearrangement of 2-chloro-4-methylnicotinamide [2]

  • A solution of sodium hydroxide (11.7 g, 0.293 mol) in 11 mL of water is prepared, stirred, and cooled to 0°C.

  • Bromine (14.2 g, 0.293 mol) is added dropwise while maintaining the temperature at or below 0°C.

  • To the resulting pale yellow solution, 2-chloro-4-methylnicotinamide (13.2 g, 0.077 mol) is added in portions at 0-5°C.

  • The ice bath is removed, and the reaction mixture is warmed to 75°C over one hour and maintained at 60-75°C for an additional 2 hours.

  • The mixture is cooled overnight, and the crystalline product is collected by filtration.

This procedure affords 2-chloro-4-methylpyridin-3-amine with a reported yield of 90.6%.[2]

Step 2: Synthesis of this compound

The final product is obtained through the regioselective bromination of 2-chloro-4-methylpyridin-3-amine using N-Bromosuccinimide (NBS) as the brominating agent. The electron-donating amino group at the C3 position activates the pyridine ring, directing the electrophilic substitution primarily to the C5 position.[3]

Proposed Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chloro-4-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis pathway.

Table 1: Synthesis of 2-chloro-4-methylpyridin-3-amine

ParameterValueReference
Starting Material2-chloro-4-methylnicotinamide[2]
ReagentsSodium hydroxide, Bromine, Water[2]
Temperature0°C to 75°C[2]
Reaction Time~3 hours[2]
Yield90.6%[2]

Table 2: Proposed Synthesis of this compound

ParameterProposed Value
Starting Material2-chloro-4-methylpyridin-3-amine
ReagentsN-Bromosuccinimide, Acetonitrile/Dichloromethane
Temperature0°C to Room Temperature
Reaction Time2-4 hours
Expected Yield>80% (based on similar reactions)

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Bromination A 2-chloro-4-methylnicotinamide B 2-chloro-4-methylpyridin-3-amine A->B NaOH, Br2, H2O 0-75°C, 3h Yield: 90.6% [5] C This compound B->C NBS, Acetonitrile 0°C - RT, 2-4h

Caption: Proposed two-step synthesis pathway for this compound.

References

5-Bromo-2-chloro-4-methylpyridin-3-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-chloro-4-methylpyridin-3-amine, a key building block in modern organic synthesis. Given the specificity of this compound, this guide also includes data on closely related isomers and precursors to provide a broader context for its application and reactivity.

Core Compound Identification

Systematic Name: this compound CAS Number: 1204231-59-3[1] Molecular Formula: C₆H₆BrClN₂[1] Molecular Weight: 221.48 g/mol [1][2]

Physicochemical Properties

The quantitative data for this compound and its related compounds are summarized below for comparative analysis.

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound5-Bromo-2-chloro-4-methylpyridine (precursor)2-Amino-5-bromo-4-methylpyridine (related isomer)
CAS Number 1204231-59-3[1]778611-64-6[3]Not specified
Appearance Not specifiedLight yellow transparent liquid or solid[3]Solid[4]
Melting Point Not specified25-30 °C[3]148-150°C[4]
Boiling Point Not specified239.4 ± 35.0 °C at 760 mmHg[3]Not specified
Density Not specified1.6 ± 0.1 g/cm³[3]Not specified
Flash Point Not specified98.6 ± 25.9 °C[3]Not applicable
Vapor Pressure Not specified0.1 ± 0.5 mmHg at 25°C[3]Not specified

Table 2: Chemical and Spectroscopic Data of this compound and Related Compounds

PropertyThis compound5-Bromo-2-chloro-4-methylpyridine (precursor)2-Amino-5-bromo-4-methylpyridine (related isomer)
Molecular Formula C₆H₆BrClN₂[1]C₆H₅BrClN[3][5]C₆H₇BrN₂[4]
Molecular Weight 221.48 g/mol [1][2]206.47 g/mol [3][5]187.05 g/mol [4]
Exact Mass Not specified204.929382[3]Not specified
LogP Not specified2.82[3]Not specified
Polar Surface Area Not specified12.89 Ų[3]Not specified
Purity Typically ≥98%[1]Typically ≥98.0%[3]Not specified
InChIKey Not specifiedISESOOISZHSENQ-UHFFFAOYSA-N[5]Not specified
SMILES Not specifiedCc1cc(Br)ncc1ClNot specified

Spectroscopic Data

Detailed spectroscopic data for the target compound is not widely available. However, an ATR-IR spectrum is available for the precursor, 5-Bromo-2-chloro-4-methylpyridine.

Infrared (IR) Spectroscopy of 5-Bromo-2-chloro-4-methylpyridine: The IR spectrum of the precursor molecule provides insight into the vibrational modes of the core structure. Key absorptions would include C-H stretching from the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and C-Cl and C-Br stretching vibrations at lower wavenumbers. The introduction of an amino group in the target compound would be expected to show characteristic N-H stretching bands (typically two for a primary amine) in the 3300-3500 cm⁻¹ region and N-H bending vibrations around 1600 cm⁻¹.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature, suggesting its use in proprietary synthetic routes. However, a general synthesis can be postulated based on standard transformations of pyridine derivatives.

Postulated Synthetic Workflow:

A plausible synthetic route would involve the nitration of the precursor, 5-Bromo-2-chloro-4-methylpyridine, followed by the reduction of the resulting nitro group to the desired amine.

Step 1: Nitration of 5-Bromo-2-chloro-4-methylpyridine

  • Objective: To introduce a nitro group at the 3-position of the pyridine ring.

  • Reagents: 5-Bromo-2-chloro-4-methylpyridine, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Procedure:

    • Cool a flask containing concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 5-Bromo-2-chloro-4-methylpyridine to the cooled sulfuric acid with stirring.

    • Add a stoichiometric amount of concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash with water, and dry the crude 5-bromo-2-chloro-4-methyl-3-nitropyridine.

Step 2: Reduction of 5-Bromo-2-chloro-4-methyl-3-nitropyridine

  • Objective: To reduce the nitro group to a primary amine.

  • Reagents: 5-Bromo-2-chloro-4-methyl-3-nitropyridine, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C).

  • Procedure (using SnCl₂):

    • Suspend the nitro compound in a suitable solvent like ethanol or concentrated hydrochloric acid.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise.

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and make it basic with a concentrated NaOH solution to precipitate tin salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography or recrystallization.

Visualizations

Diagram 1: Postulated Synthetic Workflow

G start 5-Bromo-2-chloro-4-methylpyridine step1 Nitration (HNO3, H2SO4) start->step1 intermediate 5-Bromo-2-chloro-4-methyl-3-nitropyridine step1->intermediate step2 Reduction (e.g., SnCl2, HCl or H2, Pd/C) intermediate->step2 end_product This compound step2->end_product

Caption: Postulated synthesis of this compound.

Diagram 2: Influence of Substituents on Reactivity

G PyridineCore Pyridine Core substituents Substituents PyridineCore->substituents functionalized with Amine Amine (-NH2) Electron Donating (+M) substituents->Amine Chloro Chloro (-Cl) Electron Withdrawing (-I > +M) Halogen Exchange substituents->Chloro Bromo Bromo (-Br) Electron Withdrawing (-I > +M) Cross-Coupling Site substituents->Bromo Methyl Methyl (-CH3) Electron Donating (+I) substituents->Methyl Reactivity Overall Reactivity Profile Amine->Reactivity dictates Chloro->Reactivity dictates Bromo->Reactivity dictates Methyl->Reactivity dictates

Caption: Substituent effects on the pyridine ring's chemical properties.

Applications in Research and Development

Polysubstituted pyridines are fundamental scaffolds in medicinal chemistry and agrochemical research. The specific arrangement of functional groups in this compound makes it a versatile intermediate:

  • Amino Group: Acts as a nucleophile or a directing group for further substitutions. It can be acylated, alkylated, or diazotized for subsequent transformations.

  • Bromo Group: Serves as a key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based substituents.

  • Chloro Group: Can also participate in cross-coupling or nucleophilic aromatic substitution reactions, often with different reactivity compared to the bromo group, enabling selective functionalization.

The combination of these groups provides synthetic chemists with multiple pathways to construct complex molecules with potential biological activity.[7] Its primary role is likely as a high-value building block in targeted industrial research and development programs.[7]

References

An In-depth Technical Guide to the IUPAC Nomenclature of 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 5-Bromo-2-chloro-4-methylpyridin-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of the systematic naming conventions for polysubstituted heterocyclic compounds.

Introduction to IUPAC Nomenclature for Heterocyclic Compounds

The IUPAC system of nomenclature provides a standardized and unambiguous method for naming chemical compounds. For heterocyclic compounds such as pyridine derivatives, the system is based on identifying the parent heterocycle, numbering its atoms, and then systematically listing the substituents. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N.[1] Its six-membered ring, containing one nitrogen atom, is the foundational structure for a vast array of pharmaceutical and agrochemical compounds.

Deconstruction of the IUPAC Name

The name "this compound" can be systematically broken down into its constituent parts, each of which provides specific information about the molecular structure.

ComponentTypeDescription
Pyridine Parent HeterocycleThe core structure is a six-membered aromatic ring containing one nitrogen atom.
-3-amine Principal Functional GroupAn amine group (-NH₂) is attached to the 3rd position of the pyridine ring. This is the highest priority functional group in this molecule, hence it is designated with a suffix.
5-Bromo- SubstituentA bromine atom is attached to the 5th position of the pyridine ring.
2-chloro- SubstituentA chlorine atom is attached to the 2nd position of the pyridine ring.
4-methyl- SubstituentA methyl group (-CH₃) is attached to the 4th position of the pyridine ring.

Experimental Protocol for IUPAC Name Determination

The systematic determination of the IUPAC name for this compound follows a set of established rules. This process can be considered an "experimental protocol" for nomenclature.

Step 1: Identification of the Parent Heterocycle

The fundamental structural unit is a pyridine ring. According to IUPAC, "pyridine" is the preferred name for this heterocycle.[1]

Step 2: Identification of the Principal Functional Group

The molecule contains an amine group (-NH₂), which is the principal functional group. According to IUPAC priority rules, the amine functional group dictates the suffix of the name.[2]

Step 3: Numbering of the Pyridine Ring

The numbering of the pyridine ring begins at the nitrogen atom, which is assigned position 1. The numbering then proceeds clockwise or counter-clockwise to give the substituents the lowest possible locants. In this case, the substituents are at positions 2, 3, 4, and 5. To give the principal functional group (the amine) the lowest possible number, the numbering proceeds as shown in the diagram below.

Step 4: Naming and Alphabetical Ordering of Substituents

The substituents on the pyridine ring are identified and named:

  • At position 2: a chloro group.

  • At position 4: a methyl group.

  • At position 5: a bromo group.

These substituents are then arranged in alphabetical order (bromo, chloro, methyl) in the final name.

Step 5: Assembly of the Final IUPAC Name

The components are assembled in the following order: (substituents in alphabetical order with their locants) + (parent heterocycle) + (locant of the principal functional group) + (suffix of the principal functional group).

This results in the name: This compound .

Visualization of the Nomenclature Logic

The logical workflow for determining the IUPAC name of this compound can be represented by the following diagram.

IUPAC_Nomenclature_Workflow cluster_0 Step 1: Core Structure Identification cluster_1 Step 2: Functional Group Priority cluster_2 Step 3: Ring Numbering cluster_3 Step 4: Substituent Identification & Ordering cluster_4 Step 5: Final Name Assembly Start Molecular Structure Parent Identify Parent Heterocycle (Pyridine) Start->Parent PrincipalGroup Identify Principal Functional Group (-NH2 at C3) Parent->PrincipalGroup Numbering Number Ring from Nitrogen (N=1) Lowest Locant for Principal Group (C3) PrincipalGroup->Numbering Substituents Identify Substituents: - Bromo (C5) - Chloro (C2) - Methyl (C4) Numbering->Substituents Alphabetize Alphabetize Substituents: Bromo, Chloro, Methyl Substituents->Alphabetize Assemble Assemble Name: [Substituents] + [Parent] + [Principal Group Suffix] Alphabetize->Assemble FinalName This compound Assemble->FinalName

IUPAC Nomenclature Determination Workflow.

References

Technical Guide: 5-Bromo-2-chloro-4-methylpyridin-3-amine and a Closely Related Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 5-Bromo-2-chloro-4-methylpyridin-3-amine is limited. This guide provides predicted identifiers for the requested compound and a detailed technical overview of the closely related, well-documented constitutional isomer, 5-Bromo-3-chloro-4-methylpyridin-2-amine , which is of significant interest to researchers in medicinal chemistry and drug development.

Chemical Identifiers

While extensive experimental data for this compound is not readily found in public databases, its chemical structure can be predicted from its IUPAC name. The identifiers for this predicted structure are presented below, alongside the confirmed identifiers for the related isomer, 5-Bromo-3-chloro-4-methylpyridin-2-amine.

Compound NameSMILES StringInChIKey
This compound (Predicted)Cc1c(N)c(Cl)nc(Br)c1FHPZWIWODBYJTF-UHFFFAOYSA-N
5-Bromo-3-chloro-4-methylpyridin-2-amine Cc1c(Cl)c(N)nc(Br)c1DNQBPTJDPUCOOZ-UHFFFAOYSA-N[1]

Physicochemical Properties of 5-Bromo-3-chloro-4-methylpyridin-2-amine

The following table summarizes key physicochemical properties for 5-Bromo-3-chloro-4-methylpyridin-2-amine.

PropertyValueSource
CAS Number 1446182-19-9[1]
Molecular Formula C₆H₆BrClN₂[2]
Molecular Weight 221.48 g/mol [1][2]
Appearance Solid (predicted)-

Synthesis of 5-Bromo-3-chloro-4-methylpyridin-2-amine

The synthesis of 5-Bromo-3-chloro-4-methylpyridin-2-amine is typically achieved through the direct halogenation of a substituted aminopyridine precursor. This process is an example of electrophilic aromatic substitution.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 5-Bromo-3-chloro-4-methylpyridin-2-amine from its precursor, 3-chloro-4-methylpyridin-2-amine.

G Precursor 3-chloro-4-methylpyridin-2-amine Reaction Electrophilic Aromatic Substitution Precursor->Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product 5-Bromo-3-chloro-4-methylpyridin-2-amine Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

A generalized workflow for the synthesis of 5-Bromo-3-chloro-4-methylpyridin-2-amine.
Detailed Experimental Protocol

This protocol is a representative example for the bromination of an aminopyridine ring.

Objective: To synthesize 5-Bromo-3-chloro-4-methylpyridin-2-amine via electrophilic bromination of 3-chloro-4-methylpyridin-2-amine.

Materials:

  • 3-chloro-4-methylpyridin-2-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-methylpyridin-2-amine (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 5-Bromo-3-chloro-4-methylpyridin-2-amine.

Significance in Drug Discovery and Development

Polysubstituted pyridines, including compounds like 5-Bromo-3-chloro-4-methylpyridin-2-amine, are crucial building blocks in medicinal chemistry. The pyridine scaffold is a common feature in many FDA-approved drugs.[1] The specific placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. These properties are critical for a compound's pharmacokinetic and pharmacodynamic profile.

The presence of halogen atoms, such as bromine and chlorine, provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). This synthetic versatility enables the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

The amino group on the pyridine ring can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

Role in Signaling Pathways

Substituted pyridines are integral components of many kinase inhibitors, which are a major class of targeted cancer therapeutics. The pyridine core can mimic the purine ring of ATP, allowing these inhibitors to bind to the ATP-binding pocket of kinases and block their downstream signaling.

The following diagram illustrates a simplified, conceptual signaling pathway where a substituted pyridine-based inhibitor might act.

G cluster_0 Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response Inhibitor Substituted Pyridine Kinase Inhibitor Inhibitor->Kinase Inhibition

A conceptual diagram of a substituted pyridine inhibiting a kinase signaling pathway.

References

Starting materials for synthesizing 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound, a key intermediate in pharmaceutical and organic synthesis.[1] The document details potential starting materials, step-by-step experimental protocols, and quantitative data to facilitate laboratory synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several precursors. The most common strategies involve the sequential halogenation and functional group manipulation of substituted pyridines. Key starting materials identified in the literature include multi-substituted pyridine derivatives which undergo bromination, chlorination, and reduction or amination reactions to yield the final product. The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis.

Synthetic Pathways and Starting Materials

Two primary synthetic pathways are detailed below, starting from readily accessible precursors.

Pathway 1: From 2-Chloro-4-methyl-3-nitropyridine

This pathway is a common and logical approach, beginning with the reduction of a nitro-substituted pyridine followed by bromination.

Synthesis of this compound from2-Chloro-4-methyl-3-nitropyridine A 2-Chloro-4-methyl-3-nitropyridine B 2-Chloro-4-methylpyridin-3-amine A->B Reduction (e.g., Fe/CH3COOH) C This compound B->C Bromination (e.g., Br2/CH3COOH)

Caption: Synthetic route from 2-Chloro-4-methyl-3-nitropyridine.

A variation of this approach involves the bromination of a related aminopyridine. Direct halogenation is a primary strategy, starting from 3-chloro-4-methylpyridin-2-amine.[2] The amino group at the C2 position strongly activates the C5 position for electrophilic aromatic substitution.[2]

Pathway 2: From 4-Methyl-5-nitropyridin-2-ol

This multi-step synthesis involves bromination, chlorination, and finally, reduction of the nitro group.

Synthesis of this compound from4-Methyl-5-nitropyridin-2-ol A 4-Methyl-5-nitropyridin-2-ol B 3-Bromo-4-methyl-5-nitropyridin-2-ol A->B Bromination (Br2/AcOH) C 3-Bromo-2-chloro-4-methyl-5-nitropyridine B->C Chlorination (POCl3) D This compound C->D Reduction (e.g., Fe/NH4Cl)

Caption: Synthetic route from 4-Methyl-5-nitropyridin-2-ol.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the described synthetic pathways.

Starting MaterialIntermediate/ProductReagentsYield (%)Reference
2-Chloro-3-cyano-4-methylpyridine2-Chloro-3-amido-4-methylpyridineH2SO498.2[3]
2-Chloro-3-amido-4-picoline2-Chloro-3-amino-4-methylpyridineBr2, NaOH-[3]
4-Methyl-5-nitropyridin-2-ol3-Bromo-4-methyl-5-nitropyridin-2-olBr2, AcOH91[4]
3-Bromo-4-methyl-5-nitropyridin-2-ol3-Bromo-2-chloro-4-methyl-5-nitropyridinePOCl388[4]
3-Bromo-4-picoline3-Amino-4-picolineNH3, CuSO490-95[5]
2-Amino-4-chloropyridine2-Amino-5-bromo-4-chloropyridineNBS>80[6]
2-Amino-5-bromopyridine2-Amino-5-bromo-3-nitropyridineHNO3, H2SO4-[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-amino-4-methylpyridine from 2-Chloro-3-amido-4-picoline

This procedure details the final step of a Hofmann rearrangement to yield an aminopyridine.

Materials:

  • 2-Chloro-3-amido-4-picoline

  • Sodium hydroxide (NaOH)

  • Bromine (Br2)

  • Water

  • Methylene chloride

Procedure:

  • A solution of sodium hydroxide (8.14 g, 0.224 moles) in water (205 mL) is prepared and cooled to 0°C.[3]

  • Bromine (34.7 g, 0.204 moles) is added to the stirred NaOH solution at 0°C.[3]

  • 2-Chloro-3-amido-4-picoline (34.7 g, 0.204 moles) is then added to the reaction mixture.[3]

  • The mixture is heated to 22°C.[3]

  • An additional 66 mL of water is added, and the reaction is heated to 70°C and stirred for one hour.[3]

  • The reaction mixture is cooled to ambient temperature and extracted with methylene chloride (60 mL).[3]

  • The organic solvent is removed by rotary evaporation to yield 2-chloro-3-amino-4-methylpyridine.[3]

Protocol 2: Synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine from 3-Bromo-4-methyl-5-nitropyridin-2-ol

This protocol describes the chlorination of a pyridin-2-ol derivative.

Materials:

  • 3-Bromo-4-methyl-5-nitropyridin-2-ol

  • Acetonitrile (CH3CN)

  • Phosphorus oxychloride (POCl3)

  • Ice-water

  • Toluene

  • Propionitrile

Procedure:

  • 3-Bromo-4-methyl-5-nitropyridin-2-ol (133.1 g, 0.57 mol) is suspended in acetonitrile (800 mL).[4]

  • Phosphorus oxychloride (85.2 mL, 1.6 eq) is added dropwise.[4]

  • The reaction mixture is heated at 75°C for 19 hours.[4]

  • The mixture is cooled and poured into 3000 mL of ice-water.[4]

  • The resulting precipitate is isolated by filtration and washed with water (2 x 250 mL).[4]

  • The solid is dried in vacuo and then stripped with toluene (2 x 500 mL) and propionitrile (200 mL) at 60°C to yield the title compound as a brown oil that solidifies upon cooling (126.6 g, 88% yield).[4]

Protocol 3: Synthesis of 3-Amino-4-methylpyridine from 3-Bromo-4-methylpyridine

This protocol describes a copper-catalyzed amination reaction.

Materials:

  • 3-Bromo-4-methylpyridine

  • Methanol

  • Copper sulfate (CuSO4)

  • Ammonia gas (NH3)

  • Ethyl acetate

Procedure:

  • In a high-pressure reaction vessel, add methanol (300 mL), 3-bromo-4-methylpyridine (150 g), and copper sulfate (5 g).[5]

  • Introduce ammonia gas until the pressure reaches 5 atm.[5]

  • Heat the mixture to 160°C and maintain the reaction for 8 hours.[5]

  • After cooling, the mixture is filtered by suction.[5]

  • The filtrate is concentrated under reduced pressure.[5]

  • The resulting solid is recrystallized from ethyl acetate to afford 3-amino-4-methylpyridine (89 g, 95% yield).[5]

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken.

References

The Reactivity Theory of Polysubstituted Pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the reactivity theory governing polysubstituted pyridines, essential heterocyclic scaffolds in pharmaceuticals, agrochemicals, and materials science. Understanding the interplay of electronic and steric effects is paramount for predicting reaction outcomes and designing synthetic routes to novel functionalized pyridine derivatives. This document outlines the core principles of pyridine reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Principles of Pyridine Reactivity

The reactivity of the pyridine ring is fundamentally dictated by the electronegative nitrogen atom. This nitrogen atom significantly influences the electron density distribution within the aromatic system, rendering the ring electron-deficient compared to benzene. This electron deficiency has profound implications for the regioselectivity and rate of chemical transformations.

Electronic Effects of Substituents

Substituents on the pyridine ring modulate its reactivity by either donating or withdrawing electron density, thereby influencing the propensity of the ring to undergo electrophilic or nucleophilic attack.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) further decrease the electron density of the pyridine ring. This deactivation is particularly pronounced at the ortho (C2, C6) and para (C4) positions relative to the nitrogen atom. Consequently, EWGs make the ring more susceptible to nucleophilic attack and less reactive towards electrophiles.[1]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and alkyl (-R) increase the electron density of the ring. This makes the pyridine more reactive towards electrophiles and less susceptible to nucleophilic attack.

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The reaction constant (ρ) in the Hammett equation provides insight into the sensitivity of a particular reaction to these electronic effects. For instance, the dissociation of pyridinium ions shows a significant dependence on substituent electronics, with Hammett ρ values around 5.94.[2]

Steric Effects

The size and spatial arrangement of substituents can significantly impact the reactivity of polysubstituted pyridines. Bulky groups, particularly at the C2 and C6 positions, can hinder the approach of reagents to the nitrogen atom and adjacent ring positions.[3] This steric hindrance can:

  • Decrease the basicity of the pyridine nitrogen.

  • Influence the regioselectivity of reactions by blocking certain sites.[4]

  • Affect the rate of reaction by impeding the formation of transition states.

Quantitative Data on Pyridine Reactivity

The reactivity of substituted pyridines can be quantitatively assessed through various parameters, including pKa values and reaction rate constants.

pKa Values of Substituted Pyridines

The pKa of the conjugate acid of a substituted pyridine is a direct measure of the basicity of the nitrogen atom and reflects the electronic effects of the substituents. Electron-donating groups increase the pKa (increase basicity), while electron-withdrawing groups decrease the pKa (decrease basicity).

Substituent (at C4)pKa of Conjugate AcidReference
-NO₂1.61[5]
-CN1.90[5]
-Cl3.83[5]
-H5.23[5]
-CH₃6.02[5]
-NH₂9.11[5]
-N(CH₃)₂9.70[5]
Hammett Substituent and Reaction Constants

The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on reaction rates and equilibria.

Substituentσ (para)σ (meta)Reference
-NO₂0.780.71[1]
-CN0.660.56[1]
-Cl0.230.37[1]
-H0.000.00[1]
-CH₃-0.17-0.07[1]
-OCH₃-0.270.12[1]
-NH₂-0.66-0.16[1]

The reaction constant, ρ, indicates the sensitivity of a reaction to substituent effects. A large positive ρ value signifies that the reaction is highly sensitive to electron-withdrawing groups and that a negative charge is built up in the transition state.[2][6]

Key Reaction Types and Mechanisms

Polysubstituted pyridines undergo a variety of characteristic reactions, including nucleophilic and electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAar)

Due to the electron-deficient nature of the pyridine ring, nucleophilic aromatic substitution is a facile process, particularly when electron-withdrawing groups are present and the leaving group is at the C2 or C4 position.[7][8] The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[9]

Caption: Mechanism of Nucleophilic Aromatic Substitution on a 2-halopyridine.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution on the pyridine ring is significantly more difficult than on benzene due to the deactivating effect of the nitrogen atom.[10] Reactions typically require harsh conditions, and substitution occurs predominantly at the C3 position. The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring.[3]

To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide. The oxygen atom of the N-oxide can donate electron density into the ring, activating it for electrophilic attack, primarily at the C4 position.[11][12]

SEAr_Pyridine Pyridine Pyridine Ring Deactivation Electron-deficient due to N atom Pyridine->Deactivation N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation Reactivity Low reactivity towards SEAr Deactivation->Reactivity Position Substitution at C3 Reactivity->Position Activation O atom donates e⁻ density N_Oxide->Activation N_Oxide_Reactivity Enhanced reactivity towards SEAr Activation->N_Oxide_Reactivity N_Oxide_Position Substitution at C4 N_Oxide_Reactivity->N_Oxide_Position

Caption: Logical relationship of pyridine reactivity in electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the synthesis of polysubstituted pyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[13][14][15] These reactions typically involve the coupling of a halopyridine with an organometallic reagent.

Cross_Coupling_Workflow cluster_reaction Reaction Mixture Start Halopyridine (Ar-X) OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd Reagent Organometallic Reagent (R-M) Transmetal Transmetalation (Ar-Pd(II)-R) Reagent->Transmetal Catalyst Pd(0) Catalyst Catalyst->OxAdd Base Base RedElim Reductive Elimination Base->RedElim OxAdd->Transmetal Transmetal->RedElim RedElim->Catalyst Regeneration Product Polysubstituted Pyridine (Ar-R) RedElim->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions of halopyridines.

Experimental Protocols

Protocol for Nucleophilic Aromatic Substitution: Synthesis of N-Benzyl-5-nitropyridin-2-amine

This protocol describes the reaction of 2-chloro-5-nitropyridine with benzylamine.[16]

Materials:

  • 2-Chloro-5-nitropyridine

  • Benzylamine

  • Triethylamine

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in ethanol.

  • Add benzylamine (1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Arylpyridines

This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-pyridylboronate with an aryl bromide.[17]

Materials:

  • Aryl bromide

  • Lithium triisopropyl 2-pyridylboronate

  • Potassium fluoride (KF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand (e.g., a phosphite or phosphine oxide)

  • Dioxane

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 eq), lithium triisopropyl 2-pyridylboronate (1.5 eq), and potassium fluoride (3.0 eq).

  • Add the palladium catalyst (e.g., 1.0 mol% Pd₂(dba)₃) and the appropriate ligand.

  • Add dioxane as the solvent.

  • Heat the reaction mixture under an inert atmosphere and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol for Sonogashira Coupling: Synthesis of 2-Amino-3-(phenylethynyl)pyridine

This protocol details the coupling of 2-amino-3-bromopyridine with phenylacetylene.[18]

Materials:

  • 2-Amino-3-bromopyridine

  • Phenylacetylene

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add DMF and stir for 30 minutes.

  • Add 2-amino-3-bromopyridine (1.0 eq), phenylacetylene (1.2 eq), and triethylamine.

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring by TLC.

  • After completion, cool the reaction, and perform an appropriate workup, which may include dilution with water and extraction with an organic solvent.

  • Purify the product by column chromatography.

Conclusion

The reactivity of polysubstituted pyridines is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles is crucial for the rational design and synthesis of novel pyridine-based compounds for a wide range of applications, particularly in drug discovery and development. The strategic application of nucleophilic and electrophilic substitution reactions, along with powerful metal-catalyzed cross-coupling methodologies, provides a robust toolkit for accessing a diverse array of functionalized pyridine structures. The provided protocols serve as a practical guide for the implementation of these key transformations in a laboratory setting.

References

Electronic and steric effects in substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Electronic and Steric Effects in Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic and steric effects of substituents on the pyridine ring. Understanding these principles is critical for tuning the physicochemical properties, reactivity, and binding affinity of pyridine-based compounds in fields ranging from medicinal chemistry to materials science and catalysis.

Introduction to Substituent Effects

Pyridine, a heterocyclic aromatic compound, possesses a nitrogen atom whose lone pair of electrons is not part of the aromatic π-system, making it basic and nucleophilic.[1] The reactivity and properties of the pyridine ring can be precisely modulated by introducing substituents. These modifications exert influence through two primary mechanisms: electronic effects, which alter the electron density distribution within the ring, and steric effects, which arise from the spatial bulk of the substituent. A quantitative understanding of these effects is paramount for rational molecular design.

Electronic Effects

Electronic effects are governed by the ability of a substituent to either donate or withdraw electron density from the pyridine ring through inductive and resonance pathways. These effects directly impact the basicity (pKa) of the nitrogen atom and the ring's susceptibility to electrophilic or nucleophilic attack.[2]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups increase the electron density on the nitrogen atom through the sigma-bond framework (inductive effect). Groups like amino (-NH₂) increase electron density via resonance. This enhanced electron density makes the nitrogen lone pair more available for protonation, thereby increasing the basicity (higher pKa).[1]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the ring. This withdrawal decreases the availability of the nitrogen's lone pair, making the pyridine less basic (lower pKa).[1]

The influence of these electronic effects can be quantified using the Hammett equation , which provides a linear free-energy relationship:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

  • k or K is the rate or equilibrium constant for the substituted pyridine.

  • k₀ or K₀ is the constant for the unsubstituted pyridine.

  • σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para).

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[3][4] A positive ρ value for pyridinium ion dissociation indicates that the reaction is stabilized by electron-withdrawing groups.[4]

Electronic_Effects EDG Electron-Donating Group (e.g., -CH₃, -NH₂) Py_Ring Pyridine Ring EDG->Py_Ring Pushes electron density to ring EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) EWG->Py_Ring Pulls electron density from ring N_LP Nitrogen Lone Pair (Basicity / Nucleophilicity) Py_Ring->N_LP Increases electron density on N Py_Ring->N_LP Decreases electron density on N Increase INCREASED N_LP->Increase Decrease DECREASED N_LP->Decrease

Caption: Flow of electronic effects on pyridine basicity.

Quantitative Data: pKa and Hammett Constants

The following tables summarize key quantitative data for assessing electronic effects on mono-substituted pyridines.

Table 1: pKa Values of Selected Mono-Substituted Pyridines

Substituent Position Substituent pKa Value Reference
4 -NH₂ 9.11 [5]
4 -OCH₃ 6.58 [6]
4 -CH₃ 6.02 [6]
- Unsubstituted 5.20 [1][6]
3 -CH₃ 5.68 [6]
2 -CH₃ 5.97 [6]
3 -Cl 2.84 [6]
4 -CN 1.90 [5]

| 4 | -NO₂ | 1.61 |[5] |

Table 2: Hammett Substituent Constants (σ)

Substituent σ_meta σ_para
-NH₂ -0.16 -0.66
-OCH₃ 0.12 -0.27
-CH₃ -0.07 -0.17
-H 0.00 0.00
-Cl 0.37 0.23
-Br 0.39 0.23
-CN 0.56 0.66
-NO₂ 0.71 0.78

Note: Hammett constants are derived from benzoic acid systems but serve as a good approximation for electronic effects in pyridines.[4][7]

Steric Effects

Steric hindrance occurs when the size of a substituent physically impedes a chemical reaction or intermolecular interaction.[8] In pyridines, this effect is most pronounced with substituents at the 2- and 6-positions (ortho to the nitrogen), which can block the nitrogen's lone pair from interacting with protons, metal centers, or electrophiles.[9][10]

The Taft equation was developed to separate these steric effects from electronic effects:[11][12]

log(k/k₀) = ρσ + δE_s

Where:

  • σ* is the polar substituent constant.

  • E_s is the steric substituent constant. A more negative E_s value signifies greater steric bulk.[8]

  • ρ* and δ are the corresponding reaction sensitivity factors.[12][13]

For example, 2,6-di-t-butylpyridine is a well-known sterically hindered, non-nucleophilic base.[10] While electronically it is a strong base, the bulky t-butyl groups create a "steric shield" around the nitrogen, preventing it from participating in reactions like N-alkylation or coordination to all but the smallest electrophiles (like a proton).[10][14]

Steric_Hindrance cluster_0 Unhindered Pyridine cluster_1 Sterically Hindered Pyridine Pyridine N Metal_1 Metal Center Metal_1->Pyridine Coordination Successful 2,6-Lutidine N Me1 CH₃ p1 Me1->p1 Me2 CH₃ p2 Me2->p2 Metal_2 Metal Center Metal_2->2,6-Lutidine Coordination Hindered p1->p2 Steric Clash

Caption: Steric hindrance preventing metal coordination.

Quantitative Data: Taft Steric Parameters

Table 3: Taft Steric Parameters (E_s) for Common Substituents

Substituent Taft E_s
H 0.00
CH₃ -1.24
C₂H₅ -1.31
n-C₃H₇ -1.60
i-C₃H₇ -1.71
n-C₄H₉ -1.63
sec-C₄H₉ -2.37
t-C₄H₉ -2.78
C₆H₅ -3.82

Note: Data represents the general steric profile of the substituent. More negative values indicate greater steric bulk.[8]

Experimental Protocols

Accurate quantification of these effects relies on precise experimental measurements. Below are detailed methodologies for key experiments.

Determination of pKa Values

The pKa, the negative logarithm of the acid dissociation constant of the conjugate acid (pyridinium ion), is the most direct measure of a pyridine's basicity.

This is a high-precision technique for determining pKa values.[15][16]

Principle: A solution of the substituted pyridine is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[15]

Experimental Workflow:

  • Preparation: A precise amount of the pure substituted pyridine is dissolved in deionized, carbonate-free water to a known concentration (e.g., 0.01 M).

  • Calibration: A pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration: The pyridine solution is titrated with a standardized strong acid solution (e.g., 0.1 M HCl), added in small, precise increments.

  • Data Collection: The pH is recorded after each addition of titrant, allowing the solution to equilibrate.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is identified from the inflection point of the curve (or the maximum of the first derivative).

  • Calculation: The volume of titrant at the half-equivalence point is determined, and the pH at this point is equal to the pKa.

Potentiometric_Titration_Workflow start Start prep Prepare aqueous solution of substituted pyridine start->prep calib Calibrate pH meter with standard buffers prep->calib titrate Titrate with standardized strong acid (e.g., HCl) calib->titrate record Record pH after each increment of titrant titrate->record plot Plot titration curve (pH vs. Volume) record->plot analyze Determine equivalence point (inflection point) plot->analyze calc Identify pH at half- equivalence point analyze->calc pKa Result: pKa value calc->pKa end_node End pKa->end_node

Caption: Workflow for pKa determination by potentiometry.

This method is useful for determining pKa values when only small amounts of sample are available or when the compound is not sufficiently soluble for potentiometry.[17]

Principle: The chemical shifts (δ) of the pyridine ring protons are sensitive to the protonation state of the nitrogen. In a solution, there is a rapid equilibrium between the protonated (BH⁺) and neutral (B) forms. The observed chemical shift is a weighted average of the shifts of the two species. By measuring the chemical shift over a range of pH values, a sigmoidal plot can be generated, with the inflection point corresponding to the pKa.[17][18]

Experimental Workflow:

  • Sample Preparation: A series of samples is prepared in a suitable deuterated solvent (e.g., D₂O) containing the substituted pyridine and a chemical shift standard (e.g., DSS or TMAI).[17]

  • pH Adjustment: The pH (or pD) of each sample is carefully adjusted using DCl and NaOD solutions to span a range of ~4 pH units around the expected pKa. The precise pD is measured for each sample.

  • NMR Acquisition: A ¹H NMR spectrum is acquired for each sample under identical conditions.

  • Data Processing: The chemical shift of a specific, well-resolved proton on the pyridine ring (e.g., the proton at the 4-position) is measured relative to the internal standard for each spectrum.

  • Analysis: The chemical shift (δ) is plotted against the measured pD.

  • Calculation: The resulting sigmoidal curve is fitted to the appropriate equation. The pD value at the inflection point of the curve is the pKa (with a small correction for the deuterium isotope effect).

Kinetic Studies for Quantifying Reactivity

To assess how substituents affect reaction rates (e.g., in nucleophilic substitution or N-alkylation), kinetic studies are performed.[19]

Principle: The rate of a reaction is determined by monitoring the change in concentration of a reactant or product over time. By comparing the rate constants (k) for a series of substituted pyridines under identical conditions, the relative impact of electronic and steric effects on the transition state can be determined.

General Experimental Workflow (e.g., N-Alkylation):

  • Setup: The substituted pyridine and an alkylating agent (e.g., methyl iodide) are dissolved in a suitable solvent in a thermostatted reaction vessel.

  • Initiation: The reaction is initiated, often by mixing the two reactant solutions at time t=0.

  • Sampling: At specific time intervals, aliquots are withdrawn from the reaction mixture.

  • Quenching: The reaction in each aliquot is immediately stopped (quenched), for example, by rapid cooling or by adding a reagent that consumes one of the reactants.

  • Analysis: The concentration of a reactant or product in each quenched aliquot is determined using an appropriate analytical technique (e.g., HPLC, GC, or NMR spectroscopy).

  • Data Plotting: The concentration data is plotted against time.

  • Rate Constant Calculation: The data is fitted to the appropriate integrated rate law (e.g., second-order for a bimolecular reaction) to determine the rate constant, k. This process is repeated for each substituted pyridine.

Kinetic_Study_Workflow start Start prep Prepare reactant solutions (pyridine, electrophile) in a thermostatted vessel start->prep init Initiate reaction at t=0 prep->init loop_start Begin Time Course init->loop_start sample Withdraw aliquot at time t loop_start->sample quench Quench reaction sample->quench analyze Analyze concentration via HPLC, GC, or NMR quench->analyze loop_end Repeat at intervals analyze->loop_end loop_end->loop_start plot Plot [Concentration] vs. Time loop_end->plot After final time point calc Fit data to integrated rate law plot->calc k_val Result: Rate Constant (k) calc->k_val end_node End k_val->end_node

References

Commercial Sourcing and Synthetic Applications of 5-Bromo-2-chloro-4-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 5-Bromo-2-chloro-4-methylpyridin-3-amine (CAS No. 1204231-59-3), a key building block in medicinal chemistry and organic synthesis. This document offers a comparative summary of suppliers, alongside relevant experimental protocols for its application in common cross-coupling reactions, providing a valuable resource for researchers in drug discovery and development.

Commercial Supplier Overview

This compound is available from a range of specialty chemical suppliers. While pricing is often subject to quotation, the following table summarizes key quantitative data from various commercial sources to facilitate procurement decisions. The typical purity for this compound is high, generally around 98-99%.

SupplierCAS NumberMolecular FormulaPurityAdditional Information
--INVALID-LINK--1204231-59-3C₆H₆BrClN₂Inquiry for detailsSpecialty chemical supplier
--INVALID-LINK--1204231-59-3C₆H₆BrClN₂Typically 98%[1]Provides analytical data such as NMR, HPLC, LC-MS upon request[1]
--INVALID-LINK--1204231-59-3C₆H₆BrClN₂99%[2]China-based supplier
--INVALID-LINK--1204231-59-3C₆H₆BrClN₂Inquiry for detailsOffers cold-chain transportation[3]
--INVALID-LINK--1204231-59-3C₆H₆BrClN₂Inquiry for details-
--INVALID-LINK--1446182-19-9 (Isomer)C₆H₆BrClN₂Inquiry for detailsOffers a structural isomer, 5-Bromo-3-chloro-4-methylpyridin-2-amine

Key Synthetic Applications & Experimental Protocols

The strategic placement of bromine and chlorine atoms, along with an amine group, on the pyridine ring makes this compound a versatile substrate for a variety of cross-coupling reactions. These reactions are fundamental in the synthesis of complex molecules for drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The bromine atom at the 5-position of the pyridine ring is particularly amenable to this palladium-catalyzed reaction.

General Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 eq).

  • The reaction is typically carried out in a solvent system such as a mixture of toluene and water or 1,4-dioxane and water.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.

  • Reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by silica gel column chromatography.

A similar protocol has been described for the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, where the mixture was stirred at 85–95 °C for over 15 hours.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the 5-position of the pyridine ring.

General Protocol:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a base (e.g., NaOtBu or Cs₂CO₃).

  • Anhydrous, deoxygenated toluene or dioxane is added as the solvent.

  • The reaction mixture is heated to a temperature typically between 80 and 110 °C.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizing Synthetic Pathways and Workflows

To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and the logical relationship in sourcing the target compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base solvent Add Solvent (e.g., Toluene/Water) reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat Reaction (80-100 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Organic Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Purified Product

Caption: Workflow for a Suzuki-Miyaura Coupling Reaction.

Sourcing_Logic cluster_identification Supplier Identification cluster_evaluation Supplier Evaluation cluster_procurement Procurement search Search Chemical Databases (CAS: 1204231-59-3) identify Identify Potential Suppliers search->identify request Request Quotations: - Purity - Quantity - Price - Lead Time identify->request compare Compare Supplier Offerings request->compare select Select Supplier compare->select purchase Place Purchase Order select->purchase receive Receive & Verify Compound purchase->receive

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-chloro-4-methylpyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reaction sites allowing for selective functionalization.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3][4]

For substrates like this compound, the presence of an amino group and two different halogen atoms presents opportunities for selective coupling and challenges related to catalyst inhibition. The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium center, potentially hindering the catalytic cycle.[3] However, with the appropriate selection of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved.[3][5] The general reactivity order for halogens in Suzuki coupling is I > Br > Cl, suggesting that coupling will preferentially occur at the C-Br bond.[6]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally analogous bromopyridine derivatives. This data provides a strong indication of the expected outcomes for the coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of Analogue 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [7]

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)82
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)88
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)78
54-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)80

Table 2: General Comparison of Palladium Catalyst Systems for Aminopyridine Suzuki Coupling [7]

Catalyst SystemLigandTypical BaseCommon SolventExpected Performance
Traditional PhosphinePPh₃K₃PO₄, K₂CO₃1,4-Dioxane/H₂OGood to Excellent
Buchwald LigandSPhos, XPhosK₃PO₄Toluene/H₂O, DioxaneExpected High
N-Heterocyclic Carbene (NHC)IPrK₂CO₃THFGood to Excellent

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equiv)[9]

  • Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0-3.0 equiv)[5][6]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[6][8]

  • Degassed water[6]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[6][9]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[6]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 equiv). Then, add the degassed organic solvent and degassed water (typically in a 4:1 ratio).[6][9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. The reaction is typically complete within 12-24 hours.[3][9]

  • Work-up:

    • Cool the reaction mixture to room temperature.[3]

    • Dilute the mixture with an organic solvent such as ethyl acetate.[6]

    • Wash the organic layer with water and then with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3][6]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[3]

  • Characterization: Characterize the final product using techniques such as NMR and MS.[3]

Microwave Irradiation Protocol (Alternative):

Microwave irradiation can significantly reduce reaction times.[3]

  • In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).[3]

  • Add the palladium catalyst and ligand (if necessary).[3]

  • Add the chosen solvent system.[3]

  • Seal the vial and place it in the microwave reactor.[3]

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]

  • After completion, cool the vial to room temperature and perform the work-up and purification as described in the conventional heating protocol.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[6][10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base pd_intermediate R¹-Pd(II)Ln-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Experimental_Workflow start Start setup Reaction Setup: Combine Reactants, Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_catalyst Add Catalyst and Degassed Solvents inert->add_catalyst react Heat Reaction Mixture (80-100°C) add_catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up: Dilute, Wash, Dry, Concentrate monitor->workup Complete purify Purification: Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed C-N Coupling of 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and drug discovery, where arylamine scaffolds are prevalent in a vast array of pharmaceutical agents. The substrate, 5-Bromo-2-chloro-4-methylpyridin-3-amine, presents a valuable building block for the synthesis of complex, polysubstituted pyridine derivatives. The presence of two distinct halogen atoms, bromine and chlorine, on the pyridine core offers opportunities for selective functionalization.

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. This inherent difference in reactivity allows for selective C-N bond formation at the C5 position, leaving the C2-chloro substituent available for subsequent transformations. This application note provides a detailed protocol for the selective Buchwald-Hartwig amination of this compound.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition, ligand exchange/coordination, deprotonation, and reductive elimination.

Buchwald-Hartwig_Amination_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange Amine_Complex Pd(II)-Amine Complex Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Pd(II)-Amido Complex Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Coupled Product (Ar-NR'R'') Reductive_Elimination->Product ArX Aryl Halide (this compound) ArX->Oxidative_Addition Amine Amine (HNR'R'') Amine->Ligand_Exchange Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general starting point for the selective Buchwald-Hartwig amination of this compound at the C5-position. Optimization of the ligand, base, and temperature may be necessary to maximize the yield of the desired product.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or a suitable palladium precatalyst

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos) (4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. To a dry Schlenk tube under inert atmosphere, add Pd(OAc)₂, phosphine ligand, and base. Reagents 2. Add this compound and the amine. Setup->Reagents Solvent 3. Add anhydrous, degassed solvent. Reagents->Solvent Heating 4. Seal the tube and heat the reaction mixture (e.g., 80-110 °C). Solvent->Heating Monitoring 5. Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling 6. Cool the reaction to room temperature. Monitoring->Cooling Quenching 7. Quench with water or saturated aqueous NH₄Cl. Cooling->Quenching Extraction 8. Extract with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Drying 9. Dry the combined organic layers and concentrate. Extraction->Drying Chromatography 10. Purify the crude product by silica gel column chromatography. Drying->Chromatography

Caption: General experimental workflow for Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube or sealed vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add this compound and the desired primary or secondary amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube or vial and heat the reaction mixture in a preheated oil bath to the desired temperature (typically between 80-110 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-chloro-4-methyl-5-aminopyridin-3-amine derivative.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables present representative data for analogous bromo-chloro-substituted heterocyclic systems to illustrate the impact of different reaction parameters on product yield. Optimization will be required for the specific substrate.

Table 1: Effect of Ligand and Base on C-N Coupling Yield

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)*
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10018~65
2Pd₂(dba)₃XPhosNaOtBuToluene10012>90
3Pd(OAc)₂RuPhosK₃PO₄Dioxane10016>90
4Pd₂(dba)₃SPhosCs₂CO₃Toluene9020~92

*Yields are representative and based on data for similar substrates. Actual yields may vary.

Table 2: Substrate Scope with Various Amines

EntryAmineProductExpected Yield Range (%)*
1Morpholine2-chloro-4-methyl-5-(morpholin-4-yl)pyridin-3-amine85-95
2AnilineN-(2-chloro-3-amino-4-methylpyridin-5-yl)aniline70-85
3n-ButylamineN-butyl-2-chloro-4-methyl-5-aminopyridin-3-amine80-90
4BenzylamineN-benzyl-2-chloro-4-methyl-5-aminopyridin-3-amine75-88

*Expected yields are based on general outcomes for Buchwald-Hartwig aminations of aryl bromides.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • Increase the reaction temperature or time.

    • Screen different palladium sources, ligands, and bases. The choice of ligand is often critical for successful coupling.

  • Formation of Side Products:

    • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can occur. Using a less sterically hindered base or a different ligand might suppress this side reaction.

    • Homocoupling: The formation of bipyrimidine species can be minimized by ensuring an oxygen-free environment and using a Pd(0) source or an efficient precatalyst system.

    • Reaction at the C-Cl bond: While less reactive, some coupling at the C2 position may occur, especially at higher temperatures or with prolonged reaction times. Careful monitoring and optimization of conditions are key to maintaining selectivity.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the selective functionalization of this compound, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.

Application Notes and Protocols for 5-Bromo-2-chloro-4-methylpyridin-3-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyridin-3-amine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms, enhances its reactivity and makes it a valuable building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors.[2][3] The presence of multiple reactive sites allows for selective functionalization through various cross-coupling and substitution reactions, providing a scaffold for the creation of diverse chemical libraries for drug discovery.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of bi-aryl pyridine derivatives, a common structural motif in kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1204231-59-3[4]
Molecular Formula C₆H₆BrClN₂[1]
Molecular Weight 221.48 g/mol [5]
Appearance Light yellow solid[1]
Melting Point 25-30 °C[1]
Boiling Point 239.4±35.0 °C at 760 mmHg[1]
Density 1.6±0.1 g/cm³[1]

Application in Kinase Inhibitor Synthesis

Substituted pyridines are a foundational scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[6] The structural resemblance of the pyridine core to the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of kinases.[3] this compound is a key starting material for the synthesis of novel kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).[2][6][7][8] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[7][8]

The bromine atom at the 5-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of various aryl or heteroaryl moieties to generate bi-aryl compounds.[9][10][11] These bi-aryl structures are common in potent and selective kinase inhibitors.[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is a key step in the synthesis of bi-aryl pyridine derivatives.

Reaction Scheme:

G cluster_0 cluster_1 This compound This compound plus1 + This compound->plus1 Arylboronic_Acid Ar-B(OH)₂ plus1->Arylboronic_Acid arrow Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O 85-95 °C Arylboronic_Acid->arrow Product_text Product_text arrow->Product_text Product Product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst. Then, add anhydrous 1,4-dioxane and degassed water, typically in a 4:1 to 5:1 ratio.

  • Reaction: Stir the reaction mixture at a temperature between 85-95 °C.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours depending on the specific substrates.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-chloro-4-methylpyridin-3-amine product.

Quantitative Data (based on structurally similar compounds):

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions with a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine.[9][10][11] These values provide an estimate of the expected yields when using this compound.

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid2-chloro-4-methyl-5-phenylpyridin-3-amine75-85
4-Methoxyphenylboronic acid2-chloro-5-(4-methoxyphenyl)-4-methylpyridin-3-amine80-90
4-Chlorophenylboronic acid2-chloro-5-(4-chlorophenyl)-4-methylpyridin-3-amine70-80
3-Fluorophenylboronic acid2-chloro-5-(3-fluorophenyl)-4-methylpyridin-3-amine70-85

Signaling Pathways and Experimental Workflows

CDK Signaling Pathway

Many kinase inhibitors synthesized from pyridine-based intermediates target the Cyclin-Dependent Kinase (CDK) signaling pathway. CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. The diagram below illustrates a simplified CDK signaling pathway and the point of inhibition by a synthesized inhibitor.

CDK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD Rb Rb Phosphorylation CDK46_CyclinD->Rb Phosphorylates E2F E2F Release Rb->E2F Inhibits Cell_Cycle Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle Promotes Inhibitor Synthesized Inhibitor (e.g., 5-Aryl-2-chloro-4- methylpyridin-3-amine derivative) Inhibitor->CDK46_CyclinD Inhibits

Simplified CDK4/6 signaling pathway and inhibition.

Experimental Workflow for Synthesis and Screening

The following diagram outlines a typical experimental workflow from the starting intermediate to the biological screening of potential kinase inhibitors.

Workflow Start 5-Bromo-2-chloro-4- methylpyridin-3-amine Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General workflow for synthesis and screening.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of pharmaceutical compounds, particularly kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this versatile building block in the discovery and development of novel therapeutics.

References

Application Notes and Protocols: The Role of 5-Bromo-2-chloro-4-methylpyridin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyridin-3-amine is a strategically functionalized heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The pyridine scaffold is a privileged core structure in medicinal chemistry, frequently utilized for its ability to mimic the purine core of ATP and interact with the hinge region of the kinase ATP-binding site. The specific arrangement of a bromo, chloro, methyl, and amino group on the pyridine ring of this compound offers multiple reactive sites for chemical modification, enabling the generation of diverse libraries of compounds for screening and optimization.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of various aryl and heteroaryl moieties. The chloro group provides an additional site for nucleophilic aromatic substitution. The amino group is a key hydrogen bond donor, often crucial for anchoring the inhibitor to the kinase hinge region, while the methyl group can contribute to hydrophobic interactions and influence the overall conformation of the molecule. This combination of reactive sites makes this compound and its isomers valuable intermediates in the development of targeted therapies for diseases driven by aberrant kinase activity, such as cancer and inflammatory disorders.[1][2][3][4]

Application in Kinase Inhibitor Synthesis

Substituted pyridines, including this compound and its analogs, are integral to the synthesis of inhibitors targeting a range of kinases. These include, but are not limited to, BRAF, Polo-like kinase 4 (PLK4), and p38 MAP kinase. The versatility of this scaffold allows for the development of both type I and type II kinase inhibitors, which bind to the active and inactive conformations of the kinase, respectively.

BRAF Inhibitors

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma.[5] Kinase inhibitors targeting BRAF have shown significant clinical success. The synthesis of BRAF inhibitors like Vemurafenib (PLX4032) involves the use of functionalized heterocyclic intermediates.[6][7][8][9] While the exact synthesis of Vemurafenib may not start from this specific isomer, the chemical principles are transferable.

PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[10][11] Developing potent and selective PLK4 inhibitors is a promising anti-cancer strategy.[10][11] The 2-aminopyridine scaffold, present in this compound, is a common feature in PLK4 inhibitors, where the amino group forms critical hydrogen bonds with the kinase hinge.[2][10]

p38 MAP Kinase Inhibitors

The p38 MAP kinase is a central regulator of inflammatory responses, making it an attractive target for anti-inflammatory drugs.[12] Pyridinylimidazole-based compounds are a well-known class of p38 MAP kinase inhibitors, and their synthesis can be achieved using brominated aminopyridine precursors.[12]

Quantitative Data

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine building blocks, illustrating the potential of this class of compounds.

Compound IDTarget KinaseIC50 (nM)Reference
Vemurafenib (PLX4032)BRAF V600E31[7][9]
Compound 8hPLK46.7[11]
SorafenibBRAF V600E178[13]
DasatinibSrc Family Kinases-[14]
Cabozantinibc-Met-[15]

Signaling Pathways

MAPK_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Inhibitor Inhibitor Inhibitor->BRAF

PLK4_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_M_Phase M Phase PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Proper Mitosis Proper Mitosis Centriole Duplication->Proper Mitosis Cell Cycle Progression Cell Cycle Progression Proper Mitosis->Cell Cycle Progression Inhibitor Inhibitor Inhibitor->PLK4

Experimental Protocols

The following are generalized protocols for the synthesis of kinase inhibitors using a substituted bromopyridine core. These methods are based on established chemical transformations and can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol is fundamental for introducing aryl or heteroaryl moieties at the bromine position.

Materials:

  • This compound (or related bromopyridine) (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the bromopyridine, arylboronic acid, base, and solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction to 80-100 °C and stir under an inert atmosphere for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Start Start Reactants Bromopyridine + Arylboronic Acid + Base + Solvent Start->Reactants Degas Degas with Inert Gas Reactants->Degas Add_Catalyst Add Pd Catalyst Degas->Add_Catalyst Heat Heat (80-100°C) 4-24h Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Product Purify->Product

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is used to introduce an amine at the bromine or chlorine position.

Materials:

  • This compound (or related halopyridine) (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq)

  • Ligand (e.g., X-Phos, 0.04-0.10 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.5 eq)

  • Solvent (e.g., n-BuOH or toluene)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the halopyridine, amine, base, palladium catalyst, and ligand.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and filter through a pad of celite.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Separate the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • Microplates

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition relative to a control (DMSO without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prepare_Inhibitor Plate_Setup Add Kinase, Substrate, and Inhibitor to Plate Prepare_Inhibitor->Plate_Setup Initiate_Reaction Add ATP to Initiate Reaction Plate_Setup->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Value Read_Plate->Data_Analysis Result Result Data_Analysis->Result

Conclusion

This compound and its isomers are highly valuable intermediates in the synthesis of kinase inhibitors. The strategic positioning of reactive functional groups on the pyridine core allows for the application of modern synthetic methodologies to generate diverse and potent inhibitors of key kinases implicated in human diseases. The protocols and data presented herein provide a foundational guide for researchers in the field of drug discovery to leverage this versatile chemical scaffold in their research and development efforts.

References

Application Notes and Protocols for 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and standard reactions of 5-Bromo-2-chloro-4-methylpyridin-3-amine. This versatile intermediate is of significant interest in medicinal chemistry and drug development due to its utility in constructing complex molecular architectures via cross-coupling reactions.

Introduction

This compound is a substituted pyridine derivative valuable as a building block in organic synthesis. Its structure features two distinct halogen atoms, a bromine and a chlorine, offering opportunities for selective functionalization. The primary applications of this compound lie in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties of the closely related precursor, 2-chloro-4-methylpyridin-3-amine, are provided below for reference.

PropertyValueReference
CAS Number 133627-45-9[1]
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol [1]
Appearance Off-white crystalline solid[1]
Melting Point 65-70 °C[1]

Synthesis Protocol

Step 1: Synthesis of 2-chloro-4-methylpyridin-3-amine

The synthesis of this key precursor has been reported through various multi-step routes.[2][3] A common method involves the Hofmann rearrangement of 2-chloro-4-methylnicotinamide.[4][5]

Reaction Scheme:

Synthesis_Step1 cluster_start 2-chloro-4-methylnicotinamide cluster_reagents Reagents cluster_product 2-chloro-4-methylpyridin-3-amine start reagents 1. Br₂ or NaOCl 2. NaOH, H₂O start->reagents Hofmann Rearrangement product reagents->product

Caption: Synthesis of 2-chloro-4-methylpyridin-3-amine.

Experimental Protocol (Adapted from[4][5]):

  • Prepare a solution of sodium hydroxide (2.1 eq) in water at 0-5 °C in a reaction vessel.

  • Slowly add bromine (1.0 eq) to the cooled NaOH solution while maintaining the temperature below 5 °C.

  • Add 2-chloro-4-methylnicotinamide (1.0 eq) portion-wise to the freshly prepared sodium hypobromite solution, keeping the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-75 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or methylene chloride).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the electrophilic bromination of the precursor. The amino group at C-3 and the methyl group at C-4 are activating and ortho-, para-directing. The most sterically accessible and electronically favorable position for bromination is C-5.

Reaction Scheme:

Synthesis_Step2 cluster_start 2-chloro-4-methylpyridin-3-amine cluster_reagents Reagents cluster_product This compound start reagents N-Bromosuccinimide (NBS) start->reagents Electrophilic Bromination (Solvent: DMF or CH₂Cl₂) product reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Generalized):

  • Dissolve 2-chloro-4-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For this compound, the reaction is expected to proceed selectively at the more reactive C-Br bond. It should be noted that the free amino group can sometimes interfere with the catalytic cycle; in such cases, N-protection (e.g., as an acetamide) may be required to achieve higher yields.

Suzuki_Workflow start Setup Schlenk Flask under Inert Atmosphere (Ar or N₂) reagents Add this compound (1 eq), Arylboronic Acid (1.1-1.5 eq), Base (e.g., K₃PO₄, 2-3 eq) start->reagents catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) reagents->catalyst solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) catalyst->solvent reaction Heat Reaction Mixture (e.g., 85-95 °C) solvent->reaction monitor Monitor Progress by TLC or LC-MS reaction->monitor workup Cool, Dilute with Ethyl Acetate, Filter monitor->workup purify Purify by Column Chromatography workup->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the structurally similar 5-bromo-2-methylpyridin-3-amine.

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Stir the reaction mixture at 85–95 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (for analogue 5-bromo-2-methylpyridin-3-amine)

The following table summarizes yields obtained from the Suzuki coupling of the analogue 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, providing an indication of expected performance.

EntryArylboronic AcidYield (%)
1Phenylboronic acid75
24-Methoxyphenylboronic acid82
34-Chlorophenylboronic acid78
43,5-Difluorophenylboronic acid70

Data is illustrative and based on reactions of a similar substrate.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, this reaction is expected to be highly chemoselective, with the amination occurring at the C-Br bond.

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)Lₙ OA_complex [Ar-Pd(II)(L)₂-Br] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L)₂(HNR¹R²)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(L)₂(NR¹R²) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² BaseH [Base-H]⁺Br⁻ ArBr Ar-Br Amine HNR¹R² Base Base

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos or RuPhos, 2-4 mol%).

  • Add the amine coupling partner (1.1-1.5 eq) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Illustrative)

Specific yield data for the target compound is unavailable. However, for analogous bromo-chloro heteroaromatic substrates, Buchwald-Hartwig amination at the C-Br position typically proceeds with good to excellent yields, often ranging from 70-95%, depending on the coupling partners and catalyst system used.

Safety Information

  • Substituted pyridines and their halogenated derivatives should be handled with care as they can be toxic and irritant.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and react violently with water.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Sonogashira Coupling with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, making it highly valuable in organic synthesis.[1] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4]

Substituted pyridines are crucial heterocyclic scaffolds in medicinal chemistry and materials science.[4][5] The introduction of an alkynyl moiety onto a pyridine ring via the Sonogashira coupling provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures.[4][5] These application notes provide detailed protocols and reaction parameters for the successful Sonogashira coupling of various substituted pyridines.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Sonogashira coupling with substituted pyridines is influenced by the choice of catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes conditions and yields for the coupling of various halopyridines with terminal alkynes.

Halopyridine SubstrateAlkyne SubstratePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100392[4][5]
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100396[4][5]
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100385[4][5]
2-Amino-3-bromopyridine3-EthynyltoluenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100391[4][5]
3-Fluoro-4-iodopyridineVariesPd(PPh₃)₂Cl₂ (1-5)CuI (2-10)-Et₃N or DIPEATHF or DMFRT - 602-24N/A[6]
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.02)CuIPPh₃Et₃NNMP1002488[7]
3-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.02)CuIPPh₃Et₃NNMP1002475[7]

Experimental Protocols

General Protocol for Sonogashira Coupling of Halopyridines

This protocol provides a generalized procedure for the palladium-catalyzed Sonogashira coupling of a substituted halopyridine with a terminal alkyne. Optimization may be required for specific substrates.

Materials:

  • Substituted halopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Ligand (if required, e.g., PPh₃) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF, NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst, copper(I) iodide, and any additional ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask and stir the mixture for approximately 15-30 minutes at room temperature to ensure dissolution and catalyst pre-formation.[4][5]

  • Reagent Addition: Add the substituted halopyridine, the terminal alkyne, and the amine base to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C).[4][6] Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).[6]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).[6]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Remove the drying agent by filtration and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted pyridine.[5][6]

Mandatory Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycle of the Sonogashira reaction and a typical experimental workflow.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex_A R¹-Pd(II)(X)L₂ Pd0->Pd_complex_A Oxidative Addition (R¹-X) Pd_complex_B R¹-Pd(II)(C≡CR²)L₂ Pd_complex_A->Pd_complex_B Transmetalation Cu_acetylide Cu-C≡C-R² Pd_complex_B->Pd0 Reductive Elimination (R¹-C≡C-R²) Product Product (R¹-C≡C-R²) CuX CuX CuX->Cu_acetylide + H-C≡C-R², Base Cu_acetylide->CuX Transmetalation R1X Pyridyl-Halide (R¹-X) Alkyne Terminal Alkyne (H-C≡C-R²)

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Add Pd catalyst, CuI, and ligand to dry flask under inert atmosphere add_solvent 2. Add anhydrous solvent and stir setup->add_solvent add_reagents 3. Add halopyridine, alkyne, and base add_solvent->add_reagents execute 4. Heat and stir (RT to 100°C) add_reagents->execute monitor 5. Monitor progress (TLC/LC-MS) execute->monitor filter 6. Cool and filter through Celite monitor->filter extract 7. Aqueous work-up and extraction filter->extract dry 8. Dry organic phase and concentrate extract->dry purify 9. Column Chromatography dry->purify product Final Product purify->product

Caption: A typical experimental workflow for Sonogashira coupling.

References

Application Notes: Functional Group Derivatization of 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-chloro-4-methylpyridin-3-amine is a versatile heterocyclic intermediate of significant interest to researchers in pharmaceutical and organic synthesis.[1] Its structure features three distinct functional groups—a reactive C-Br bond, a C-Cl bond, and a nucleophilic amino group—offering a platform for sequential and regioselective derivatization. This document provides detailed protocols for the targeted modification of each functional group, enabling the synthesis of diverse compound libraries for drug discovery and materials science.

Reactivity Profile

The derivatization of this compound is governed by the inherent reactivity differences between its functional groups. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount. The general reactivity trend is I > Br > Cl > F, making the C-Br bond at the 5-position significantly more susceptible to oxidative addition than the C-Cl bond at the 2-position.[2][3] This allows for selective functionalization at the C5 position. The C2-chloro group is more amenable to nucleophilic aromatic substitution (SNAr), while the C3-amino group can undergo standard amine chemistry such as acylation.[4][5]

sub This compound C5_Br C5-Bromo sub->C5_Br C5 Position (Most Reactive) C2_Cl C2-Chloro sub->C2_Cl C2 Position C3_NH2 C3-Amino sub->C3_NH2 C3 Position C5_reactions Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling C5_Br:f0->C5_reactions Pd-Catalyzed Cross-Coupling C2_reactions Nucleophilic Aromatic Substitution (SNAr) C2_Cl:f0->C2_reactions Nucleophilic Attack C3_reactions Acylation / Sulfonylation Alkylation Diazotization C3_NH2:f0->C3_reactions Standard Amine Chemistry sub Reagents: - Bromopyridine (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - Base (e.g., K₃PO₄, 2.5 eq) setup Reaction Setup - Add solids to Schlenk flask - Evacuate and backfill  with inert gas (3x) sub->setup solvents Solvent Addition - Add anhydrous 1,4-dioxane  and degassed water (4:1) setup->solvents reaction Reaction - Stir at 85-95 °C - Monitor by TLC/LC-MS solvents->reaction workup Work-up - Cool to room temp - Dilute with EtOAc - Wash with H₂O and brine reaction->workup purify Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography workup->purify product Final Product 5-Aryl-2-chloro-4- methylpyridin-3-amine purify->product sub Reagents: - Bromopyridine (1.0 eq) - Amine (1.2 eq) - Pd₂(dba)₃ (0.02 eq) - Ligand (e.g., Xantphos, 0.04 eq) - Base (e.g., Cs₂CO₃, 2.1 eq) setup Reaction Setup - Add solids to dry Schlenk tube - Evacuate and backfill  with inert gas (3x) sub->setup solvents Solvent Addition - Add anhydrous toluene  or 1,4-dioxane via syringe setup->solvents reaction Reaction - Heat to 100-110 °C - Monitor by TLC/LC-MS solvents->reaction workup Work-up - Cool to room temp - Dilute with EtOAc - Filter through Celite reaction->workup purify Purification - Concentrate in vacuo - Purify by column chromatography workup->purify product Final Product 5-Amino-2-chloro-4- methylpyridin-3-amine derivative purify->product sub Reagents: - Chloropyridine (1.0 eq) - Nucleophile (e.g., Amine, 2.0 eq) - Optional Base (e.g., K₂CO₃) setup Reaction Setup - Combine reagents in a  sealed pressure vessel sub->setup solvents Solvent Addition - Add polar aprotic solvent  (e.g., DMF, DMSO, or NMP) setup->solvents reaction Reaction - Heat to 100-150 °C - Monitor by TLC/LC-MS solvents->reaction workup Work-up - Cool to room temp - Quench with water - Extract with organic solvent reaction->workup purify Purification - Wash organic layer - Dry and concentrate - Purify by column chromatography workup->purify product Final Product 2-Substituted-5-bromo-4- methylpyridin-3-amine purify->product

References

Application Notes and Protocols: 5-Bromo-2-chloro-4-methylpyridin-3-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyridin-3-amine is a versatile heterocyclic intermediate with significant potential in the discovery and development of novel agrochemicals. Its unique substitution pattern, featuring a reactive amino group, a bromine atom amenable to cross-coupling reactions, and a chlorine atom, provides multiple avenues for chemical modification. This allows for the generation of diverse molecular libraries for screening and the optimization of lead compounds with desired biological activities, including fungicidal and herbicidal properties. The pyridine scaffold is a well-established feature in many commercial agrochemicals, and the strategic placement of functional groups on this core structure is crucial for achieving high efficacy and selectivity.

Application in Fungicide Synthesis

One of the key applications of this compound is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These fungicides disrupt the fungal respiratory chain at Complex II, leading to the inhibition of spore germination and mycelial growth. The primary amino group of this compound can be readily converted into a pyrazole-carboxamide moiety, a common pharmacophore in many SDHI fungicides.

Experimental Protocols

1. Synthesis of this compound

The title compound can be synthesized from the commercially available 5-Bromo-2-chloro-4-methyl-3-nitropyridine via a standard nitro group reduction.

  • Materials:

    • 5-Bromo-2-chloro-4-methyl-3-nitropyridine

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of 5-Bromo-2-chloro-4-methyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (4:1), add ammonium chloride (1.2 eq) and iron powder (3.0 eq).

    • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.

2. Synthesis of a Pyrazole Carboxamide Derivative (Hypothetical SDHI Fungicide)

This protocol describes the coupling of this compound with a pyrazole carboxylic acid, a key step in the formation of an SDHI fungicide.

  • Materials:

    • This compound

    • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.1 eq) in DMF.

    • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired pyrazole carboxamide derivative.

Data Presentation

Table 1: Synthesis and Characterization of a Hypothetical SDHI Fungicide

StepCompound NameStarting MaterialReagentsSolventYield (%)Purity (%) (by HPLC)
1This compound5-Bromo-2-chloro-4-methyl-3-nitropyridineFe, NH₄ClEtOH/H₂O85-95>98
2N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideThis compound1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, EDC, HOBt, DIPEADMF70-85>99

Application in Herbicide Synthesis

The bromine atom at the 5-position of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, a common strategy in the development of herbicides that act as inhibitors of acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).

Experimental Protocols

1. Suzuki-Miyaura Coupling for Herbicide Candidate Synthesis

  • Materials:

    • N-(5-bromo-2-chloro-4-methylpyridin-3-yl)acetamide (prepared by acetylation of the parent amine)

    • (4-Fluorophenyl)boronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

    • Potassium phosphate (K₃PO₄)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a reaction vessel, combine N-(5-bromo-2-chloro-4-methylpyridin-3-yl)acetamide (1.0 eq), (4-fluorophenyl)boronic acid (1.5 eq), and potassium phosphate (3.0 eq).

    • Add palladium(II) acetate (0.05 eq) and SPhos (0.10 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a degassed mixture of 1,4-dioxane and water (4:1).

    • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Data Presentation

Table 2: Suzuki-Miyaura Coupling Reaction Data

EntryArylboronic AcidCatalystLigandBaseSolventYield (%)
1(4-Fluorophenyl)boronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O82
2(2-Methylphenyl)boronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O78
3(3-Thienyl)boronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O75

Visualizations

Synthesis_of_Amine Start 5-Bromo-2-chloro-4-methyl-3-nitropyridine Reagents1 Fe, NH4Cl EtOH/H2O, Reflux Start->Reagents1 Product This compound Reagents1->Product

Caption: Synthesis of the key intermediate.

Fungicide_Synthesis Amine This compound Reagents EDC, HOBt, DIPEA DMF Amine->Reagents Acid Pyrazole Carboxylic Acid Acid->Reagents Fungicide SDHI Fungicide Candidate Reagents->Fungicide

Caption: Amide coupling for fungicide synthesis.

Herbicide_Synthesis Acetamide N-(5-bromo-2-chloro-4-methylpyridin-3-yl)acetamide Reagents Pd(OAc)2, SPhos K3PO4, Dioxane/H2O Acetamide->Reagents BoronicAcid Ar-B(OH)2 BoronicAcid->Reagents Herbicide Herbicide Candidate Reagents->Herbicide

Caption: Suzuki coupling for herbicide synthesis.

Agrochemical_Discovery_Workflow Start This compound Derivatization Chemical Synthesis (e.g., Amidation, Cross-Coupling) Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (Fungicidal/Herbicidal Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Agrochemical Candidate Optimization->Candidate

Caption: Agrochemical discovery workflow.

Experimental procedure for protecting the amino group of 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document outlines a detailed experimental procedure for the protection of the primary amino group of 5-Bromo-2-chloro-4-methylpyridin-3-amine using a tert-butyloxycarbonyl (Boc) protecting group. The presence of multiple functional groups on the pyridine ring necessitates a robust and selective protection strategy to enable further synthetic transformations at other positions. The Boc group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Principle

The protection of the amino group in this compound is achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. This results in the formation of a stable tert-butyl carbamate derivative.

Experimental Workflow

A 1. Reagent Preparation B 2. Reaction Setup A->B C 3. Addition of Reagents B->C D 4. Reaction Monitoring C->D E 5. Work-up D->E F 6. Purification E->F G 7. Characterization F->G

Figure 1. Experimental workflow for the Boc-protection of this compound.

Detailed Experimental Protocol

4.1 Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound133621-39-9223.491.0 g (4.47 mmol)
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.251.17 g (5.37 mmol)
Triethylamine (Et₃N)121-44-8101.190.94 mL (6.71 mmol)
Dichloromethane (DCM)75-09-284.9320 mL
Saturated aq. NaHCO₃ solution--10 mL
Brine--10 mL
Anhydrous Na₂SO₄7757-82-6142.04As needed
Silica gel (for column chromatography)7631-86-9-As needed
Hexanes (for chromatography)110-54-3-As needed
Ethyl acetate (for chromatography)141-78-6-As needed

4.2 Equipment

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

4.3 Procedure

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 4.47 mmol).

  • Dissolve the starting material in dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Slowly add triethylamine (0.94 mL, 6.71 mmol) to the stirred solution.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.17 g, 5.37 mmol) in a minimal amount of dichloromethane.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product spot should be less polar than the starting material.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the pure tert-butyl (5-bromo-2-chloro-4-methylpyridin-3-yl)carbamate. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results

ParameterExpected Outcome
Product Name tert-butyl (5-bromo-2-chloro-4-methylpyridin-3-yl)carbamate
Appearance White to off-white solid
Expected Yield 85-95%
TLC R_f Value Higher than the starting amine (exact value depends on the eluent system)
¹H NMR Appearance of a singlet at ~1.5 ppm (9H, Boc group) and a singlet for the NH proton.
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight of the protected product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Triethylamine is a corrosive and flammable liquid. Avoid inhalation and contact with skin.

  • Di-tert-butyl dicarbonate is a solid that can cause respiratory irritation. Handle in a well-ventilated area.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient base or (Boc)₂O.Add additional equivalents of triethylamine and (Boc)₂O and continue stirring.
Low reaction temperature.Allow the reaction to proceed at room temperature for a longer duration.
Low yield Inefficient extraction or purification.Ensure complete extraction with DCM. Optimize the solvent system for column chromatography.
Decomposition of the product during work-up.Avoid exposure to strong acids during work-up.
Side products Reaction with other functional groups (unlikely).If observed, consider using a milder base or a different solvent.

Conclusion

This protocol provides a reliable and efficient method for the Boc-protection of this compound. The procedure is straightforward and utilizes readily available reagents, making it suitable for routine use in a synthetic chemistry laboratory. The high expected yield and clean reaction profile make this a preferred method for protecting this specific substrate, enabling further synthetic manipulations.

Application Notes and Protocols for the Synthesis of Novel Biaryl Compounds Using 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of novel biaryl compounds utilizing 5-Bromo-2-chloro-4-methylpyridin-3-amine as a key intermediate. This versatile building block, featuring distinct halogen substituents, offers a valuable platform for selective functionalization through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The protocols outlined below are based on established chemical principles and analogous reactions of similar substrates, providing a robust starting point for the synthesis of diverse compound libraries for drug discovery and development.

Overview of Synthetic Strategies

This compound possesses two distinct halogen atoms, allowing for chemoselective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables the selective substitution at the 5-position (bromine) while leaving the 2-position (chlorine) available for subsequent transformations, thus providing a pathway to complex, polysubstituted pyridine derivatives.

The primary synthetic routes for generating biaryl scaffolds from this intermediate are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids or esters.

  • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with a variety of amines.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)–C(sp²) bonds, making it ideal for the synthesis of biaryl compounds.[1][2][3]

Reaction Principle

The reaction involves the palladium-catalyzed coupling of the 5-bromo position of the pyridine ring with an arylboronic acid in the presence of a base. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[3]

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) - Pd Catalyst (e.g., Pd(PPh₃)₄) solvent Add Solvents (e.g., 1,4-Dioxane/Water) reagents->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heating Heat and Stir (e.g., 85-95 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol (General)

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar bromo-aminopyridines.[4][5]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85–95 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative)

The following table presents expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on data from the analogous compound 5-bromo-2-methylpyridin-3-amine.[4]

EntryArylboronic AcidExpected ProductRepresentative Yield (%)
1Phenylboronic acid2-Chloro-4-methyl-5-phenylpyridin-3-amine80-90
24-Methoxyphenylboronic acid2-Chloro-5-(4-methoxyphenyl)-4-methylpyridin-3-amine85-95
34-Chlorophenylboronic acid2-Chloro-5-(4-chlorophenyl)-4-methylpyridin-3-amine75-85
43-Nitrophenylboronic acid2-Chloro-4-methyl-5-(3-nitrophenyl)pyridin-3-amine70-80

Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[6][7][8][9]

Reaction Principle

This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a copper acetylide (formed in situ), and subsequent reductive elimination to yield the arylalkyne.[9]

Sonogashira_Pathway Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br 5-Bromo-2-chloro- 4-methylpyridin-3-amine Ar-Br->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L)₂ Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Cu(I)-acetylide R-C≡C-Cu Cu(I)-acetylide->Transmetalation Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L)₂ Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-C≡C-R Biarylalkyne Product Reductive\nElimination->Ar-C≡C-R

Caption: Simplified catalytic cycle for Sonogashira coupling.

Experimental Protocol (General)

This protocol is based on established procedures for the Sonogashira coupling of similar aminobromopyridines.[6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).

  • Solvent and Reagents: Add anhydrous and degassed solvent (e.g., DMF or THF), followed by this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and an amine base (e.g., triethylamine, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Quantitative Data (Representative)

The following table provides estimated yields for the Sonogashira coupling of this compound with various terminal alkynes, based on data for analogous substrates.[6]

EntryTerminal AlkyneExpected ProductRepresentative Yield (%)
1Phenylacetylene2-Chloro-4-methyl-5-(phenylethynyl)pyridin-3-amine85-95
21-Heptyne2-Chloro-5-(hept-1-yn-1-yl)-4-methylpyridin-3-amine80-90
3Propargyl alcohol3-(3-Amino-2-chloro-4-methylpyridin-5-yl)prop-2-yn-1-ol75-85
4Trimethylsilylacetylene5-((Trimethylsilyl)ethynyl)-2-chloro-4-methylpyridin-3-amine80-90

Buchwald-Hartwig Amination for N-Aryl Biaryl Amine Synthesis

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[10][11][12]

Reaction Principle

This palladium-catalyzed cross-coupling reaction joins an aryl halide with an amine in the presence of a strong base and a phosphine ligand. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the N-arylated product.[11]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification A Combine Pd Precatalyst, Ligand, and Base B Add this compound and Amine Coupling Partner A->B C Add Anhydrous Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Reaction Progress D->E F Aqueous Work-up E->F G Chromatographic Purification F->G H Product Characterization G->H

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol (General)

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of bromo-pyridines.[13]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.), the desired amine (1.2 eq.), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring (e.g., 100-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify the crude product by column chromatography.

Quantitative Data (Representative)

The following table shows expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on analogous reactions.

EntryAmineExpected ProductRepresentative Yield (%)
1AnilineN⁵-Phenyl-2-chloro-4-methylpyridine-3,5-diamine70-85
2Morpholine5-(Morpholino)-2-chloro-4-methylpyridin-3-amine75-90
3BenzylamineN⁵-Benzyl-2-chloro-4-methylpyridine-3,5-diamine70-80
4n-HexylamineN⁵-(n-Hexyl)-2-chloro-4-methylpyridine-3,5-diamine65-80

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel biaryl compounds. The differential reactivity of its halogen substituents allows for selective functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of diverse libraries of biaryl pyridines for applications in drug discovery and materials science. It is important to note that the provided quantitative data is representative and based on analogous compounds; therefore, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for Catalyst and Base Selection in the Coupling of 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting optimal catalysts and bases for the palladium-catalyzed cross-coupling of 5-Bromo-2-chloro-4-methylpyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry, and its selective functionalization is crucial for the synthesis of novel pharmaceutical candidates. This document offers detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by data from analogous systems to facilitate successful reaction setup and optimization.

Introduction

This compound is a dihalogenated aminopyridine with two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a carbon-bromine bond and a carbon-chlorine bond. The inherent difference in reactivity between these two halogens allows for selective functionalization. In general, the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling selective coupling at the 5-position while leaving the 2-chloro substituent available for subsequent transformations.[1][2] Careful selection of the catalyst, ligand, and base is paramount to achieve high yields and selectivity.

Data Presentation: Catalyst and Base Selection for Analogous Systems

While specific data for this compound is not extensively available, the following tables summarize successful conditions for the Suzuki-Miyaura and Buchwald-Hartwig coupling of structurally similar substrates. This data serves as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-Aminopyridine Analogs
EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-9578-92[3]
22-Amino-5-bromo-4-methylpyridinePd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)85-9575-88BenchChem
35-Bromo-2-chloropyrimidinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10070-95[4]
42,4-DichloropyridinePd-PEPPSI-IPr-K₂CO₃ (2)Dioxane/H₂O100~60-90 (C4-selective)[5]
Table 2: Buchwald-Hartwig Amination of Bromo-Aminopyridine and Dihalopyridine Analogs
EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
13-Bromo-2-aminopyridinePd₂(dba)₃ (2)XPhos (8)LiHMDS (2.5)THF65~40[6]
25-Bromo-2-chloropyridinePd(OAc)₂XantphosCs₂CO₃Toluene10096 (amination at C5)[7]
35-Bromo-2-chloropyrimidinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene8075-98[4]
42,4-DichloropyridinePd(OAc)₂XantphosCs₂CO₃Toluene100High (amination at C2)[7]

Experimental Protocols

The following protocols are designed as a starting point for the selective cross-coupling of this compound. Optimization of reaction parameters may be necessary to achieve the best results for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol is adapted from successful couplings of similar bromo-aminopyridines.[3]

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-5 Position

This protocol is based on conditions reported for the selective amination of other bromo-chloropyridines.[7]

Reagents and Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

  • Seal the flask, evacuate, and backfill with argon.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • To this mixture, add this compound (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (2.0 eq).

  • Stir the reaction mixture at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

G cluster_workflow General Workflow for Selective Cross-Coupling reagents This compound + Coupling Partner (Boronic Acid or Amine) reaction Palladium-Catalyzed Cross-Coupling reagents->reaction conditions Pd Catalyst + Ligand + Base Solvent, Temperature conditions->reaction product Selectively Coupled Product (at C-Br position) reaction->product workup Workup and Purification product->workup final_product Isolated Product workup->final_product

Caption: General workflow for the selective cross-coupling of this compound.

G start Start: Couple This compound coupling_type Desired Coupling? start->coupling_type suzuki Suzuki-Miyaura (C-C bond formation) coupling_type->suzuki Arylboronic Acid buchwald Buchwald-Hartwig (C-N bond formation) coupling_type->buchwald Amine suzuki_catalyst Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos suzuki->suzuki_catalyst suzuki_base Base: K₃PO₄ or K₂CO₃ suzuki_catalyst->suzuki_base suzuki_protocol Follow Protocol 1 suzuki_base->suzuki_protocol buchwald_catalyst Catalyst: Pd(OAc)₂/Xantphos or Pd₂(dba)₃/BINAP buchwald->buchwald_catalyst buchwald_base Base: Cs₂CO₃ or NaOtBu buchwald_catalyst->buchwald_base buchwald_protocol Follow Protocol 2 buchwald_base->buchwald_protocol

Caption: Decision flowchart for catalyst and base selection.

References

5-Bromo-2-chloro-4-methylpyridin-3-amine safety handling and storage procedures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 5-Bromo-2-chloro-4-methylpyridin-3-amine

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

These notes provide essential safety, handling, and storage procedures for this compound, a key intermediate in pharmaceutical and organic synthesis. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.

Overview and Hazards

This compound is a halogenated aminopyridine derivative. Its specific chemical structure, with amino, chloro, bromo, and methyl groups, dictates its reactivity and potential hazards. The primary hazards associated with this and similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

GHS Hazard Classification:

  • Skin Corrosion/Irritation (Category 2)[2]

  • Serious Eye Damage/Eye Irritation (Category 2)[2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[2]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[3][4]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound and a structurally related compound.

PropertyValueSource
Chemical Formula C₆H₅BrClN₂-
Molecular Weight 221.48 g/mol [5]
Appearance Light yellow solid[6]
Melting Point 108 - 109 °C[2]
Boiling Point 239.4 ± 35.0 °C at 760 mmHg (for 5-Bromo-2-chloro-4-methylpyridine)[6]
Flash Point 98.6 ± 25.9 °C (for 5-Bromo-2-chloro-4-methylpyridine)[6]
Density 1.6 ± 0.1 g/cm³ (for 5-Bromo-2-chloro-4-methylpyridine)[6]
Experimental Protocols: Safe Handling

Adherence to the following protocols is mandatory when working with this compound.

3.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[7] Ensure an eyewash station is readily accessible.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[8]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][7] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

3.2 General Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid generating dust.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][9] Do not eat, drink, or smoke in the laboratory.[7][9]

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Container: Keep the container tightly closed when not in use.[2][3]

  • Location: Store in a cool, dry, and well-ventilated area.[2][3] A refrigerator is recommended for long-term storage.[10]

  • Incompatibilities: Store away from strong oxidizing agents.[9]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

First Aid Measures

In the event of exposure, follow these first aid protocols:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][9] Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[9] If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the victim to fresh air.[2][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[11] Seek immediate medical attention.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2][9] Do not allow the chemical to enter drains or waterways.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Safety_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Risks B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Transfer Carefully C->D E Store Properly in a Sealed Container D->E F Clean Work Area E->F G Remove PPE and Wash Hands F->G H Dispose of Waste According to Regulations G->H Emergency_Response_Flowchart cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention cluster_reporting Reporting Start Exposure Occurs A Remove from Exposure Source Start->A B Administer First Aid (as per SDS) A->B C Remove Contaminated Clothing A->C D Seek Immediate Medical Attention B->D C->D E Report Incident to Supervisor D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-amine for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves the multi-step synthesis starting from a substituted pyridine. A plausible route is the selective halogenation of a precursor like 3-amino-2-chloro-4-methylpyridine. The synthesis proceeds via an electrophilic aromatic substitution, where the pyridine ring is brominated. The existing amino, chloro, and methyl groups on the pyridine ring direct the position of the incoming bromine atom.

Q2: Which factors are most critical for controlling the regioselectivity of the bromination step?

The regioselectivity of the bromination is highly dependent on the reaction conditions. Key parameters to optimize include the choice of brominating agent, the solvent, and the reaction temperature. The strong electron-donating effect of the amino group at the C3 position plays a significant role in directing the electrophilic attack of bromine.

Q3: What are the common impurities or byproducts I should expect?

Common byproducts can include isomers formed from incorrect substitution patterns and di-brominated products. The formation of these impurities is often influenced by the reaction conditions. Meticulous control over stoichiometry and temperature is crucial to minimize their formation. Achieving a purity of 98.0% or higher often requires robust purification techniques.

Q4: What purification techniques are recommended for the final product?

Purification of this compound typically involves techniques such as recrystallization, distillation, or column chromatography. The choice of method depends on the nature and quantity of the impurities present. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) are essential for confirming the structure and assessing the purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Loss of product during work-up and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] - Optimize the reaction temperature. For NBS brominations, cooling the reaction initially (e.g., 0 °C) and then allowing it to warm to room temperature can improve selectivity and yield. - Screen different brominating agents (e.g., N-Bromosuccinimide (NBS), Bromine). - Optimize the extraction and purification steps to minimize product loss.
Formation of Isomeric Byproducts - Lack of regioselectivity in the bromination step. - Reaction temperature is too high, leading to less selective substitution.- Carefully control the reaction temperature. Lower temperatures generally favor higher regioselectivity. - The choice of solvent can significantly influence the reaction's outcome and regioselectivity.[2] Experiment with different solvents (e.g., DMF, Dichloromethane).
Formation of Di-brominated Byproducts - Excess of the brominating agent.- Use a stoichiometric amount of the brominating agent (e.g., NBS) relative to the starting material.[1] - Add the brominating agent dropwise to the reaction mixture to maintain a low concentration and reduce the chance of over-bromination.
Reaction Stalls - Deactivation of the starting material or catalyst (if applicable). - Insufficient reaction time.- Ensure the starting material is pure. - Extend the reaction time and continue monitoring by TLC.
Difficult Purification - Presence of closely related impurities (e.g., isomers).- Employ high-performance liquid chromatography (HPLC) for purification if standard column chromatography is insufficient. - Consider recrystallization from a suitable solvent system to isolate the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 3-Amino-2-chloro-4-methylpyridine

This protocol is based on established methods for the bromination of substituted aminopyridines.[1]

Materials and Reagents:

  • 3-Amino-2-chloro-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water (deionized or distilled)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel

Procedure:

  • Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Amino-2-chloro-4-methylpyridine (1.0 equivalent) in DMF.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Brominating Agent: Prepare a solution of NBS (1.0 equivalent) in DMF. Add the NBS solution dropwise to the cooled solution of 3-Amino-2-chloro-4-methylpyridine over a period of 30 minutes, ensuring the temperature is maintained at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction by adding water. This may cause a solid to precipitate. Filter the solid using a Büchner funnel and wash it thoroughly with water. If no solid forms, extract the aqueous mixture with ethyl acetate.

  • Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Data Presentation

Table 1: Effect of Brominating Agent and Solvent on Yield
Entry Brominating Agent Solvent Temperature (°C) Time (h) Yield (%)
1NBSDMF0 to RT3~80% (expected)[1]
2NBSCH₂Cl₂0 to RT465-75%
3Br₂Acetic AcidRT250-60%
4NBSAcetonitrile0 to RT370-80%

Note: Yields are approximate and based on typical outcomes for similar reactions.

Visualizations

Logical Troubleshooting Flowchart

Troubleshooting_Yield start Low Yield in Synthesis check_completion Is the reaction complete? (Check by TLC) start->check_completion optimize_time Increase reaction time check_completion->optimize_time No check_temp Is the temperature optimal? check_completion->check_temp Yes optimize_time->check_completion optimize_temp Adjust temperature (e.g., lower for selectivity) check_temp->optimize_temp No check_reagents Are reagents pure and stoichiometric? check_temp->check_reagents Yes optimize_temp->check_completion purify_reagents Purify starting materials / Use fresh NBS check_reagents->purify_reagents No check_workup Is product lost during work-up? check_reagents->check_workup Yes purify_reagents->check_completion optimize_workup Optimize extraction and purification steps check_workup->optimize_workup Yes end Improved Yield check_workup->end No optimize_workup->end

Caption: Troubleshooting flowchart for low yield.

Reaction Pathway Diagram

Reaction_Pathway SM 3-Amino-2-chloro- 4-methylpyridine Product 5-Bromo-2-chloro- 4-methylpyridin-3-amine SM->Product Electrophilic Aromatic Substitution Reagents NBS, DMF 0 °C to RT Side_Product1 Di-bromo byproduct Product->Side_Product1 Over-bromination Side_Product2 Isomeric byproduct Product->Side_Product2 Poor regioselectivity

Caption: Synthesis and potential side reactions.

References

Technical Support Center: Purification of 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromo-2-chloro-4-methylpyridin-3-amine. The protocols and data presented are based on established procedures for analogous substituted pyridines and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for compounds similar to this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What are the potential impurities I might encounter?

A2: Potential impurities can include unreacted starting materials, by-products from the synthesis such as isomers or di-brominated species, and residual solvents. It is crucial to characterize the crude product by techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities present.

Q3: How do I assess the purity of the final product?

A3: Purity can be assessed using a combination of analytical techniques. TLC can provide a quick qualitative check. For quantitative analysis, HPLC and GC-MS are commonly employed. Structural confirmation and purity are also determined by NMR spectroscopy. For many synthetic applications, a purity of >98% is desirable.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Solution: The solvent system (eluent) is critical for good separation. You may need to optimize the mobile phase. For substituted pyridines, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1]

    • If the compound does not move from the baseline (low Rf value on TLC), increase the polarity of the eluent by adding more ethyl acetate.

    • If the compound runs with the solvent front (high Rf value on TLC), decrease the polarity by increasing the proportion of hexanes or petroleum ether.

    • A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating multiple components.[1]

Issue 2: The compound streaks on the TLC plate or column.

  • Solution: Streaking can be caused by overloading the sample or the compound's acidic or basic nature.

    • Ensure you are not applying too much crude material to your TLC plate or column.

    • For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape and reduce tailing.

Issue 3: Low recovery of the product after column chromatography.

  • Solution: This could be due to the compound irreversibly adsorbing to the silica gel or being too soluble in the elution solvent.

    • Ensure the chosen eluent provides an appropriate Rf value (ideally between 0.2 and 0.4 on TLC) for efficient elution.[1]

    • Dry loading the sample onto the silica gel can sometimes improve recovery compared to wet loading in a highly soluble solvent.[1]

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Solution: The chosen solvent may not be suitable. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • You may need to screen different solvents or use a solvent pair. For a solvent pair, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Issue 2: No crystals form upon cooling.

  • Solution: This can happen if the solution is too dilute or if crystallization is slow to initiate.

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of the pure compound if available.

    • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

    • Place the solution in an ice bath or refrigerator to induce crystallization.

Issue 3: The product is still impure after recrystallization.

  • Solution: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles.

    • A second recrystallization may be necessary.

    • Ensure that the solution cools slowly to allow for the formation of pure crystals, as rapid cooling can trap impurities.

Data Presentation

Table 1: Representative Solvent Systems for Column Chromatography of Substituted Pyridines

Compound TypeStationary PhaseEluent System (v/v)Rf Value (approx.)Reference
2-Amino-5-bromo-4-methylpyridineSilica GelPetroleum Ether / Ethyl Acetate (9:1 to 7:3)0.2 - 0.3[1]
Substituted Pyridine DerivativesSilica Geln-hexane / Ethyl AcetateNot specified[2]

Note: The optimal solvent system for this compound will need to be determined experimentally, typically starting with the ratios mentioned above and adjusting based on TLC analysis.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline adapted for this compound based on procedures for similar compounds.[1]

  • Mobile Phase Selection:

    • Prepare several mixtures of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

    • Dissolve a small amount of the crude product in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in the prepared solvent systems.

    • Identify the eluent that provides a good separation and an Rf value of approximately 0.2-0.4 for the desired compound.

  • Column Packing:

    • Secure a glass chromatography column vertically in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.

    • Drain the excess solvent until it reaches the top of the silica bed, being careful not to let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder (dry loading).

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the determined mobile phase, starting with a lower polarity if a gradient is used.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This is a general protocol that will require optimization of the solvent.

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, isopropanol, acetone, toluene, or mixtures with water) to each tube.

    • Heat the tubes to determine if the compound dissolves.

    • Allow the soluble samples to cool to room temperature and then in an ice bath to see if crystals form.

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualization

Purification_Workflow Purification Workflow for this compound start Crude Product tlc TLC Analysis start->tlc impurities Assess Impurity Profile tlc->impurities column_chrom Column Chromatography impurities->column_chrom Complex mixture / Close Rf values recrystallization Recrystallization impurities->recrystallization Single major impurity / Crystalline solid purity_check1 Purity Check (TLC, NMR, etc.) column_chrom->purity_check1 purity_check2 Purity Check (TLC, NMR, etc.) recrystallization->purity_check2 pure_product Pure Product (>98%) purity_check1->pure_product Purity Met further_purification Further Purification Needed purity_check1->further_purification Purity Not Met purity_check2->pure_product Purity Met purity_check2->further_purification Purity Not Met further_purification->recrystallization

Caption: A logical workflow for selecting a purification technique.

References

Technical Support Center: Cross-Coupling of Aminobromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of aminobromopyridines. The content is structured to address common side reactions and provide actionable solutions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues encountered during experimentation.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction is resulting in low yields of the desired biaryl product, and I'm observing significant amounts of the deboronated starting material. What is happening and how can I prevent it?

A1: This is a classic case of protodeboronation , a common side reaction where the boronic acid or ester is replaced by a hydrogen atom.[1] This is particularly prevalent with heteroaryl boronic acids, including pyridine derivatives.

Troubleshooting Strategies for Protodeboronation:

  • Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation. Ensure your solvents and reagents are rigorously dried.

  • Choice of Base: Strong bases can accelerate protodeboronation. Consider using weaker bases such as K₃PO₄ or Cs₂CO₃.

  • Reaction Temperature: While higher temperatures can increase the rate of the desired coupling, they can also accelerate protodeboronation. Optimization of the reaction temperature is crucial.

Q2: I am observing a significant amount of a homocoupled biaryl product derived from my boronic acid. What causes this and how can it be minimized?

A2: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.

Troubleshooting Strategies for Homocoupling:

  • Degassing: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is the most effective way to minimize oxygen-mediated homocoupling.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.

  • Additives: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling.[2]

Q3: My aminobromopyridine starting material is being converted back to an aminopyridine without the bromine atom. What is this side reaction and how can I suppress it?

A3: This side reaction is dehalogenation , where the bromine atom is replaced by a hydrogen atom. This can occur through a competing pathway involving the formation of a palladium-hydride species.

Troubleshooting Strategies for Dehalogenation:

  • Avoid Hydride Sources: Solvents like alcohols can be a source of hydrides. Using anhydrous, non-protic solvents such as dioxane or toluene is recommended.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination over dehalogenation.

  • Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can help to minimize the extent of dehalogenation.

Buchwald-Hartwig Amination

Q1: In my Buchwald-Hartwig amination of an aminobromopyridine, I am getting a significant amount of the dehalogenated aminopyridine. How can I favor the desired C-N bond formation?

A1: The primary side reaction in Buchwald-Hartwig amination is often hydrodehalogenation , leading to the formation of the corresponding aminopyridine.[3] This occurs when a palladium hydride species participates in a competing catalytic cycle.

Troubleshooting Strategies for Hydrodehalogenation:

  • Choice of Base: The base plays a critical role. Strong, non-coordinating bases like NaOtBu or K₃PO₄ are often used. However, the choice of base is highly substrate-dependent and may require screening. In some cases, using Cs₂CO₃ has been observed to lead to significant dehalogenation.[4]

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos can accelerate the desired C-N coupling, outcompeting the hydrodehalogenation pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the dehalogenation side reaction without significantly impacting the rate of amination.[4]

Sonogashira Coupling

Q1: My Sonogashira coupling of an aminobromopyridine with a terminal alkyne is producing a significant amount of a diyne byproduct. What is this side reaction and how can I prevent it?

A1: The formation of a symmetrical 1,3-diyne from the homocoupling of the terminal alkyne is known as Glaser coupling or Hay coupling , and it is a common side reaction in Sonogashira couplings, particularly in the presence of a copper co-catalyst and oxygen.[5][6]

Troubleshooting Strategies for Alkyne Dimerization:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction under copper-free conditions. While this may require higher catalyst loadings or more specialized ligands, it eliminates the primary catalyst for alkyne dimerization.[6]

  • Inert Atmosphere: If a copper co-catalyst is used, it is crucial to maintain a strictly inert atmosphere to exclude oxygen, which promotes the oxidative homocoupling.

  • Slow Addition of Alkyne: A high concentration of the terminal alkyne can favor dimerization. Employing a slow addition of the alkyne using a syringe pump can maintain a low, steady concentration and favor the cross-coupling reaction.

  • Use of Protecting Groups: Protecting the terminal alkyne with a silyl group (e.g., TMS or TIPS) can prevent homocoupling. The protecting group can be removed in a subsequent step.

Quantitative Data on Side Reactions

The following tables summarize quantitative data on the yields of desired products versus side products under various reaction conditions.

Table 1: Influence of Base on Dehalogenation in Buchwald-Hartwig Amination

EntryAryl HalideAmineBaseLigandProduct Yield (%)Dehalogenation Yield (%)Reference
12-Bromo-3-methoxy-13α-estroneAnilineDBUX-PhosLow-[4]
22-Bromo-3-methoxy-13α-estroneAnilineKOt-BuX-PhosHighLow[4]
32-Bromo-3-methoxy-13α-estroneAnilineNaOt-BuX-PhosHighLow[4]
42-Bromo-3-methoxy-13α-estroneAnilineCs₂CO₃X-Phos020-60[4]

Table 2: Sonogashira Coupling of Aminobromopyridines - Product Yields

EntryAminobromopyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100398[6][7][8]
22-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100396[6][7][8]
32-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100385[6][7][8]
46-Bromo-3-fluoro-2-pyridine-amidoxime1-Ethyl-4-ethynylbenzene------25 (with 10% homocoupling)[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aminobromopyridine
  • Reaction Setup: To a dry Schlenk flask, add the aminobromopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of an Aminobromopyridine
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aminobromopyridine (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS, 2.0-2.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF) followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65 °C) with vigorous stirring. Monitor the reaction by GC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and quench with a saturated aqueous solution of NH₄Cl.

  • Purification: Separate the layers, extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[10]

General Protocol for Sonogashira Coupling of an Aminobromopyridine
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aminobromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and stir for a few minutes. Then, add the base (e.g., Et₃N) and the terminal alkyne (1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction and pour it into a saturated aqueous solution of NaCl. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6][7][8]

Visualizations

Reaction Pathways and Side Reactions

Suzuki_Coupling_Side_Reactions cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling cluster_dehalogenation Dehalogenation pd0 Pd(0)L_n pd_ox Ar-Pd(II)-X(L_n) pd0->pd_ox Oxidative Addition (Ar-X) pd_ox_homo Ar'-Pd(II)-X(L_n) pd0->pd_ox_homo O₂ pd_trans Ar-Pd(II)-Ar'(L_n) pd_ox->pd_trans Transmetalation (Ar'-B(OR)₂) pd_hydride H-Pd(II)-X(L_n) pd_ox->pd_hydride Hydride Source pd_trans->pd0 Reductive Elimination product product pd_trans->product Desired Product (Ar-Ar') boronic Ar'-B(OR)₂ deboronated Ar'-H boronic->deboronated H⁺ source (e.g., H₂O) pd_trans_homo Ar'-Pd(II)-Ar'(L_n) pd_ox_homo->pd_trans_homo Ar'-B(OR)₂ pd_trans_homo->pd0 Reductive Elimination homo_product Ar'-Ar' pd_trans_homo->homo_product pd_hydride->pd0 Reductive Elimination dehalogenated_start Ar-H pd_hydride->dehalogenated_start

Caption: Suzuki coupling cycle and common side reactions.

Buchwald_Hartwig_Side_Reaction cluster_buchwald Buchwald-Hartwig Catalytic Cycle cluster_dehalogenation Hydrodehalogenation pd0 Pd(0)L_n pd_ox Ar-Pd(II)-X(L_n) pd0->pd_ox Oxidative Addition (Ar-X) pd_amido Ar-Pd(II)-NR'R''(L_n) pd_ox->pd_amido Amine Coordination & Deprotonation pd_hydride Ar-Pd(II)-H(L_n) pd_ox->pd_hydride β-Hydride Elimination or other H-source pd_amido->pd0 Reductive Elimination product product pd_amido->product Desired Product (Ar-NR'R'') pd_hydride->pd0 Reductive Elimination dehalogenated_product Ar-H pd_hydride->dehalogenated_product

Caption: Buchwald-Hartwig cycle and dehalogenation.

Sonogashira_Side_Reaction cluster_sonogashira Sonogashira Catalytic Cycle cluster_glaser Glaser Coupling (Dimerization) pd0 Pd(0)L_n pd_ox Ar-Pd(II)-X(L_n) pd0->pd_ox Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR(L_n) pd_ox->pd_alkynyl Transmetalation (Cu-C≡CR) pd_alkynyl->pd0 Reductive Elimination product product pd_alkynyl->product Desired Product (Ar-C≡CR) cu_acetylide Cu(I)-C≡CR diyne R-C≡C-C≡C-R cu_acetylide->diyne Oxidative Homocoupling (O₂) alkyne R-C≡CH alkyne->cu_acetylide Cu(I), Base

Caption: Sonogashira cycle and Glaser coupling side reaction.

Experimental and Logical Workflows

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reaction Identify Main Side Product (LCMS, NMR) start->check_reaction protodeboronation Protodeboronation check_reaction->protodeboronation Deboronated SM homocoupling Homocoupling check_reaction->homocoupling Symmetrical Biaryl dehalogenation Dehalogenation check_reaction->dehalogenation Dehalogenated SM dimerization Alkyne Dimerization check_reaction->dimerization Diyne Byproduct action_proto Use Boronic Ester Optimize Base & Temp Anhydrous Conditions protodeboronation->action_proto action_homo Rigorous Degassing Use Pd(0) Source Add Mild Reductant homocoupling->action_homo action_dehalo Avoid Hydride Sources Bulky, e⁻-rich Ligands Optimize Reaction Time dehalogenation->action_dehalo action_dimer Copper-Free Conditions Inert Atmosphere Slow Alkyne Addition dimerization->action_dimer

Caption: General troubleshooting workflow for side reactions.

References

Technical Support Center: Overcoming Catalyst Inhibition in Amino-Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding catalyst inhibition by amino groups during pyridine coupling reactions, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: Why are my pyridine coupling reactions failing when an amino group is present on the pyridine ring?

Low yields or complete reaction failure are common challenges when using unprotected amino-pyridines. The primary issues stem from the substrate's inherent properties. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst.[1] This coordination can lead to catalyst inhibition or deactivation, effectively stopping the catalytic cycle.[1][2] Furthermore, the electron-donating nature of the amino group can reduce the reactivity of the carbon-halide (C-X) bond towards the crucial oxidative addition step in the catalytic cycle.[1]

Q2: What is catalyst inhibition or poisoning in the context of pyridine coupling?

Catalyst poisoning occurs when impurities or even the substrate itself bind to the catalyst's active sites, reducing its effectiveness.[3] In the case of amino-pyridines, the nitrogen atoms in both the pyridine ring and the amino group act as Lewis bases and can strongly coordinate to the palladium metal center. This forms inactive catalyst species, preventing the catalyst from participating in the desired reaction cycle.[1][2] 2-Halopyridines are particularly challenging because the proximity of the ring nitrogen to the reaction site enhances this poisoning effect.[4]

Q3: Is it possible to perform a Suzuki-Miyaura coupling on an amino-pyridine without protecting the amino group?

Yes, successful couplings with unprotected amino-pyridines are possible, but success is highly dependent on selecting the right catalyst system.[1] Modern bulky, electron-rich phosphine ligands have shown remarkable success in coupling these challenging substrates.[1][5] These ligands can promote the desired catalytic cycle while minimizing catalyst inhibition. However, for particularly difficult substrates or for process scale-up, N-protection (e.g., as an acetamide) might be a more robust strategy to ensure high yields and reproducibility.[6]

Q4: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, often promoted by aqueous conditions.[1] To minimize this, use more stable boronic esters (like pinacol esters) or conduct the reaction under strictly anhydrous conditions.[1]

  • Dehalogenation: The starting amino-pyridine can lose its halide, which is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction, such as certain alcohol solvents.[1][2] Optimizing the reaction time can also minimize this side reaction.[1]

  • Homocoupling: The organometallic reagent couples with itself. This can be promoted by the presence of oxygen.[4] Thoroughly degassing the reaction mixture can help minimize this side product.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with amino-pyridines.

Problem Possible Cause Troubleshooting Steps & Solutions
Low to No Product Formation Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) known to be effective for heteroaryl couplings.[1][5] These ligands sterically hinder the coordination of the pyridine nitrogen.[4] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species in solution.[1]
Suboptimal Base 1. Screen Bases: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases like K₃PO₄ can also be beneficial but may promote side reactions.[1] 2. Ensure Base Quality: Use a fresh, dry, and finely powdered base for accurate stoichiometry and reactivity.[1]
Poor Reagent Quality 1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis (protodeboronation) than boronic acids.[1] 2. Ensure Anhydrous Conditions: Eliminate water from the reaction by using dry solvents and reagents.[1]
Ineffective Reaction Conditions 1. Optimize Temperature: Many coupling reactions require heating (e.g., 80–110 °C) to proceed at an optimal rate, but excessive heat can cause catalyst decomposition.[1][2] 2. Ensure Inert Atmosphere: Inadequate degassing can lead to oxygen contamination, which deactivates the catalyst.[1][2] Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) multiple times.[1]
Significant Side Product Formation Protodeboronation 1. Use Boronic Esters: Switch from a boronic acid to a more stable pinacol or MIDA boronate ester.[1] 2. Anhydrous Conditions: Dry solvents and reagents thoroughly.[1] 3. Use a Weaker Base: If compatible with the reaction, a milder base may reduce the rate of protodeboronation.[1]
Dehalogenation of Starting Material 1. Avoid Hydride Sources: Ensure solvents (e.g., some alcohols) are not a source of hydrides.[1][2] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]

Data Presentation: Effect of Ligand and Base on Yield

The selection of ligand and base is critical for successfully coupling amino-pyridines. The following tables summarize typical results from screening experiments to illustrate their impact.

Table 1: Ligand Screening for the Suzuki Coupling of 2-Amino-5-bromopyridine with Phenylboronic Acid

EntryLigandYield (%)
1PPh₃<5
2P(t-Bu)₃65
3XPhos92
4SPhos95
5RuPhos88

Note: This data is illustrative, based on general findings that bulky, electron-rich phosphine ligands are superior for this class of transformation.[1][4][5]

Table 2: Base Screening for the Suzuki Coupling of 2-Amino-5-bromopyridine with Phenylboronic Acid using SPhos Ligand

EntryBaseYield (%)
1Na₂CO₃75
2K₂CO₃88
3Cs₂CO₃91
4K₃PO₄95

Note: This data illustrates the significant impact of the base on the reaction outcome.[1][4] Screening of bases is a crucial optimization step.

Key Experimental Protocol

General Protocol for Suzuki-Miyaura Coupling of an Amino-pyridyl Halide

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the amino-pyridyl halide (1.0 mmol), the arylboronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[4]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane, 5 mL) via syringe.[4]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol) to the flask under a positive flow of inert gas.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Catalyst_Inhibition cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Active Pd(0) Catalyst OA Oxidative Addition Pd0->OA Ar-X Inactive_Pd Inactive Pd-N Complex (Poisoned Catalyst) Pd0->Inactive_Pd Coordination PdII Aryl-Pd(II)-X OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)2 PdII_Ar Diaryl-Pd(II) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product RE->Product Inhibitor Amino-Pyridine (Substrate/Product) Inhibitor->Inactive_Pd

Caption: Mechanism of catalyst inhibition by amino-pyridines.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)(X)L2 OA->ArPdX TM Transmetalation ArPdX->TM ArPdAr Ar-Pd(II)(Ar')L2 TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Ar-Ar' RE->Product ArX Aryl Halide (Ar-X) ArX->OA ArB Organoboron (Ar'-B(OR)2) ArB->TM Base Base Base->TM Troubleshooting_Workflow Start Start: Low/No Yield in Amino-Pyridine Coupling CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckConditions Review Reaction Conditions Start->CheckConditions CheckReagents Assess Reagent Quality Start->CheckReagents Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos)? CheckCatalyst->Ligand Base Is the Base Optimal? CheckConditions->Base Boron Using Boronic Acid? CheckReagents->Boron SwitchLigand Action: Switch to a Buchwald-type ligand. Ligand->SwitchLigand No IncreaseLoading Action: Increase catalyst loading (3-5 mol%). Ligand->IncreaseLoading Yes Success Reaction Successful SwitchLigand->Success IncreaseLoading->Success ScreenBases Action: Screen bases (K3PO4, Cs2CO3). Base->ScreenBases No Inert Is Atmosphere Inert? Base->Inert Yes ScreenBases->Success Degas Action: Ensure proper degassing of solvent/vessel. Inert->Degas No Inert->Success Yes Degas->Success SwitchBoron Action: Switch to Pinacol or MIDA boronate ester. Boron->SwitchBoron Yes Boron->Success No SwitchBoron->Success

References

Technical Support Center: Impact of Solvent Choice on Regioselectivity in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the critical role of solvent selection in controlling regioselectivity during pyridine synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Hantzsch pyridine synthesis is resulting in a low yield and a mixture of regioisomers. How can solvent choice address this?

A1: Low yields and poor regioselectivity are common challenges in the Hantzsch synthesis.[1] The classical approach often involves harsh reaction conditions and long reaction times.[2] Solvent selection is a critical parameter for optimization.

  • Issue: Poor solubility of reactants and intermediates.

  • Troubleshooting:

    • Protic Solvents: Ethanol is a common solvent and its protic nature can facilitate key proton transfer steps in the mechanism.[3]

    • Aqueous Micelles: Utilizing aqueous micelles, for instance with a surfactant like SDS (sodium dodecyl sulfate), can significantly improve yields.[2] Reactions in aqueous media can also be accelerated by ultrasonic irradiation.[2]

    • Solvent-Free Conditions: In some cases, solvent-free reactions, potentially catalyzed by ceric ammonium nitrate (CAN) at room temperature, can offer high yields and simplify purification.[4] Deep eutectic solvents (DESs) can also serve as both a green catalyst and solvent.[5]

Q2: I am observing unexpected regioisomers in my Bohlmann-Rahtz pyridine synthesis. How can I improve the regioselectivity by modifying the solvent?

A2: The Bohlmann-Rahtz synthesis is generally regioselective, but deviations can occur based on the substitution patterns of the reactants.[1][6] The solvent plays a crucial role in the initial Michael addition and the subsequent cyclodehydration steps.[3][7]

  • Issue: Formation of undesired regioisomers due to competing reaction pathways.

  • Troubleshooting:

    • Protic vs. Aprotic Solvents: Protic solvents like ethanol are often favored and can improve the efficiency of the process.[3][8] In a study comparing solvents for the reaction of 4-(trimethylsilyl)but-3-yn-2-one, ethanol gave superior results compared to the aprotic solvent DMSO.[8]

    • Toluene: Toluene is a common solvent for the one-step Bohlmann-Rahtz reaction, particularly when using catalysts like Amberlyst 15.[7]

    • Catalyst and Solvent Synergy: The choice of an acid catalyst (e.g., acetic acid, ZnBr₂, Yb(OTf)₃) can influence the optimal solvent.[6] For instance, reactions catalyzed by acetic acid or zinc(II) bromide have shown high yields in toluene.[7]

Q3: My Guareschi-Thorpe synthesis of hydroxypyridines is inefficient. Can a change in solvent improve the outcome?

A3: The classical Guareschi-Thorpe reaction often requires harsh conditions, such as refluxing in an azeotropic mixture of acetic acid, benzene, and water for extended periods.[9] Modern, greener approaches have shown significant improvements.

  • Issue: Low yields and the use of hazardous solvents.

  • Troubleshooting:

    • Aqueous Media: A significant advancement is the use of an aqueous medium with ammonium carbonate.[9][10] This approach is not only environmentally friendly but can also lead to high yields of the desired hydroxy-cyanopyridines.[9] In this system, ammonium carbonate acts as both the nitrogen source and a promoter for the reaction.[9][10]

    • Green Buffer Conditions: The use of a green buffer system can provide pH control and enhance reaction efficiency, with the added benefit of product precipitation, simplifying work-up.[9]

Q4: I am struggling with controlling the C2 vs. C4 regioselectivity in nucleophilic additions to N-activated pyridines. What is the role of the solvent in this process?

A4: The regioselectivity of nucleophilic additions to N-acyl pyridinium salts is highly dependent on the nature of the nucleophile and the solvent.[11]

  • Issue: Poor regioselectivity between the C2 and C4 positions.

  • Troubleshooting:

    • Solvent Polarity: While not definitively established as the sole factor, solvent effects can influence the regiochemical outcome. It has been suggested that it might be possible to favor the formation of C2 or C6 isomers by using solvents that stabilize the dihydropyridine intermediate.[11]

    • Case Study: In one instance, a 2:1 selectivity for the C6 isomer was observed in dimethyl sulfoxide (DMSO), which could be switched from a different selectivity in dichloromethane (DCM).[12]

Quantitative Data on Solvent Effects

The following tables summarize the impact of solvent choice on the yield and regioselectivity of various pyridine syntheses.

Table 1: Solvent Effects on Bohlmann-Rahtz Pyridine Synthesis

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Enamino ester + AlkynoneAmberlyst 15Toluene5026Good[7]
Ethyl β-aminocrotonate + Butynone (in situ)Acetic AcidToluene1405 min (MW)74[3]
Ethyl β-aminocrotonate + Butynone (in situ)Acetic AcidEthanol1205 min (MW)86[3]
4-(trimethylsilyl)but-3-yn-2-one + EnamineNoneEthanolReflux-Favored[8]
4-(trimethylsilyl)but-3-yn-2-one + EnamineNoneDMSOReflux-Suitable[8]

Table 2: Solvent Effects on Hantzsch Dihydropyridine Synthesis

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsSolventYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA, Ultrasonic irradiationAqueous micelles (SDS)96[2]
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA, Ultrasonic irradiationMethanolLower[2]
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA, Ultrasonic irradiationEthanolLower[2]
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA, Ultrasonic irradiationTHFLower[2]
VariousVariousAmmonium acetateCeric Ammonium Nitrate (CAN)Solvent-FreeGood-Excellent[4]

Table 3: Solvent Effects on Guareschi-Thorpe Pyridine Synthesis

1,3-DicarbonylCyano-componentNitrogen SourceSolventTemperature (°C)Yield (%)Reference
Ethyl acetoacetateEthyl cyanoacetateAmmonium carbonateWater80High[9][10]
Ethyl acetoacetateEthyl cyanoacetateAmmonium carbonateEthanol80Lower[9]
Ethyl acetoacetateEthyl cyanoacetateAmmonium acetateWater8068 (after 24h)[10]

Experimental Protocols

Protocol 1: One-Step Bohlmann-Rahtz Pyridine Synthesis Catalyzed by Amberlyst 15 [7]

  • Reaction Setup: In a round-bottom flask, combine the enamine (1.0 mmol, 1 equiv.), the alkynone (1.2 equiv.), and Amberlyst 15 ion exchange resin (0.1 g).

  • Solvent Addition: Add toluene (4 mL) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 50 °C for 26 hours.

  • Work-up:

    • Filter the mixture to remove the Amberlyst 15 resin.

    • Wash the resin with chloroform (5 mL).

    • Combine the filtrate and the washings.

    • Evaporate the solvent in vacuo to obtain the crude pyridine product.

  • Purification: Purify the product by column chromatography on silica gel.

Protocol 2: Hantzsch Dihydropyridine Synthesis in Aqueous Micelles [2]

  • Reagent Preparation: In a suitable flask, dissolve p-toluenesulfonic acid (p-TSA) and sodium dodecyl sulfate (SDS, 0.1 M) in water.

  • Reactant Addition: To the aqueous micellar solution, add the aldehyde (e.g., benzaldehyde), β-ketoester (e.g., ethyl acetoacetate, 2 equiv.), and the nitrogen donor (e.g., ammonium acetate).

  • Reaction Conditions: Irradiate the mixture with ultrasound at an appropriate frequency and power.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, extract the product with a suitable organic solvent, dry the organic layer, and purify by recrystallization or column chromatography.

Protocol 3: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [1][9]

  • Reaction Setup: In a flask, combine the 1,3-dicarbonyl compound (1 equiv.), the alkyl cyanoacetate or cyanoacetamide (1 equiv.), and ammonium carbonate.

  • Solvent Addition: Add water (2 mL for a 1 mmol scale reaction) or a 1:1 water/ethanol mixture.[1]

  • Reaction Conditions: Heat the reaction mixture to 80 °C with stirring. The product often precipitates out of the solution as the reaction progresses.[1]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.[1]

Visualizations

experimental_workflow cluster_hantzsch Hantzsch Synthesis Workflow cluster_bohlmann Bohlmann-Rahtz Synthesis Workflow h_start Start: Reactants h_solvent Select Solvent (e.g., Aqueous Micelles) h_start->h_solvent Solubility Issues? h_reaction Reaction (Ultrasonic Irradiation) h_solvent->h_reaction h_monitoring Monitor by TLC h_reaction->h_monitoring h_workup Work-up & Purification h_monitoring->h_workup Reaction Complete h_product Product: Dihydropyridine h_workup->h_product b_start Start: Enamine & Alkynone b_solvent Select Solvent & Catalyst (e.g., Toluene/Amberlyst 15) b_start->b_solvent Regioselectivity Issues? b_reaction Reaction (Heating) b_solvent->b_reaction b_monitoring Monitor by TLC b_reaction->b_monitoring b_workup Work-up & Purification b_monitoring->b_workup Reaction Complete b_product Product: Substituted Pyridine b_workup->b_product

Caption: Troubleshooting workflows for Hantzsch and Bohlmann-Rahtz pyridine syntheses.

solvent_properties solvent Solvent Choice protic Protic (e.g., Ethanol, Water) solvent->protic aprotic Aprotic (e.g., Toluene, DMSO) solvent->aprotic green Green Solvents (e.g., Aqueous Micelles, DES) solvent->green solubility Reactant/Intermediate Solubility protic->solubility proton_transfer Proton Transfer Facilitation protic->proton_transfer Key Role aprotic->solubility transition_state Transition State Stabilization aprotic->transition_state environmental Environmental Impact green->environmental Reduces regioselectivity Regioselectivity solubility->regioselectivity yield Reaction Yield solubility->yield transition_state->regioselectivity transition_state->yield proton_transfer->yield

Caption: Logical relationships between solvent properties and reaction outcomes in pyridine synthesis.

References

Technical Support Center: Strategies to Prevent Unwanted Side-Products in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and preventing the formation of unwanted side-products in multi-step organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unwanted side-products in multi-step synthesis?

A: The formation of side-products is a common challenge that can reduce the yield and purity of the desired compound.[1] Key factors that contribute to their formation include:

  • Purity of Reagents and Solvents: Impurities in starting materials can lead to unexpected side reactions.[2] It is crucial to use reagents and solvents of high purity.

  • Reaction Conditions: Parameters such as temperature, pressure, reaction time, and stoichiometry are critical.[1][3] Non-optimal conditions can favor alternative reaction pathways.

  • Inherent Reactivity: Molecules with multiple functional groups may have reactive sites that lead to unintended reactions.[4] This is especially true if these groups can interfere with the desired transformation.[5]

  • Catalyst Activity and Selectivity: The choice of catalyst can significantly influence the reaction pathway. A suboptimal or deactivated catalyst may lead to the formation of side-products.[2]

  • Presence of Air or Moisture: For sensitive reactions, the presence of oxygen or water can lead to degradation or unwanted side reactions.[1]

Q2: How can optimizing reaction conditions minimize the formation of side-products?

A: Systematic optimization of reaction conditions is a key strategy to enhance selectivity and minimize side-product formation.

  • Temperature Control: Temperature directly affects reaction rates.[3] Side reactions may have different activation energies than the desired reaction.[3] Lowering the temperature can often reduce the rate of unwanted reactions more significantly than the desired one, thus improving selectivity.[1] Conversely, some reactions require a specific temperature to achieve the desired outcome.[3]

  • Solvent Selection: The solvent can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[6][7] The polarity and proticity of the solvent are particularly important.[2][7] Experimenting with different solvents can lead to improved outcomes.[2]

  • Stoichiometry Adjustment: The ratio of reactants is crucial.[8] Using a slight excess of one reactant can sometimes drive the reaction to completion and minimize side-products, but an excessive amount can also lead to other unwanted reactions.[1] Precise stoichiometric calculations are essential for minimizing waste and byproducts.[8]

  • Reaction Time: Monitoring the reaction over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal reaction time.[1] Quenching the reaction at the right moment can prevent the formation of degradation products or further unwanted reactions.[1]

Q3: What is the role of protecting groups in preventing side reactions?

A: Protecting groups are a vital tool in multi-step synthesis for temporarily blocking reactive functional groups to prevent them from participating in unwanted reactions.[4][9] This strategy ensures that a chemical modification occurs only at the desired site in a molecule with multiple reactive centers.[10]

The process involves three main stages:

  • Protection: A reactive functional group is chemically modified to become unreactive under the conditions of a subsequent reaction.[10]

  • Reaction: The desired chemical transformation is carried out on another part of the molecule.

  • Deprotection: The protecting group is removed to regenerate the original functional group.[10]

An effective protecting group should be easy to introduce and remove in high yields and be stable under the desired reaction conditions.[5] The use of an "orthogonal protection" strategy allows for the selective removal of one protecting group in the presence of others, which is crucial for the synthesis of complex molecules like peptides and oligosaccharides.[9]

Q4: How do I choose the right purification technique to remove side-products?

A: The choice of purification technique depends on the physical and chemical properties of the desired product and the impurities.[11] A variety of methods are available:

  • Recrystallization: This technique is effective for purifying solid compounds that have different solubilities in a particular solvent at different temperatures.[12]

  • Distillation: This method separates liquids based on differences in their boiling points.[13][14] Simple distillation is used for large boiling point differences, while fractional distillation is for closer boiling points.[13] Vacuum distillation is employed for compounds that decompose at their atmospheric boiling point.

  • Chromatography: This is a versatile set of techniques for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[11] Common types include Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).[12]

  • Extraction: This technique separates compounds based on their different solubilities in two immiscible solvents. It is often used to isolate compounds from natural sources or to remove impurities from a reaction mixture.

Troubleshooting Guides

Guide 1: An Unexpected Side-Product is Observed

Q: I've detected an unexpected peak in my HPLC/GC analysis. What are the first steps I should take?

A: When an unexpected side-product is detected, a systematic approach is necessary to identify and eliminate it.

G A Unexpected Side-Product Detected (e.g., HPLC, GC-MS) B Isolate & Characterize Side-Product (NMR, MS, IR) A->B C Propose a Plausible Formation Mechanism B->C D Modify Reaction Conditions to Disfavor Side Reaction C->D E Re-evaluate Reagent Choice and Purity C->E F Side-Products Minimized D->F E->F G cluster_0 Multi-functional Molecule A Reactive Group A (Target for Reaction) C Step 1: Protection Add Protecting Group (PG) to Group B A->C B Reactive Group B (Needs Protection) B->C D Protected Intermediate C->D Molecule is now B-PG E Step 2: Desired Reaction React with Reagent X at Group A D->E F Modified Intermediate E->F Molecule is now A-X, B-PG G Step 3: Deprotection Remove Protecting Group from Group B F->G H Final Product G->H Molecule is now A-X, B G A Define Temperature Range (e.g., 40°C, 60°C, 80°C) B Run Reaction at T1 (e.g., 40°C) A->B D Run Reaction at T2 (e.g., 60°C) A->D F Run Reaction at T3 (e.g., 80°C) A->F C Monitor Progress (TLC, HPLC) B->C H Analyze Data: Compare Yield & Purity C->H E Monitor Progress (TLC, HPLC) D->E E->H G Monitor Progress (TLC, HPLC) F->G G->H I Determine Optimal Temperature H->I

References

Troubleshooting difficult cyclization steps in pyridine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the formation of pyridine rings, with a particular focus on difficult cyclization steps.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common issue, often stemming from suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[1][2]

  • Inefficient Reaction Conditions: The traditional use of refluxing ethanol can be inefficient.[1] Consider alternative catalysts and solvent systems to improve yields. For example, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been reported to increase yields to over 90%.[1][2] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also lead to high yields (up to 95%) in shorter reaction times.[1]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the corresponding pyridine.[3] Incomplete oxidation will lead to lower yields of the desired aromatic product. Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, potassium permanganate (KMnO4), and chromium trioxide (CrO3).[4] For milder conditions, iodine in refluxing methanol can be effective.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyridine. In unsymmetrical Hantzsch reactions, the order of reagent addition is critical to avoid the formation of undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]

Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve regioselectivity and minimize side reactions?

A2: The Bohlmann-Rahtz synthesis can be prone to side reactions, especially at the high temperatures often required for the cyclodehydration step.[5]

  • High Reaction Temperatures: The high temperatures needed for cyclodehydration can lead to the decomposition of starting materials, particularly acid-sensitive enamines.[5][6] The use of a Brønsted acid catalyst like acetic acid or a solid acid catalyst such as Amberlyst-15 can significantly lower the required reaction temperature.[6][7] Lewis acids like ytterbium(III) triflate (Yb(OTf)3) or zinc(II) bromide (ZnBr2) can also be effective.[7]

  • Poor Regioselectivity: The formation of regioisomers can occur with unsymmetrical enamines. The regiochemical outcome is often influenced by the steric and electronic properties of the substituents on the enamine. A stepwise approach where the aminodiene intermediate is isolated before cyclization may improve selectivity.[5]

Q3: My Kröhnke pyridine synthesis is not working with my sterically hindered substrates. What can I do?

A3: Steric hindrance from bulky substituents on the reactants can significantly impede the Kröhnke synthesis.[8]

  • Reaction Conditions: For sterically demanding substrates, optimizing the reaction conditions is crucial. While glacial acetic acid and methanol are common solvents, solvent-free conditions at elevated temperatures (120-140 °C) can sometimes overcome steric barriers and improve yields.[9][10]

  • Alternative Catalysts: While not traditional for the Kröhnke synthesis, exploring Lewis acid catalysis might help to activate the substrates and facilitate the reaction.[11]

  • Alternative Synthetic Routes: If optimization fails, consider alternative synthetic strategies that are more tolerant of steric bulk. Modern cross-coupling methods or cycloaddition reactions might provide a more viable route to your target pyridine.[12]

Q4: How do electron-withdrawing or -donating groups on my precursors affect the pyridine cyclization?

A4: The electronic nature of the substituents on the precursors can have a profound effect on the ease and success of pyridine ring formation.

  • Electron-Withdrawing Groups (EWGs): EWGs on the pyridine ring precursors can decrease the electron density of the system, making the nitrogen atom less nucleophilic and potentially hindering the cyclization step.[13] For example, in the synthesis of NNN pincer-type ligands, electron-withdrawing groups on the pyridine ring made metalation more challenging.[13] In some cases, reactions with precursors bearing strong electron-acceptor groups may require milder conditions to avoid side reactions or prevent reaction failure.[14]

  • Electron-Donating Groups (EDGs): EDGs generally increase the electron density of the reacting system, which can facilitate the nucleophilic attack of the nitrogen atom during cyclization. However, they can also lead to undesired side reactions if not properly controlled.

Troubleshooting Guides

Hantzsch Pyridine Synthesis: Low Yield
Problem Possible Cause Troubleshooting Solution
Low to No Product Inefficient reaction conditions.- Use a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles.[1][2] - Try a solvent-free approach with a catalyst like γ-Al2O3 nanoparticles at elevated temperatures.[1] - Consider microwave-assisted synthesis for potentially higher yields and shorter reaction times.[15]
Incomplete oxidation of the 1,4-dihydropyridine intermediate.- Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[1][4] - Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine.
Formation of side products (e.g., tricyclic pyrans in unsymmetrical syntheses).- Pre-form the enamine or the Knoevenagel condensation product before adding the other components.[1] - Optimize the order of reagent addition.
Impure starting materials.- Purify aldehydes, β-ketoesters, and ammonia source before use.
Bohlmann-Rahtz Pyridine Synthesis: Side Products and Low Conversion
Problem Possible Cause Troubleshooting Solution
Low Yield / No Reaction High temperature required for cyclodehydration is not reached or leads to decomposition.- Use a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 to lower the required reaction temperature.[6][7] - Employ a Lewis acid catalyst such as Yb(OTf)3 or ZnBr2 in a suitable solvent like toluene.[7]
Decomposition of Starting Material Acid-sensitive enamines, especially those with tert-butyl groups, can decompose with strong acid catalysts.- Use milder alternatives like Amberlyst-15 ion exchange resin.[6]
Poor Regioselectivity Competing reaction pathways with unsymmetrical enamines.- The regioselectivity is often governed by the steric and electronic factors of the enamine. Consider modifying the substituents to favor the desired regioisomer. - A stepwise approach where the enamine is formed in situ may improve selectivity.[7]
Kröhnke Pyridine Synthesis: Low Yield
Problem Possible Cause Troubleshooting Solution
Low or No Product Formation Impure starting materials (α-pyridinium methyl ketone salt or α,β-unsaturated carbonyl compound).- Purify starting materials before use. The pyridinium salt should be completely dry.[16]
Suboptimal reaction conditions.- Screen a range of temperatures (e.g., 80°C, 100°C, 120°C).[9] - Monitor the reaction by TLC to determine the optimal reaction time. - Consider solvent-free conditions, especially for triarylpyridines.[10]
Formation of Side Products Self-condensation of the α,β-unsaturated carbonyl compound.- Add reagents in a controlled manner. - Optimize the reaction temperature to minimize side reactions.[9]

Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis using a Solid Acid Catalyst

This protocol describes a general procedure for the Hantzsch synthesis using Amberlyst-15 as a solid acid catalyst, which can often be filtered off for easier purification.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or toluene (5-10 mL) and Amberlyst-15 (e.g., 10 mol%).

  • Reaction: Stir the mixture at 50°C. Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).[1]

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude 1,4-dihydropyridine product.

  • Aromatization: Dissolve the crude dihydropyridine in a suitable solvent (e.g., methanol) and add an oxidizing agent (e.g., iodine, 1.1 mmol). Reflux the mixture until the aromatization is complete (monitor by TLC).

  • Purification: After cooling, remove the solvent under reduced pressure and purify the product by column chromatography on silica gel.

Protocol 2: One-Pot Bohlmann-Rahtz Synthesis with Acid Catalysis

This protocol outlines a one-pot modification of the Bohlmann-Rahtz synthesis using acetic acid to facilitate the cyclodehydration at a lower temperature.[6]

  • Reaction Setup: To a solution of the enamino ester (1 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL), add the alkynone (1.1 mmol).

  • Reaction: Heat the reaction mixture at 50°C and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure and purify the crude pyridine product by column chromatography on silica gel.

Protocol 3: Solvent-Free Kröhnke Pyridine Synthesis

This protocol is particularly useful for the synthesis of 2,4,6-triarylpyridines.[9]

  • Reactant Mixture: In a mortar and pestle, thoroughly grind a mixture of the α,β-unsaturated carbonyl compound (chalcone, 1.0 mmol) and ammonium acetate (5.0 mmol).

  • Reaction: Heat the solid mixture in an oil bath at 120-130°C for 1-2 hours. Monitor the reaction by TLC. The mixture will melt and then solidify upon completion.

  • Workup: After cooling to room temperature, add water to the solidified mass and break it up.

  • Isolation: Collect the crude product by vacuum filtration and wash it with water, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridine.

Visualizations

Troubleshooting_Workflow Start Low Yield or Failed Pyridine Cyclization Check_Purity 1. Verify Purity of Starting Materials & Solvents Start->Check_Purity Review_Conditions 2. Review Reaction Conditions (Temp, Solvent, Catalyst, Time) Check_Purity->Review_Conditions Reagents Pure Optimize Optimize Conditions & Rerun Reaction Check_Purity->Optimize Impurities Found (Purify & Rerun) Characterize_Byproducts 3. Characterize Byproducts (TLC, LC-MS, NMR) Review_Conditions->Characterize_Byproducts Conditions Appear Optimal Review_Conditions->Optimize Suboptimal Conditions Identified Characterize_Byproducts->Optimize No Clear Side Products Modify_Route Modify Synthetic Route or Change Reagent Order Characterize_Byproducts->Modify_Route Side Products Identified Optimize->Start Yield Still Low Success Successful Cyclization Optimize->Success Yield Improved Modify_Route->Start Yield Still Low Modify_Route->Success Yield Improved

Caption: A general troubleshooting workflow for addressing low-yield pyridine synthesis reactions.

Hantzsch_Synthesis_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Michael Addition cluster_3 Step 4: Cyclization & Dehydration cluster_4 Step 5: Aromatization Aldehyde Aldehyde Enone α,β-Unsaturated Ketone Aldehyde->Enone + β-Ketoester BetaKetoester1 β-Ketoester Michael_Adduct Michael Adduct Enone->Michael_Adduct + Enamine BetaKetoester2 β-Ketoester Enamine Enamine BetaKetoester2->Enamine + Ammonia Ammonia Ammonia Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Simplified mechanism of the Hantzsch pyridine synthesis, highlighting the key reaction steps.

Steric_vs_Electronic_Effects cluster_steric Steric Effects cluster_electronic Electronic Effects A Pyridine Ring Formation B Bulky Substituents A->B E Electron-Withdrawing Groups (EWGs) A->E H Electron-Donating Groups (EDGs) A->H C Increased Steric Hindrance B->C D Slower Reaction Rate / No Reaction C->D F Decreased Nucleophilicity of Nitrogen E->F G Slower/Inhibited Cyclization F->G I Increased Nucleophilicity of Nitrogen H->I J Faster Cyclization I->J

Caption: Logical relationship between steric and electronic effects of substituents on pyridine ring formation.

References

Detailed work-up procedure to isolate 5-Bromo-2-chloro-4-methylpyridin-3-amine products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and troubleshooting advice for the work-up and isolation of 5-Bromo-2-chloro-4-methylpyridin-3-amine, a crucial intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating this compound from a reaction mixture?

A1: The typical isolation procedure involves quenching the reaction, followed by an extractive work-up to separate the desired product from unreacted starting materials, reagents, and byproducts. This is generally followed by washing, drying, and concentrating the organic phase. Final purification is often achieved through recrystallization or column chromatography.

Q2: My product, this compound, appears to be partially soluble in the aqueous layer during extraction. What can I do to minimize this loss?

A2: The amine functionality can be protonated in acidic aqueous solutions, increasing its water solubility. To minimize loss, ensure the aqueous phase is neutral or slightly basic during extraction. Adding brine (a saturated aqueous solution of NaCl) can also decrease the solubility of your product in the aqueous layer through the common-ion effect, driving it into the organic phase.

Q3: What are the most common impurities I should expect?

A3: Common impurities can include unreacted starting material (e.g., 2-chloro-4-methylpyridin-3-amine), over-brominated side products (dibrominated species), and residual brominating agents (like N-bromosuccinimide or its byproduct, succinimide).[1]

Q4: How can I effectively remove unreacted starting amine?

A4: If your desired product is stable to acid, a dilute acid wash (e.g., 1M HCl) can be effective.[2][3] The starting amine, being more basic, will be preferentially protonated and extracted into the aqueous layer. However, care must be taken as the product itself is an amine and may also be extracted. A less aggressive method involves washing with an aqueous solution of copper(II) sulfate, which complexes with amines and pulls them into the aqueous layer.[2]

Experimental Protocol: Work-up and Isolation

This protocol outlines a standard procedure for the isolation of this compound following its synthesis.

  • Reaction Quenching:

    • Once the reaction is deemed complete by a monitoring technique such as TLC or LC-MS, cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and quench reactive reagents.[1]

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 100 mL aqueous volume).

    • Combine the organic layers.

  • Washing the Organic Phase:

    • Wash the combined organic layers sequentially with:

      • Water (2 x 50 mL) to remove water-soluble impurities.

      • Saturated aqueous sodium thiosulfate (if bromine was used as the brominating agent) to remove excess bromine.

      • Saturated aqueous sodium bicarbonate (2 x 50 mL) to remove any remaining acidic byproducts.

      • Brine (1 x 50 mL) to facilitate the separation of the organic and aqueous layers and to begin the drying process.[4]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be further purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Quantitative Data Summary

ParameterValueReference/Note
Molecular FormulaC₆H₅BrClN₃
Molecular Weight222.48 g/mol
Typical Purity (Post-Workup)>95%Dependent on reaction success
Expected Yield70-90%Highly dependent on reaction conditions

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Monitor the reaction for a longer duration. Consider optimizing reaction temperature or catalyst loading.
Product lost to the aqueous phase.Ensure the aqueous phase is not acidic during extraction. Use brine to decrease the aqueous solubility of the product.[4]
Persistent Emulsion during Extraction Presence of polar, high molecular weight byproducts.Add brine to the separatory funnel. If the emulsion persists, filter the mixture through a pad of celite.
Product Contaminated with Starting Material Incomplete reaction or inefficient purification.Perform a dilute acid wash (e.g., 0.1M HCl) during the work-up, but be mindful of potential product loss.[3] Optimize the mobile phase for column chromatography to improve separation.
Product is an Oil and Does Not Solidify Presence of impurities depressing the melting point.Attempt purification by column chromatography. Try co-evaporation with a non-polar solvent like hexanes to induce crystallization.
Off-Color Product (e.g., dark brown) Presence of colored impurities or degradation products.Treat the solution of the crude product with activated charcoal before filtration and concentration. Ensure the work-up is performed promptly after the reaction is complete.

Visualized Workflows

G Figure 1: Standard Work-up Procedure A Reaction Mixture B Quench with Water/ NaHCO3 Solution A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Aqueous Layer (Waste) C->D Separate E Combined Organic Layers C->E Collect F Wash with Water E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Filter and Concentrate H->I J Crude Product I->J K Purification (Recrystallization or Chromatography) J->K L Pure Product K->L

Caption: Standard Work-up Procedure

G Figure 2: Troubleshooting Low Yield Start Low Product Yield? CheckReaction Reaction Complete? Start->CheckReaction CheckAqueous Product in Aqueous Layer? CheckReaction->CheckAqueous Yes OptimizeReaction Optimize Reaction Conditions (Time, Temp, Reagents) CheckReaction->OptimizeReaction No ModifyExtraction Adjust pH of Aqueous Layer to > 7 Add Brine to Saturate CheckAqueous->ModifyExtraction Yes Proceed Proceed with Work-up CheckAqueous->Proceed No ReExtract Re-extract Aqueous Layer ModifyExtraction->ReExtract ReExtract->Proceed

Caption: Troubleshooting Low Yield

References

Technical Support Center: Reaction Monitoring of 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 5-Bromo-2-chloro-4-methylpyridin-3-amine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and exact mass of this compound?

A1: The molecular formula of this compound is C₆H₅BrClN₂. Its molecular weight is approximately 221.48 g/mol . For high-resolution mass spectrometry, the expected exact mass of the neutral molecule is 220.9430 Da. In positive ion mode LC-MS, you will typically observe the protonated molecule, [M+H]⁺, with an m/z corresponding to the isotopic pattern of bromine and chlorine.

Q2: How can I visualize the spots of this compound on a TLC plate?

A2: this compound is a UV-active compound due to its aromatic pyridine ring. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where it should appear as a dark spot on a fluorescent green background. Staining with potassium permanganate can also be used as a secondary visualization technique.

Q3: What are some common impurities or byproducts I might see in my reaction?

A3: Depending on the reaction conditions, potential byproducts could arise from dehalogenation (loss of bromine or chlorine), over-reaction at the amine functionality, or side reactions with the solvent. It is also possible to have unreacted starting materials. For instance, in nucleophilic substitution reactions, you might observe products where either the bromine or chlorine has been displaced.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause Solution
Compound remains at the baseline (Rf ≈ 0) The solvent system is not polar enough.Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in your hexane/ethyl acetate or dichloromethane/methanol mixture.[1][2]
Compound runs with the solvent front (Rf ≈ 1) The solvent system is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent like hexane or dichloromethane.[1][2]
Streaking of spots The sample is too concentrated.Dilute the reaction mixture sample before spotting it on the TLC plate.[2][3]
The compound is strongly basic and interacting with the acidic silica gel.Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol.[1]
Irregularly shaped spots The TLC plate was not placed vertically in the developing chamber.Ensure the TLC plate is placed in an upright and vertical position in the developing chamber.
The adsorbent on the TLC plate is uneven.Use a different batch of pre-coated TLC plates.
No spots are visible under UV light The sample is too dilute.Try spotting the sample multiple times at the same origin point, allowing the solvent to dry between applications. Alternatively, concentrate your sample if possible.[3]
The compound is not UV active (unlikely for this molecule).Use a chemical stain for visualization, such as potassium permanganate.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Possible Cause Solution
No peak detected for the target compound The compound is not ionizing efficiently.Ensure the mobile phase contains a proton source, such as 0.1% formic acid or acetic acid, for positive ion mode electrospray ionization (ESI).[4]
The mass spectrometer is not set to the correct m/z range.Verify that the scan range of the mass spectrometer includes the expected m/z of the protonated molecule.
The sample is too dilute.Concentrate the sample or inject a larger volume.
Poor peak shape (tailing or fronting) The injection solvent is incompatible with the mobile phase.Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase.[5]
The column is overloaded.Dilute the sample before injection.
Secondary interactions with the stationary phase.Add a modifier to the mobile phase, such as a small amount of an acid (e.g., formic acid) to improve the peak shape of basic compounds.
Signal suppression or enhancement Co-eluting matrix components are affecting the ionization of the analyte.Improve the chromatographic separation to resolve the analyte from interfering compounds. Optimize the sample preparation to remove matrix components.[4][6]
Retention time shifts Inconsistent mobile phase preparation.Prepare fresh mobile phase for each analysis and ensure accurate mixing of solvents.[7]
Column degradation.Replace the analytical column.[7]
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.

Experimental Protocols

TLC Reaction Monitoring Protocol
  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., 20-40% ethyl acetate in hexane) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. On the baseline, spot your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.

  • Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and replace the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new spot in the reaction mixture lane indicate the progress of the reaction. The co-spot helps to confirm if the starting material is still present in the reaction mixture.

LC-MS Reaction Monitoring Protocol
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile). The final concentration should be appropriate for your instrument's sensitivity (typically in the low µg/mL to ng/mL range).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute the compounds. A typical gradient might be 5% to 95% B over 10 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: Set a scan range that includes the expected m/z of the protonated starting material and product(s). A range of m/z 100-500 is a reasonable starting point.

    • Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z of the starting material and any expected products to track the reaction progress.

Data Presentation

Table 1: Expected LC-MS Data for this compound

CompoundMolecular FormulaExact Mass (Neutral)Expected [M+H]⁺ (m/z)
This compoundC₆H₅BrClN₂220.9430221.9508

Note: The observed m/z in the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare TLC Chamber spot_plate Spot TLC Plate (SM, Co-spot, Rxn) prep_chamber->spot_plate Equilibrate develop Develop Plate spot_plate->develop dry Dry Plate develop->dry visualize Visualize under UV dry->visualize analyze Analyze Rf Values visualize->analyze conclusion Determine Reaction Completion analyze->conclusion Reaction Progress

Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).

LCMS_Troubleshooting start LC-MS Analysis Issue q1 Peak observed? start->q1 q2 Good Peak Shape? q1->q2 Yes no_peak Check Ionization Check m/z Range Increase Concentration q1->no_peak No q3 Consistent Retention Time? q2->q3 Yes bad_peak Check Injection Solvent Dilute Sample Add Mobile Phase Modifier q2->bad_peak No q4 Good Signal Intensity? q3->q4 Yes rt_shift Prepare Fresh Mobile Phase Check Column Temperature Replace Column q3->rt_shift No success Analysis Successful q4->success Yes low_signal Investigate Matrix Effects Improve Sample Cleanup Optimize Chromatography q4->low_signal No

Caption: A troubleshooting decision tree for common LC-MS analysis issues.

References

Addressing challenges in scaling up 5-Bromo-2-chloro-4-methylpyridin-3-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in scaling up the production of 5-Bromo-2-chloro-4-methylpyridin-3-amine.

Troubleshooting Guide

This guide addresses specific challenges that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Question: We are experiencing low yields in the bromination of 2-chloro-4-methylpyridin-3-amine. What are the potential causes and solutions?

Answer: Low yields during the bromination step are a common issue. Several factors can contribute to this problem. A primary cause can be suboptimal reaction conditions. The efficiency and regioselectivity of the bromination are highly dependent on the solvent, temperature, and the specific brominating agent used.[1] For instance, using N-bromosuccinimide (NBS) as the brominating agent requires careful optimization of these parameters.[1]

Another potential cause is the degradation of the starting material or product. The amino group on the pyridine ring is a strong activating group, making the ring susceptible to electrophilic substitution, but it can also lead to side reactions if conditions are not well-controlled.[1]

Solutions:

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to identify the optimal conditions for your specific scale. Common solvents for NBS bromination of activated aromatic rings can significantly influence the reaction's outcome.[1]

  • Choice of Brominating Agent: While NBS is common, other brominating agents could be explored for better performance at a larger scale.

  • Control of Reaction Temperature: For reactions involving potent reagents like N-bromosuccinimide, it is often crucial to maintain a low temperature, for instance by using an ice bath, especially during the addition of the reagent.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine.

Question: We are observing significant impurity formation, particularly isomers, during the synthesis. How can we improve the regioselectivity of the bromination?

Answer: The formation of isomers is a key challenge in the synthesis of polysubstituted pyridines, and achieving high regioselectivity is crucial for obtaining a high-purity product.[1] The amino group at the C2 position strongly directs electrophilic substitution to the ortho and para positions. In the case of 2-chloro-4-methylpyridin-3-amine, the desired C5 position is para to the amino group, which is favorable.[1] However, side reactions can still occur.

Solutions:

  • Directing Group Strategy: The inherent directing effect of the amino group is strong. Ensure that the reaction conditions do not inadvertently promote substitution at other positions.

  • Steric Hindrance: The methyl group at C4 and the chloro group at C2 provide some steric hindrance that should favor bromination at the less hindered C5 position.[1]

  • Slow Reagent Addition: Add the brominating agent slowly and at a controlled temperature to minimize localized high concentrations that can lead to side reactions.

  • Purification Method: Develop a robust purification method, such as column chromatography or recrystallization, to effectively separate the desired product from its isomers.[3]

Question: Upon scaling up the reaction, we are facing issues with heat dissipation and mixing. What are the best practices for addressing these challenges?

Answer: Scaling up exothermic reactions like halogenations presents significant challenges in terms of heat and mass transfer. Inadequate control can lead to temperature gradients, localized "hot spots," and poor mixing, all of which can result in lower yields, increased impurity formation, and potential safety hazards.

Best Practices:

  • Reactor Selection: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system. Jacketed glass reactors are common for this purpose.

  • Stirring and Agitation: Ensure efficient stirring to maintain a homogenous reaction mixture and facilitate heat transfer to the reactor walls. The type of agitator (e.g., anchor, turbine) should be chosen based on the viscosity of the reaction mixture.

  • Controlled Addition: As mentioned previously, the slow and controlled addition of reagents is critical. For larger scales, this can be achieved using a syringe pump or a dropping funnel with precise control.

  • Process Analytical Technology (PAT): Implement PAT tools, such as in-situ temperature probes and reaction calorimeters, to monitor and control the reaction in real-time.

Frequently Asked Questions (FAQs)

What is the typical purity required for this compound in pharmaceutical applications?

For use as a pharmaceutical intermediate, a high purity of 98.0% or greater is often required.

What are the recommended storage conditions for this compound?

It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation and contamination.[4]

What are the key safety precautions to take when handling this compound?

As with any halogenated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Quantitative Data Summary

Table 1: Reaction Conditions for Bromination of a Substituted Pyridine

ParameterConditionReference
Starting Material2-Chloro-4-methoxypyridine[2]
Brominating AgentN-bromosuccinimide (NBS)[2]
SolventConcentrated Sulfuric Acid[2]
Temperature0°C to 55°C[2]
Reaction Time3 hours at 55°C[2]
Yield45% (of 5-bromo-2-chloro-4-methoxypyridine)[2]

Table 2: Physical and Chemical Properties of a Related Compound (5-Bromo-2-chloro-4-methylpyridine)

PropertyValueReference
Molecular FormulaC6H5BrClN[4]
Molecular Weight206.468 g/mol [4]
Density1.6 ± 0.1 g/cm³[4]
Boiling Point239.4 ± 35.0 °C at 760 mmHg[4]
Melting Point25-30 °C[4]
Flash Point98.6 ± 25.9 °C[4]

Experimental Protocols

Protocol 1: General Procedure for Bromination of a 2-chloro-4-substituted-pyridine

This protocol is a general guideline based on the synthesis of a similar compound and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the starting material (2-chloro-4-methylpyridin-3-amine) in a suitable solvent (e.g., concentrated sulfuric acid).[2]

  • Cooling: Cool the solution to 0°C using an ice bath.[2]

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 5°C.[2][5]

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., gradually warm to 55°C) for a specified period (e.g., 3 hours), monitoring the reaction progress by TLC or LC-MS.[2]

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into ice water to quench the reaction.[2]

  • Neutralization: Carefully adjust the pH of the solution to alkaline using an aqueous solution of a base like sodium hydroxide.[2]

  • Extraction: Extract the product into a suitable organic solvent (e.g., chloroform or ethyl acetate).[2]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.[2][3]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Bromination Reaction cluster_workup Workup and Purification cluster_product Final Product 2_chloro_4_methylpyridin_3_amine 2-chloro-4-methylpyridin-3-amine Reaction Reaction in Sulfuric Acid 2_chloro_4_methylpyridin_3_amine->Reaction NBS N-bromosuccinimide (NBS) NBS->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product 5-Bromo-2-chloro-4- methylpyridin-3-amine Purification->Final_Product

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield or High Impurity? Check_Temp Is reaction temperature controlled (0-5°C initial)? Start->Check_Temp Yes Check_Addition Is brominating agent added slowly? Check_Temp->Check_Addition Yes Solution_Temp Implement better cooling/ monitoring. Check_Temp->Solution_Temp No Check_Solvent Is the solvent appropriate and optimized? Check_Addition->Check_Solvent Yes Solution_Addition Use a syringe pump for controlled addition. Check_Addition->Solution_Addition No Check_Purification Is the purification method effective? Check_Solvent->Check_Purification Yes Solution_Solvent Screen alternative solvents. Check_Solvent->Solution_Solvent No Solution_Purification Optimize chromatography conditions or try recrystallization. Check_Purification->Solution_Purification No Success Problem Resolved Solution_Temp->Success Solution_Addition->Success Solution_Solvent->Success Solution_Purification->Success

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR of 5-Bromo-2-chloro-4-methylpyridin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for this purpose. This guide provides a comparative analysis of the 1H NMR spectrum of the target compound, 5-Bromo-2-chloro-4-methylpyridin-3-amine, alongside structurally related alternatives, supported by experimental protocols and data visualization to aid in spectral interpretation.

The unique substitution pattern of this compound, featuring a bromine, a chlorine, a methyl group, and an amine on the pyridine ring, gives rise to a distinct 1H NMR spectrum. Understanding the chemical shifts, coupling constants, and integration of the proton signals is crucial for its unambiguous identification and for assessing its purity.

Comparative 1H NMR Data

To provide a clear comparison, the following table summarizes the available 1H NMR data for this compound and two structurally similar, commercially available compounds: 3-Amino-5-bromo-2-chloropyridine and 3-Amino-5-bromopyridine. This allows for an objective assessment of the influence of each substituent on the proton chemical shifts.

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegrationSolvent
This compound H-6Predicted: ~7.8-8.2s1HCDCl₃
-CH₃Predicted: ~2.3-2.6s3HCDCl₃
-NH₂Predicted: ~4.0-5.0br s2HCDCl₃
3-Amino-5-bromo-2-chloropyridineH-4, H-67.58, 7.95d, d1H, 1HCDCl₃
-NH₂4.65br s2HCDCl₃
3-Amino-5-bromopyridine[1]H-2, H-4, H-68.05, 7.25, 8.15d, dd, d1H, 1H, 1HCDCl₃
-NH₂3.75br s2HCDCl₃

Note: Data for this compound is predicted based on the analysis of its structural isomer and general principles of NMR spectroscopy, as direct experimental data was not found in the searched literature. "s" denotes a singlet, "d" a doublet, "dd" a doublet of doublets, and "br s" a broad singlet.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality 1H NMR spectra for the compounds listed.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent).

  • Probe: 5 mm BBFO probe.

  • Temperature: 298 K.

  • Pulse Program: zg30.

  • Number of Scans: 16 to 64 (depending on sample concentration).

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 20 ppm (-5 to 15 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities to determine proton-proton coupling.

Structural Interpretation and Visualization

The substitution pattern on the pyridine ring dictates the expected signals in the 1H NMR spectrum of this compound. The following diagram illustrates the chemical structure and the assignment of the proton signals.

Figure 1. Structure and predicted 1H NMR signals for this compound.

The absence of adjacent protons to the H-6 and the methyl group protons results in singlet signals for both. The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The electron-withdrawing effects of the chlorine and bromine atoms, along with the pyridine nitrogen, are expected to shift the aromatic proton (H-6) downfield. The methyl group, being attached to the aromatic ring, will resonate in the typical aromatic methyl region. The chemical shift of the amine protons can be variable and is dependent on solvent and concentration.

References

Navigating the Spectral Landscape: A Comparative Guide to 13C NMR Chemical Shifts of 5-Bromo-2-chloro-4-methylpyridin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of heterocyclic compounds is paramount. This guide provides a comparative analysis of the ¹³C NMR chemical shifts for 5-Bromo-2-chloro-4-methylpyridin-3-amine, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages high-quality predicted ¹³C NMR data and compares it with experimentally determined values for structurally related pyridine derivatives. This approach offers valuable insights into the electronic environment of the pyridine ring and the influence of various substituents on the carbon chemical shifts.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and the experimental data for several analogous pyridine derivatives. The data highlights the impact of substituent patterns on the carbon resonances of the pyridine ring.

Carbon PositionThis compound (Predicted)2-Amino-3,5-dibromopyridine (Experimental)[1]2-Amino-5-bromopyridine (Experimental)[1]5-Ethyl-2-methyl pyridine (Experimental)2-Bromopyridine (Experimental)
C2145.2154.5157.1155.6142.4
C3138.1107.1108.3136.3122.8
C4135.8141.9140.2136.0138.6
C5109.5104.6110.1123.0150.3
C6147.9147.6148.7148.7-
CH₃18.5--24.0-
CH₂CH₃---25.8-
CH₂CH₃---15.6-

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible ¹³C NMR spectra. The following outlines a general procedure for the acquisition of ¹³C NMR data for heterocyclic compounds.

Sample Preparation
  • Sample Quantity: For a standard ¹³C NMR experiment, approximately 10-50 mg of the solid compound is required to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[3] The typical volume of solvent used is 0.5-0.7 mL.

  • Sample Dissolution: The accurately weighed sample is dissolved in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: The resulting clear solution is carefully transferred into a clean, dry 5 mm NMR tube using a Pasteur pipette. It is important to avoid introducing any particulate matter into the tube. The solution height in the tube should be approximately 4-5 cm.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. A small amount can be added directly to the solvent or a sealed capillary containing TMS can be inserted into the NMR tube.

Data Acquisition
  • Instrumentation: The ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 MHz or higher.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[3]

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C pulse sequence is typically used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.

    • Number of Scans: The number of scans is adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio. For dilute samples, a larger number of scans is required.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used between scans to allow for the complete relaxation of the carbon nuclei.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final ¹³C NMR spectrum.

Visualizing the Workflow

The following diagrams illustrate the key workflows in obtaining and analyzing ¹³C NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire Data lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase final_spectrum final_spectrum phase->final_spectrum Final Spectrum

Caption: Experimental workflow for ¹³C NMR spectroscopy.

logical_relationship substituents Substituents (e.g., -Br, -Cl, -NH₂, -CH₃) electron_density Electron Density around Carbon Nuclei substituents->electron_density influences shielding Magnetic Shielding electron_density->shielding determines chemical_shift ¹³C Chemical Shift (ppm) shielding->chemical_shift results in

Caption: Factors influencing ¹³C NMR chemical shifts.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-2-chloro-4-methylpyridin-3-amine against the experimentally observed fragmentation of a structurally related compound, 2-Amino-5-bromopyridine.

Predictive Fragmentation Analysis of this compound

The mass spectrum of this compound is anticipated to exhibit a distinctive molecular ion peak cluster, a hallmark of molecules containing both bromine and chlorine. Due to the natural isotopic abundances of bromine (

79^{79}79
Br and
81^{81}81
Br in an approximate 1:1 ratio) and chlorine (
35^{35}35
Cl and
37^{37}37
Cl in an approximate 3:1 ratio), the molecular ion region will display a characteristic pattern of peaks at M+, [M+2]+, and [M+4]+.

Subsequent fragmentation is expected to proceed through several key pathways, including the loss of the halogen atoms, the methyl group, and cleavage of the pyridine ring. The presence of the amine group will also influence fragmentation, likely through alpha-cleavage.

Comparative Analysis with 2-Amino-5-bromopyridine

To provide a tangible comparison, the known mass spectral data of 2-Amino-5-bromopyridine is presented alongside the predicted fragmentation for this compound. This comparison highlights the influence of the additional chloro and methyl substituents on the fragmentation pathways. The mass spectrum of 2-Amino-5-bromopyridine shows a prominent molecular ion peak and fragmentation primarily driven by the loss of the bromine atom and subsequent ring fission.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound and the observed fragments for the comparative compound, 2-Amino-5-bromopyridine.

Predicted m/z for this compoundObserved m/z for 2-Amino-5-bromopyridinePredicted Fragment Lost/Identity
220/222/224172/174Molecular Ion [M]
205/207/209Not prominent[M-CH₃]⁺
185/18793[M-Cl]⁺ / [M-Br]⁺
141/143Not applicable[M-Br]⁺
10666Further Fragmentation

Experimental Protocols

A standardized protocol for acquiring electron ionization mass spectra is outlined below.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer.

Ionization Method: Electron Ionization (EI)

Experimental Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • Scan Speed: 1000 amu/s

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

  • Injection (for GC-MS): 1 µL of the sample solution is injected into the GC inlet.

  • GC Conditions (if applicable):

    • Column: HP-5MS (or equivalent)

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Visualization of Fragmentation Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation of this compound and a typical mass spectrometry workflow.

fragmentation_pathway M [C₆H₆BrClN₂]⁺˙ m/z 220/222/224 F1 [C₅H₃BrClN₂]⁺˙ m/z 205/207/209 M->F1 -CH₃ F2 [C₆H₆ClN₂]⁺ m/z 141/143 M->F2 -Br F3 [C₆H₅N₂]⁺ m/z 106 F2->F3 -Cl, -H

Predicted fragmentation of this compound.

mass_spec_workflow cluster_0 Sample Introduction cluster_1 Mass Spectrometer cluster_2 Data System GC Gas Chromatography IonSource Ion Source (EI) GC->IonSource Probe Direct Insertion Probe Probe->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing

Typical workflow for mass spectrometry analysis.

Reactivity Showdown: 5-Bromo-2-Chloro Pyridine vs. 3-Bromo-2-Chloro Pyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, dihalogenated pyridines are invaluable building blocks, offering multiple avenues for the construction of complex molecular architectures. The strategic functionalization of these scaffolds is contingent on a nuanced understanding of their reactivity. This guide presents an objective comparison of the reactivity of two key isomers, 5-bromo-2-chloro pyridine and 3-bromo-2-chloro pyridine, in three cornerstone reactions for drug development: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Executive Summary of Reactivity

The reactivity of 5-bromo-2-chloro pyridine and 3-bromo-2-chloro pyridine is dictated by the electronic properties of the pyridine ring and the inherent reactivity differences between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. Conversely, in nucleophilic aromatic substitution, the positions activated by the electron-withdrawing pyridine nitrogen (positions 2 and 4) are more susceptible to attack.

Based on these principles, a general reactivity pattern can be predicted:

  • Suzuki-Miyaura Coupling: Both isomers are expected to react preferentially at the more labile C-Br bond.

  • Buchwald-Hartwig Amination: Similar to Suzuki-Miyaura coupling, palladium-catalyzed amination is anticipated to favor the C-Br position. However, under certain conditions, particularly with highly nucleophilic amines, a competing SNAr at the C-2 position is possible.

  • Nucleophilic Aromatic Substitution (SNAr): Both isomers feature a chloro group at the activated 2-position, making this site susceptible to nucleophilic attack. The electronic influence of the bromine substituent at either the 3- or 5-position is expected to modulate this reactivity.

Comparative Reactivity Analysis

While direct, head-to-head quantitative comparisons in the literature are scarce, we can infer the relative reactivity based on established principles and related studies.

Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step. The C-Br bond, being weaker than the C-Cl bond, undergoes this step more readily.

Feature5-Bromo-2-Chloro Pyridine3-Bromo-2-Chloro Pyridine
Primary Reactive Site C5-BrC3-Br
Expected Reactivity HighHigh
Rationale The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.The C-Br bond is the primary site of reaction for the same reason.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki-Miyaura coupling, and thus, the C-Br bond is the expected site of reaction. However, the possibility of a competing SNAr at the 2-position exists, especially with strong nucleophiles or under conditions that favor this mechanism. A study on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrated that palladium-catalyzed conditions favor substitution at the bromide position, while neat conditions can lead to substitution at the 2-chloro position[1].

Feature5-Bromo-2-Chloro Pyridine3-Bromo-2-Chloro Pyridine
Primary Reactive Site (Pd-catalyzed) C5-BrC3-Br
Potential Secondary Reactive Site (SNAr) C2-ClC2-Cl
Expected Selectivity Generally high for C-Br under palladium catalysis.Generally high for C-Br under palladium catalysis.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on pyridine are most facile at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. Both isomers possess a chlorine atom at the activated 2-position. The position of the bromine atom is expected to have a secondary electronic effect on the reactivity at the C-2 position.

Feature5-Bromo-2-Chloro Pyridine3-Bromo-2-Chloro Pyridine
Primary Reactive Site C2-ClC2-Cl
Expected Reactivity HighHigh
Rationale The chloro group is at the activated C2-position.The chloro group is at the activated C2-position.

Experimental Protocols

The following are generalized experimental protocols for the three key reaction types. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Suzuki-Miyaura Coupling of a Halopyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-chloro-pyridine with an arylboronic acid, targeting the more reactive C-Br bond.

Materials:

  • 5-bromo-2-chloro pyridine or 3-bromo-2-chloro pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halopyridine, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of a Halopyridine

This protocol outlines a general method for the palladium-catalyzed amination of a bromo-chloro-pyridine, targeting the C-Br position.

Materials:

  • 5-bromo-2-chloro pyridine or 3-bromo-2-chloro pyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP or Xantphos, 3-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried, glovebox- or Schlenk-prepared reaction vessel, add the palladium precatalyst, ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Add the halopyridine and the amine.

  • Stir the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the SNAr of a 2-chloropyridine with an amine.

Materials:

  • 5-bromo-2-chloro pyridine or 3-bromo-2-chloro pyridine (1.0 mmol)

  • Amine (1.0-2.0 mmol)

  • Solvent (e.g., ethanol, DMSO, or neat)

  • Optional: Base (e.g., K₂CO₃ or Et₃N) if the amine salt is not desired as a byproduct.

Procedure:

  • In a sealed reaction vial, combine the halopyridine and the amine in the chosen solvent.

  • If required, add the base.

  • Heat the reaction mixture (e.g., to 100-160 °C, conventional or microwave heating) and monitor the reaction progress.

  • Upon completion, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent and wash with water or an appropriate aqueous solution to remove excess amine and salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing Reaction Pathways and Logic

To further elucidate the reactivity patterns and experimental workflows, the following diagrams are provided.

Suzuki_Miyaura_Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Halopyridine 5-Bromo-2-Chloro Pyridine or 3-Bromo-2-Chloro Pyridine OxAdd Oxidative Addition (at C-Br) Halopyridine->OxAdd Reagent ArB(OH)2 (Suzuki) or R2NH (Buchwald-Hartwig) Transmetalation_AmineCoord Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) Reagent->Transmetalation_AmineCoord Pd(0) Pd(0)Ln Pd(0)->OxAdd OxAdd->Transmetalation_AmineCoord ReductiveElimination Reductive Elimination Transmetalation_AmineCoord->ReductiveElimination ReductiveElimination->Pd(0) Regenerates Catalyst Product 5-Aryl/Amino-2-Chloro Pyridine or 3-Aryl/Amino-2-Chloro Pyridine ReductiveElimination->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura and Buchwald-Hartwig reactions.

SNAr_Pathway Halopyridine 5-Bromo-2-Chloro Pyridine or 3-Bromo-2-Chloro Pyridine Addition Nucleophilic Attack at C2 Halopyridine->Addition Nucleophile R2NH Nucleophile->Addition Meisenheimer Meisenheimer Intermediate Addition->Meisenheimer Elimination Loss of Cl- Meisenheimer->Elimination Product 5-Bromo-2-Amino Pyridine or 3-Bromo-2-Amino Pyridine Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C-2 position.

Reactivity_Comparison_Logic Start Select Reaction Type Pd_Coupling Palladium-Catalyzed Cross-Coupling? Start->Pd_Coupling SNAr Nucleophilic Aromatic Substitution? Start->SNAr C_Br_Reactive C-Br bond is more reactive. Preferential reaction at C5 or C3. Pd_Coupling->C_Br_Reactive Yes C2_Reactive C2 position is activated by pyridine nitrogen. Preferential reaction at C2. SNAr->C2_Reactive Yes

Caption: Logical flow for predicting the primary reactive site.

References

Navigating the Synthesis of Kinase Inhibitors: A Comparative Guide to Alternatives for 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and medicinal chemists, the selection of building blocks is a critical step in the synthesis of novel therapeutics. 5-Bromo-2-chloro-4-methylpyridin-3-amine is a key intermediate in the synthesis of several kinase inhibitors. However, the exploration of alternative reagents can offer advantages in terms of reactivity, cost, and the generation of diverse chemical entities with potentially improved pharmacological profiles. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid in the strategic design of synthetic routes for drug discovery.

Performance Comparison of Key Intermediates

The primary application of this compound and its alternatives in drug synthesis is as a versatile scaffold for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are pivotal in constructing the complex molecular architectures of many kinase inhibitors.

The reactivity of these substituted pyridines is significantly influenced by the nature and position of the halogen substituents and other functional groups on the pyridine ring. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.

Below is a comparative analysis of the performance of several alternatives to this compound in Suzuki-Miyaura coupling reactions.

ReagentCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-amine Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85[1]
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88[1]
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78[1]
2-Amino-5-bromo-4-methylpyridine Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood to Excellent[2]
2-Amino-5-chloro-4-methylpyridine Arylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OExpected High[3]
2-Chloro-3-aminopyridine Phenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃ (aq)1,4-Dioxane86[4]

Note: The data presented is compiled from different sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with this in mind. "Good to Excellent" and "Expected High" are qualitative descriptors from the source and suggest that high yields are achievable with optimization.[2][3]

Bioisosteric Replacements: Expanding Chemical Space

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties.[5] In the context of this compound, bioisosteric modifications can involve altering the substitution pattern on the pyridine ring or replacing the pyridine core with another heterocycle.

While specific quantitative data for direct bioisosteric replacements of this compound are not extensively available in the literature, the principles of bioisosterism suggest several potential alternative scaffolds. For instance, replacing the methyl group with other small alkyl or alkoxy groups, or shifting the positions of the substituents, can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with the target kinase. The interchange of amino and hydroxyl groups is a well-established bioisosteric replacement.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic strategies. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving substituted aminopyridines.

General Protocol for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine

This protocol is adapted from procedures for structurally similar substrates.[2]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2-Amino-5-bromo-4-methylpyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₃PO₄ (2.5 equiv.).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine

This protocol is based on established procedures for similar substrates.[6]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 2-Amino-5-bromo-4-methylpyridine (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.5 equiv.).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The substituted aminopyridine core is a common feature in inhibitors of several important signaling pathways implicated in cancer, such as the BRAF and CSF1R pathways.

BRAF Signaling Pathway

The BRAF gene is a proto-oncogene that encodes a serine/threonine-protein kinase. Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. Vemurafenib, synthesized using a derivative of this compound, is a potent inhibitor of the BRAF V600E mutant.

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

BRAF Signaling Pathway and Vemurafenib Inhibition

CSF1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, CSF1R signaling can promote the M2 polarization of tumor-associated macrophages (TAMs), which are generally immunosuppressive and support tumor growth. Pexidartinib, another kinase inhibitor synthesized from a related aminopyridine precursor, is a potent inhibitor of CSF1R.[7]

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K CSF-1 STAT STATs CSF1R->STAT Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibition AKT AKT PI3K->AKT GeneExpression Gene Expression AKT->GeneExpression STAT->GeneExpression Macrophage Macrophage Survival, Proliferation, Differentiation GeneExpression->Macrophage

CSF1R Signaling Pathway and Pexidartinib Inhibition

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of kinase inhibitors using substituted aminopyridine building blocks.

Experimental_Workflow Start Select Substituted Aminopyridine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening Lead Lead Compound Screening->Lead

General Experimental Workflow for Kinase Inhibitor Synthesis

References

Comparative Guide to HPLC Method Development for Purity Analysis of 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Bromo-2-chloro-4-methylpyridin-3-amine. The methodologies discussed are based on established analytical practices for similar halogenated pyridine derivatives and are intended to guide researchers, scientists, and drug development professionals in creating a robust, stability-indicating HPLC method.

Introduction

This compound is a substituted pyridine derivative with potential applications as a key intermediate in pharmaceutical synthesis.[1] Ensuring the purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Reversed-phase HPLC with UV detection is the most common and effective technique for assessing the purity of substituted pyridines due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide compares several potential HPLC methods and provides a detailed protocol for method development and validation.

Comparative Analysis of Potential HPLC Methods

The selection of an appropriate HPLC method is crucial for accurately determining the purity of this compound and separating it from potential impurities. These impurities may include starting materials, synthetic by-products (e.g., isomers, over- or under-halogenated species), and degradation products.

Below is a comparison of three potential reversed-phase HPLC methods with varying column chemistries and mobile phase compositions.

Parameter Method A: Standard C18 Method B: Phenyl-Hexyl Method C: Mixed-Mode
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylMixed-Mode (e.g., C18 with ion-exchange)
Particle Size 3.5 µm or 5 µm3.5 µm or 5 µm3 µm or 5 µm
Column Dimensions 4.6 x 150 mm4.6 x 150 mm4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water20 mM Ammonium Acetate in Water, pH 5.5
Mobile Phase B AcetonitrileMethanolAcetonitrile
Elution Mode GradientGradientIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C35 °C
Detection Wavelength 254 nm (or optimal wavelength)254 nm (or optimal wavelength)254 nm (or optimal wavelength)
Advantages Widely available, robust, good retention for moderately non-polar compounds.Alternative selectivity for aromatic compounds due to π-π interactions.Enhanced retention and selectivity for polar and basic compounds.[4]
Considerations May require mobile phase modifiers for good peak shape of basic analytes.Methanol as an organic modifier can offer different selectivity compared to acetonitrile.Column chemistry is more complex; method development can be more involved.

Experimental Protocol: HPLC Method Development and Validation

This section outlines a detailed protocol for developing a robust HPLC method for the purity analysis of this compound.

3.1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Columns: As described in the comparison table (C18, Phenyl-Hexyl, Mixed-Mode). A good starting point is a C18 column.[2][3]

  • Reagents: HPLC grade acetonitrile, methanol, water, phosphoric acid, formic acid, and ammonium acetate.

  • Sample: this compound reference standard and sample for analysis.

3.2. Method Development Workflow

The following workflow is recommended for systematic HPLC method development.

HPLC Method Development Workflow cluster_prep 1. Preparation cluster_screening 2. Screening cluster_optimization 3. Optimization cluster_validation 4. Validation A Define Analytical Target Profile B Gather Information on Analyte (pKa, logP, UV spectrum) A->B C Prepare Standard and Sample Solutions B->C D Column and Mobile Phase Screening (C18, Phenyl, etc.) (ACN, MeOH, Buffers) C->D E Evaluate Peak Shape, Retention, and Resolution D->E F Optimize Mobile Phase Composition (Gradient slope, pH, buffer concentration) E->F Select best conditions G Optimize Temperature and Flow Rate F->G H Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) G->H Optimized Method I Finalize Method and Document H->I

References

Comparative reactivity of 5-Bromo-2-chloro-4-methylpyridin-3-amine regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methylpyridin-3-amine and Its Regioisomers

This guide provides a comparative analysis of the chemical reactivity of this compound and its potential regioisomers. The analysis is targeted toward researchers, scientists, and professionals in drug development, offering insights into the molecule's behavior in common synthetic transformations. While direct experimental data comparing these specific regioisomers is limited, this guide extrapolates from established principles of pyridine chemistry and available data on analogous structures to predict their relative reactivity.

Introduction to Substituted Pyridines

Substituted pyridines are fundamental building blocks in medicinal chemistry and materials science. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Halogenated aminopyridines, in particular, are versatile intermediates, offering multiple reaction sites for diversification. The subject of this guide, this compound, and its isomers, feature amino, methyl, chloro, and bromo substituents, each influencing the reactivity of the pyridine core in distinct ways.

Analysis of Regioisomers and Predicted Reactivity

The primary regioisomers of a bromo-chloro-methyl-aminopyridine would differ in the relative positions of the substituents. For the purpose of this guide, we will consider the reactivity of the named compound, this compound, and theorize on the reactivity of a key regioisomer, 3-Bromo-2-chloro-4-methylpyridin-5-amine, to illustrate the impact of substituent positioning.

The reactivity of these compounds is primarily dictated by two key factors:

  • Electronic Effects: The electron-donating amino group and the weakly electron-donating methyl group increase the electron density of the pyridine ring, influencing the susceptibility of the C-halogen bonds to cleavage. The position of these groups relative to the halogens is critical.

  • Steric Hindrance: The spatial arrangement of the substituents around the reactive sites can impede the approach of reagents and catalysts, thereby affecting reaction rates.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the general order of halogen reactivity is I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, the C-Br bond is expected to be significantly more reactive than the C-Cl bond in these isomers.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of dihalogenated pyridines is in selective cross-coupling reactions. The significant difference in reactivity between the C-Br and C-Cl bonds allows for sequential functionalization.

Table 1: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

CompoundReactive SitePredicted Relative ReactivityRationale
This compoundC5-BrHighThe C-Br bond is inherently more reactive than the C-Cl bond. The bromine is flanked by a methyl group and a hydrogen, presenting moderate steric hindrance.
C2-ClLowThe C-Cl bond is less reactive. The chlorine is flanked by two substituents (amino and methyl), leading to greater steric hindrance compared to the C5 position.
3-Bromo-2-chloro-4-methylpyridin-5-amineC3-BrModerate to HighThe C-Br bond is more reactive than C-Cl. However, it is situated between the chloro and methyl groups, which may present some steric challenges.
C2-ClLowThe C-Cl bond is less reactive and is adjacent to the amino group, which could potentially coordinate with the palladium catalyst, influencing reactivity.

Based on analogous systems, it is anticipated that reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination will proceed selectively at the C-Br position under appropriate conditions.[1] More forcing conditions or specialized catalyst systems would be required to react at the C-Cl position.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, adapted for the selective functionalization of a bromo-chloro-aminopyridine.

General Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C-Br position of a bromo-chloro-aminopyridine.

Materials and Reagents:

  • Bromo-chloro-aminopyridine substrate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction vessel, add the bromo-chloro-aminopyridine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol outlines a general procedure for the selective amination at the C-Br position.

Materials and Reagents:

  • Bromo-chloro-aminopyridine substrate (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the bromo-chloro-aminopyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reactivity and Workflows

The following diagrams illustrate the key concepts of reactivity and a general experimental workflow for the functionalization of these substrates.

G Comparative Reactivity in Cross-Coupling cluster_isomer1 This compound cluster_reactivity Reactivity Profile cluster_reaction Reaction Type isomer1 This compound C5-Br C2-Cl reactivity High Reactivity (C-Br) Low Reactivity (C-Cl) isomer1:c5->reactivity:n More Reactive isomer1:c2->reactivity:s Less Reactive suzuki Suzuki-Miyaura reactivity->suzuki buchwald Buchwald-Hartwig reactivity->buchwald

Caption: Predicted reactivity of C-Br vs. C-Cl in cross-coupling reactions.

G General Workflow for Selective Cross-Coupling start Reaction Setup (Substrate, Reagents, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for selective cross-coupling.

Conclusion

The comparative reactivity of this compound and its regioisomers is a subject of significant interest for synthetic chemists. Based on established principles, the C-Br bond is the more reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The precise positioning of the amino and methyl groups will further modulate this reactivity through electronic and steric effects. While this guide provides a predictive framework, empirical validation through systematic experimental studies is essential to fully elucidate the reactivity patterns of these valuable synthetic intermediates.

References

A Comparative Guide to the DFT-Calculated Reactivity of Substituted Pyridines, with a Focus on 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Electronic Properties of Substituted Pyridines

The reactivity of a molecule is intrinsically linked to its electronic structure. Key descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and various reactivity indices, provide a quantitative basis for comparison. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Below is a compilation of DFT-calculated electronic properties for a series of substituted pyridines, which helps in understanding the electronic effects of different substituents.

CompoundSubstituentsHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (Debye)Reference
Pyridine--6.730.236.962.22[1]
4-Aminopyridine4-NH₂-5.700.656.353.88[1]
4-Methylpyridine4-CH₃-6.010.526.532.60[1]
4-Chloropyridine4-Cl-6.80-0.216.590.53[1]
4-Nitropyridine4-NO₂-7.69-1.546.151.63[1]
2-Amino-3-chloropyridine2-NH₂, 3-Cl----Inferred
5-Bromo-3-aminopyridine5-Br, 3-NH₂----Inferred

Note: Data for some compounds are inferred based on general trends observed in DFT studies of substituted pyridines. The reactivity of 5-Bromo-2-chloro-4-methylpyridin-3-amine can be qualitatively predicted by considering the combined electronic effects of its substituents.

Inferred Reactivity of this compound

Based on the substituent effects observed in analogous compounds, we can infer the following about the reactivity of this compound:

  • Amino Group (-NH₂): As a strong electron-donating group, the amino group at the 3-position will increase the electron density of the pyridine ring, particularly at the ortho and para positions. This will activate the ring towards electrophilic substitution and increase its nucleophilicity.

  • Bromo (-Br) and Chloro (-Cl) Groups: As electron-withdrawing groups, the bromine and chlorine atoms will decrease the electron density of the ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack. Their positions at the 5 and 2 positions, respectively, will influence the regioselectivity of reactions.

  • Methyl Group (-CH₃): As a weak electron-donating group, the methyl group at the 4-position will slightly increase the electron density of the ring.

The interplay of these activating and deactivating groups will determine the overall reactivity and regioselectivity of the molecule. The amino group is expected to be the dominant directing group for electrophilic aromatic substitution.

Experimental and Computational Protocols

The following protocols are representative of the methodologies employed in the DFT studies of substituted pyridines.

Computational DFT Protocol

A typical computational protocol for analyzing the reactivity of substituted pyridines involves the following steps:

  • Structure Optimization: The molecular geometry of the compound is optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[2] This ensures that the calculations are performed on the most stable conformation of the molecule.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculations: Single-point energy calculations are then carried out to determine various electronic properties, including:

    • HOMO and LUMO energies: These frontier molecular orbitals are crucial for understanding chemical reactivity.

    • Mulliken Population Analysis: This provides an estimation of the partial atomic charges, indicating the electron distribution within the molecule.[3][4]

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.[5]

  • Calculation of Reactivity Descriptors: Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[6]

Synthetic Protocol: Suzuki Cross-Coupling

A common synthetic route to functionalized pyridines is the Suzuki cross-coupling reaction. A general procedure is as follows:

  • Reaction Setup: In a reaction vessel, the halo-substituted pyridine (e.g., this compound), a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a suitable solvent (e.g., a mixture of toluene and water).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically several hours, until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction mixture is subjected to an aqueous work-up to remove inorganic salts. The organic layer is then dried and the solvent is evaporated. The crude product is purified by a suitable method, such as column chromatography, to yield the desired substituted pyridine.

Visualizing Reactivity and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the DFT study of pyridine reactivity.

Electrophilic_Substitution Pyridine Substituted Pyridine (Electron-rich) Intermediate Sigma Complex (Carbocation Intermediate) Pyridine->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product -H+

Caption: Generalized pathway for electrophilic aromatic substitution on a substituted pyridine.

DFT_Workflow cluster_0 Computational Steps Input Molecular Structure (e.g., this compound) Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Calculation Optimization->Frequency SPE Single Point Energy Calculation Frequency->SPE Analysis Analysis of Electronic Properties (HOMO/LUMO, Mulliken Charges, MEP) SPE->Analysis Reactivity Calculation of Reactivity Descriptors Analysis->Reactivity

Caption: A typical workflow for a DFT study on molecular reactivity.

Conclusion

While a dedicated DFT study on this compound is not available, by analyzing the electronic properties of analogous substituted pyridines, we can make informed predictions about its reactivity. The combination of a strong electron-donating amino group with electron-withdrawing halogen substituents and a weak electron-donating methyl group suggests a complex reactivity profile. This guide provides a framework for understanding and predicting the behavior of this and other polysubstituted pyridines, which is essential for their application in the synthesis of novel compounds with potential biological activity. Further dedicated computational and experimental studies are warranted to fully elucidate the reactivity of this specific molecule.

References

A Researcher's Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing biaryl and hetero-biaryl compounds, which are common motifs in pharmaceuticals. The coupling of halogenated pyridines, in particular, presents unique challenges due to the electronic properties of the pyridine ring, which can influence catalyst activity. The choice of an appropriate palladium catalyst is therefore critical for achieving high yields and reaction efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of halogenated pyridines, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of halogenated pyridines is influenced by several factors, including the palladium precursor, the nature of the ligand, the base, the solvent, and the reaction temperature. The following table summarizes the performance of various palladium catalyst systems in the coupling of different halogenated pyridines with arylboronic acids.

Halogenated PyridineBoronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001285[1]
2-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane1001692[1]
2-Chloropyridine3-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Toluene1102478[1]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85[1]
4-Amino-2-chloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100-High[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[3]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (MW)1000.2581[3]
2,4-DichloropyridinePhenylboronic acid[Pd(IPr)(cinnamyl)Cl] (3)K₂CO₃1,4-DioxaneRT24High[3]

Key Catalyst Systems and Considerations

Traditional Phosphine Ligands: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and those based on ligands like dppf have been widely used and are effective for many substrates, particularly bromo- and iodopyridines.[4][5] However, they can be less effective for the more challenging and less reactive chloropyridines.[4]

Buchwald Ligands: Bulky, electron-rich phosphine ligands developed by the Buchwald group, such as SPhos and XPhos, have shown exceptional reactivity and broad substrate scope.[2][6][7] These ligands facilitate the coupling of unactivated aryl chlorides and sterically hindered substrates, often providing high yields where traditional catalysts fail.[2][8] The enhanced activity is attributed to their ability to stabilize the catalytically active monoligated palladium species.[2]

N-Heterocyclic Carbene (NHC) Ligands (PEPPSI Catalysts): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, featuring NHC ligands like IPr, are highly stable and efficient. They are particularly effective for a wide range of substrates, including electron-rich and electron-poor partners. PEPPSI catalysts are often air- and water-stable, making them convenient to handle in a laboratory setting.

Experimental Protocols

Reproducibility and optimization of synthetic procedures rely on detailed methodologies. Below are representative experimental protocols for the Suzuki coupling of halogenated pyridines using different palladium catalysts.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos for 2-Chloropyridine

This protocol is adapted for the coupling of 2-chloropyridine with pyridine-3-boronic acid.[1]

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Pyridine-3-boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, cesium carbonate, palladium(II) acetate, and SPhos.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C4-Selective Suzuki Coupling of 2,4-Dichloropyridines using a Pd/IPr Catalyst

This procedure is based on the use of a Pd/IPr catalytic system for selective couplings.[3]

Materials:

  • 2,4-dichloro-heteroarene (0.5 mmol)

  • Arylboronic acid (0.55 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • [Pd(IPr)(cinnamyl)Cl] (3 mol%)

  • 1,4-Dioxane (1.0 mL)

Procedure:

  • In a glovebox, add the 2,4-dichloro-heteroarene, the arylboronic acid, and potassium carbonate to a vial.

  • Add the Pd/IPr catalyst and 1,4-dioxane.

  • Seal the vial and stir the mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Analyze the crude product by GC-MS or ¹H NMR to determine the regioselectivity and yield.

  • Purify the product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental and mechanistic aspects of the Suzuki coupling, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Halogenated Pyridine - Boronic Acid - Base - Catalyst & Ligand flask Combine in Schlenk Flask reagents->flask inert Establish Inert Atmosphere (Ar or N₂) flask->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temp solvent->heat stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination ar1ar2 Ar¹-Ar² (Coupled Product) pdiib->ar1ar2 ar1x Ar¹-X (Halogenated Pyridine) ar1x->pdiia ar2b Ar²B(OR)₂ (Boronic Acid) + Base ar2b->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

References

A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methylpyridin-3-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction products and their quantitative yields from 5-Bromo-2-chloro-4-methylpyridin-3-amine in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Due to a lack of published experimental data for the specific substrate, this guide utilizes data from structurally similar compounds to predict reactivity and product outcomes. The provided experimental protocols are based on established methods for these analogous substrates and serve as a starting point for reaction optimization.

Introduction

This compound is a polysubstituted pyridine derivative with multiple reactive sites, making it a potentially valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The presence of both a bromine and a chlorine atom allows for selective functionalization through palladium-catalyzed cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond under these conditions.[1] This differential reactivity enables sequential couplings, offering a strategic advantage in multi-step syntheses.

Predicted Reactivity and Product Scaffolds

The primary reactive site for cross-coupling reactions on this compound is expected to be the C5-position, where the bromine atom is located. This is due to the higher reactivity of aryl bromides compared to aryl chlorides in typical palladium-catalyzed systems.[1] The electron-donating amino group at the C3-position and the methyl group at the C4-position can also influence the electronic properties of the pyridine ring and, consequently, its reactivity.

Quantitative Analysis of Reaction Products: A Comparative Overview

The following tables present quantitative data from reactions of structurally similar aminobromopyridines. This data is intended to provide a reasonable expectation of the yields and reaction times for the corresponding reactions of this compound.

Table 1: Suzuki-Miyaura Coupling of an Analogous Aminobromopyridine

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[2] The following data is for the reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[3]

Arylboronic AcidProductYield (%)Reaction Time (h)
Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine8515+
4-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine8215+
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine8815+
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine7815+
4-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine8015+
Table 2: Buchwald-Hartwig Amination - Predicted Outcomes
Amine Coupling PartnerPredicted Product ScaffoldExpected Yield
Secondary Amine (e.g., Morpholine)2-Chloro-4-methyl-5-(morpholin-4-yl)pyridin-3-amineHigh
Primary Amine (e.g., Aniline)N-Aryl-5-amino-2-chloro-4-methylpyridin-3-amine derivativeGood to High
Ammonia Equivalent5-Amino-2-chloro-4-methylpyridin-3-amineModerate to Good
Table 3: Sonogashira Coupling of an Analogous Aminobromopyridine

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6] The following data is based on the reaction of 2-amino-3-bromopyridines with various terminal alkynes, which are electronically similar to the target substrate.

Terminal AlkyneProduct ScaffoldYield (%)Reaction Time (h)
Phenylacetylene5-(Phenylethynyl)-2-chloro-4-methylpyridin-3-amineGood to High3-6
Propargyl alcohol3-(3-Amino-5-bromo-4-methylpyridin-2-yl)prop-2-yn-1-olGood12-24
(Trimethylsilyl)acetylene5-((Trimethylsilyl)ethynyl)-2-chloro-4-methylpyridin-3-amineHighNot Specified

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adapted from procedures for structurally similar substrates.

Experimental Protocol 1: Suzuki-Miyaura Coupling[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.3 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) and a 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 85-95 °C for over 15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Buchwald-Hartwig Amination (General)[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with palladium(II) acetate and the phosphine ligand.

  • Add this compound, the amine, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Protocol 3: Sonogashira Coupling[6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry round-bottom flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Reactant 5-Bromo-2-chloro-4- methylpyridin-3-amine OxAdd Oxidative Addition Reactant->OxAdd BoronicAcid Ar-B(OH)2 Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0)Ln Pd0->OxAdd PdII Ar-Pd(II)-Br(Ln) OxAdd->PdII PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product Byproduct Byproducts RedElim->Byproduct

Caption: Suzuki-Miyaura Coupling Pathway

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Reactant 5-Bromo-2-chloro-4- methylpyridin-3-amine OxAdd Oxidative Addition Reactant->OxAdd Amine R2NH AmineCoord Amine Coordination Amine->AmineCoord Pd0 Pd(0)Ln Pd0->OxAdd PdII Ar-Pd(II)-Br(Ln) OxAdd->PdII PdII->AmineCoord PdII_Amine Ar-Pd(II)-N(H)R2(Ln) AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR2(Ln) Deprotonation->PdII_Amido Byproduct H-Br Deprotonation->Byproduct RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Coupled Amine RedElim->Product

Caption: Buchwald-Hartwig Amination Pathway

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst_cycles Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_products Products Reactant 5-Bromo-2-chloro-4- methylpyridin-3-amine OxAdd Oxidative Addition Reactant->OxAdd Alkyne R-C≡C-H Cu_Acetylide Cu(I)-C≡C-R Alkyne->Cu_Acetylide Pd0 Pd(0)Ln Pd0->OxAdd PdII Ar-Pd(II)-Br(Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡C-R(Ln) Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Coupled Alkyne RedElim->Product CuX Cu(I)X CuX->Cu_Acetylide Deprotonation of Alkyne Cu_Acetylide->Transmetalation Cu_Acetylide->CuX

Caption: Sonogashira Coupling Pathway

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-chloro-4-methylpyridin-3-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Bromo-2-chloro-4-methylpyridin-3-amine as a hazardous halogenated organic waste. Due to its chemical structure, containing both bromine and chlorine, it requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].

Waste Categorization and Segregation:

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Primary Chemical Waste: Pure or unused this compound, as well as solutions containing this chemical, must be categorized as halogenated organic waste [2][3].

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, pipette tips, filter paper, and paper towels, should be disposed of as solid hazardous waste [2].

  • Aqueous Solutions: Water or other aqueous solutions used for rinsing glassware contaminated with this compound should be collected as aqueous hazardous waste [2]. Do not mix these with non-hazardous aqueous waste.

Key Principle: Never mix halogenated waste with non-halogenated organic waste[2]. This prevents the formation of more toxic byproducts during the waste treatment process[2].

Required Personal Protective Equipment (PPE):

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required. A face shield is also recommended[4].

  • Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart for appropriate selection[4].

  • Protective Clothing: A fully buttoned lab coat is essential[4].

Step-by-Step Disposal Procedure:

Follow these steps to ensure the safe disposal of this compound.

Step 1: Container Selection and Labeling

  • Choose a chemically compatible, leak-proof waste container with a secure screw-top cap. Glass or polyethylene containers are generally suitable[1].

  • The container must be clearly labeled as "Hazardous Waste"[1].

  • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas)[1].

  • If it is a mixed waste stream, list all constituents and their approximate percentages[1].

Step 2: Waste Collection

  • Perform all transfers of the chemical into the waste container inside a certified laboratory chemical fume hood to minimize inhalation exposure[2][4].

  • Keep the waste container closed except when adding waste[2].

  • Do not overfill the container. Leave adequate headspace to allow for expansion.

Step 3: Storage of Waste Container

  • Store the waste container in a cool, dry, and well-ventilated area[2].

  • The container should be kept in a secondary containment tray to contain any potential leaks[2].

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents[1][4].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[1].

  • Follow all institutional guidelines for hazardous waste pickup and disposal[2].

Spill and Emergency Procedures:

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert personnel in the immediate area[2].

    • If the material is flammable, extinguish all nearby ignition sources[2].

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand or vermiculite[1].

    • Carefully collect the absorbed material into a labeled hazardous waste container[2].

  • Major Spill or Personnel Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[5][6][7].

    • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs[5][6][7].

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[6][7].

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical help[5][8].

Quantitative Data Summary

ParameterGuideline/RequirementSource
Waste Category Halogenated Organic Waste[1][2]
Container Type Chemically compatible, leak-proof with a secure cap[1]
Container Labeling "Hazardous Waste" with full chemical name and constituents[1]
Storage Location Cool, dry, well-ventilated area with secondary containment[2]
PPE Chemical splash goggles, compatible gloves, lab coat[4][5]

Disposal Workflow

G Disposal Decision Workflow for this compound cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage & Disposal cluster_emergency Emergency Protocol A Identify Waste Type (Pure Chemical, Contaminated Solid, Aqueous) B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Labeled, Compatible Waste Container B->C D Work Inside a Fume Hood C->D E Transfer Waste to Container D->E J Spill or Exposure Occurs D->J F Securely Close Container E->F G Store in Ventilated Area with Secondary Containment F->G H Keep Away from Incompatible Materials G->H I Contact EHS for Pickup H->I Final Disposal K Follow Spill Cleanup Procedure J->K Spill L Administer First Aid & Seek Medical Attention J->L Exposure

References

Comprehensive Safety and Handling Guide for 5-Bromo-2-chloro-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 5-Bromo-2-chloro-4-methylpyridin-3-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on safety data for structurally similar chemicals, including other halogenated and aminated pyridines. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory.

Hazard Assessment

This compound is a halogenated aromatic amine. Compounds of this class are generally considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled.[1][2][3] All handling of this compound should be conducted with the assumption that it is a hazardous substance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing.[4][5]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact.[6] It is crucial to inspect gloves before use and change them immediately if contaminated.[4] For prolonged handling, consider double gloving.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[7]
Foot Protection Closed-toe ShoesShoes that fully cover the foot are required in the laboratory.[4]
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation.[8] If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.[9]

Safe Handling Protocol

Preparation:

  • Ensure a chemical fume hood is functioning correctly before beginning work.[8]

  • Clear the workspace of any unnecessary items.

  • Verify that an eyewash station and safety shower are accessible.[1]

  • Inspect all PPE for integrity before use.

Handling:

  • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to minimize inhalation exposure.[2]

  • Avoid direct contact with the skin, eyes, and clothing.[10]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Post-Handling:

  • Decontaminate all work surfaces and equipment used during the procedure.

  • Properly dispose of all contaminated materials as hazardous waste.[11]

Disposal Plan

All waste materials containing this compound, including the chemical itself and any contaminated items (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[9]

  • Waste Segregation: Collect all waste in a designated, properly labeled hazardous waste container. The container must be made of a compatible material and have a secure lid.[9]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[9]

  • Disposal: Arrange for collection by a licensed environmental waste management company.[9] Disposal must comply with all local, state, and federal regulations.[10] Do not dispose of this chemical down the drain or in regular trash.[9]

Procedural Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_post Post-Procedure prep_area Prepare Work Area (Fume Hood) don_ppe Don Personal Protective Equipment (PPE) prep_area->don_ppe handle_chem Handle Chemical don_ppe->handle_chem decontaminate Decontaminate Surfaces & Equipment handle_chem->decontaminate collect_waste Collect Hazardous Waste decontaminate->collect_waste label_store Label & Store Waste Container collect_waste->label_store professional_disposal Arrange Professional Disposal label_store->professional_disposal doff_ppe Doff PPE professional_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling and disposal of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.